6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-8(10)7-3-5-4-11-2-1-6(5)12-7/h3H,1-2,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAGXSCOVOJESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656233 | |
| Record name | 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933747-41-2 | |
| Record name | 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic approach to 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The thieno[3,2-c]pyran scaffold is a privileged structure found in numerous biologically active molecules.[1] This guide will detail a multi-step synthesis, commencing with the construction of the fused thiophene ring via the versatile Gewald reaction, followed by functional group manipulations to yield the target carboxylic acid. The rationale behind the selection of reagents and reaction conditions is discussed in depth, providing researchers with the necessary insights for practical application and potential optimization.
Introduction: The Significance of the Thieno[3,2-c]pyran Core
The fusion of thiophene and pyran rings creates the thieno[3,2-c]pyran heterocyclic system, a scaffold that has garnered considerable attention in the field of medicinal chemistry. Derivatives of this core structure have demonstrated a wide array of biological activities, including potential as anticancer agents and inhibitors of various enzymes.[2][3] The specific target of this guide, this compound, incorporates a carboxylic acid moiety, a common functional group in drug candidates that can enhance solubility and provide a key interaction point with biological targets. The development of a robust and well-documented synthetic route is therefore crucial for enabling further investigation into the therapeutic potential of this class of compounds.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a synthetic strategy centered on the initial construction of the thiophene ring onto a pre-existing dihydropyran moiety. This approach leverages the well-established and highly efficient Gewald aminothiophene synthesis.
The proposed forward synthesis, therefore, involves three key stages:
-
Stage 1: Synthesis of a Key Intermediate via the Gewald Reaction. Formation of a 2-aminothiophene derivative fused to the dihydropyran ring.
-
Stage 2: Diazotization and Cyanation (Sandmeyer-type Reaction). Conversion of the 2-amino group to a nitrile.
-
Stage 3: Hydrolysis. Conversion of the nitrile to the final carboxylic acid.
This strategy is advantageous due to the reliability of the Gewald reaction for constructing polysubstituted thiophenes and the well-documented procedures for the subsequent functional group transformations.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis and Mechanistic Insights
Stage 1: Gewald Aminothiophene Synthesis
The cornerstone of this synthetic route is the Gewald reaction, a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[1][4][5] In this case, the reaction involves the condensation of tetrahydro-4H-pyran-4-one, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base.
The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone (tetrahydro-4H-pyran-4-one) and the active methylene nitrile, catalyzed by a base.[1] This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.
Caption: Key stages of the Gewald aminothiophene synthesis.
Experimental Protocol: Synthesis of 2-amino-3-cyano-6,7-dihydro-4H-thieno[3,2-c]pyran
| Reagent/Solvent | Molar Eq. | MW | Amount |
| Tetrahydro-4H-pyran-4-one | 1.0 | 100.12 g/mol | 10.0 g |
| Malononitrile | 1.0 | 66.06 g/mol | 6.6 g |
| Sulfur | 1.0 | 32.06 g/mol | 3.2 g |
| Morpholine | 0.5 | 87.12 g/mol | 4.4 g |
| Ethanol | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol).
-
Add morpholine (4.4 g, 0.05 mol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-3-cyano-6,7-dihydro-4H-thieno[3,2-c]pyran.
Stage 2: Diazotization and Sandmeyer-type Cyanation
The conversion of the 2-amino group to a nitrile is achieved through a two-step sequence involving diazotization followed by a Sandmeyer reaction.[6][7] The 2-aminothiophene is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate is then treated with a copper(I) cyanide solution to introduce the nitrile group.
Experimental Protocol: Synthesis of 2-cyano-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carbonitrile
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 2-amino-3-cyano-6,7-dihydro-4H-thieno[3,2-c]pyran | 1.0 | 194.25 g/mol | 19.4 g |
| Sodium Nitrite | 1.1 | 69.00 g/mol | 8.3 g |
| Hydrochloric Acid (conc.) | 3.0 | 36.46 g/mol | 24.6 mL |
| Copper(I) Cyanide | 1.2 | 89.56 g/mol | 11.8 g |
| Water | - | - | As needed |
Procedure:
-
Diazotization:
-
In a 500 mL beaker, dissolve 2-amino-3-cyano-6,7-dihydro-4H-thieno[3,2-c]pyran (19.4 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (24.6 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (8.3 g, 0.12 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate 1 L flask, prepare a solution of copper(I) cyanide (11.8 g, 0.12 mol) in an aqueous solution of sodium cyanide (13 g in 50 mL water).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Stage 3: Hydrolysis of the Nitrile
The final step is the hydrolysis of the nitrile group to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 2-cyano-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carbonitrile | 1.0 | 204.24 g/mol | 20.4 g |
| Sodium Hydroxide | 3.0 | 40.00 g/mol | 12.0 g |
| Ethanol/Water (1:1) | - | - | 200 mL |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-cyano-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carbonitrile (20.4 g, 0.1 mol) in a 1:1 mixture of ethanol and water (200 mL).
-
Add sodium hydroxide (12.0 g, 0.3 mol) and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3.
-
The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.
Characterization
The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -C≡N, -C=O, -OH).
-
Melting Point: To assess the purity of the solid products.
Safety Considerations
-
Malononitrile and Copper(I) Cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt. Use it immediately in the next step. Keep the reaction temperature low during its formation.
-
Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.
Conclusion
This guide has outlined a detailed and technically sound synthetic route for the preparation of this compound. By employing the Gewald reaction as a key step for the construction of the thiophene ring, this strategy provides a reliable pathway to this important heterocyclic scaffold. The subsequent functional group transformations are based on well-established chemical principles, offering a practical approach for researchers in the field of drug discovery and development.
References
-
Gewald, K. (1966). Heterocyclic syntheses with α-cyano-β-mercapto-acrylic acid derivatives. Angewandte Chemie International Edition in English, 5(6), 573-574. [Link]
-
Reddy, T. S., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4418-4427. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. Previous synthesized promising thieno[3,2-c]pyran-4-ones (I and II). [Link]
-
ResearchGate. Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
MDPI. Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. [Link]
-
Arkivoc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Taylor & Francis Online. Applying Gewald reaction for the preparation of some novel aminothieno derivatives featuring noroxymorphone skeletal backbone. [Link]
-
Arabian Journal of Chemistry. Synthesis and biological activities of some fused pyran derivatives. [Link]
-
PMC. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]
-
ResearchGate. 1,2‐Diaza‐1,3‐dienes‐based Multi‐component Reactions in Sequential Protocols to Synthesize Arylamino 5‐hydrazono thiophene‐3 carboxylates. [Link]
-
PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Chemistry LibreTexts. Replacement of the Aromatic Primary Amino Group by Hydrogen. [Link]
-
Central Asian Journal of Medical and Natural Science. Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. [Link]
-
PMC. Recent Advances in the Synthesis of 2H-Pyrans. [Link]
- Google Patents. Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
-
PMC. A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. [Link]
-
Letters in Applied NanoBioScience. Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. [Link]
-
Tandem functionalization-carboxylation reactions of -systems with CO2. [Link]
-
Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]
-
MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]
-
NIH. Ethyl 2-amino-4-phenyl-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. [Link]
-
MDPI. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[2][4]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. [Link]
-
NIH. Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. [Link]
Sources
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. d-nb.info [d-nb.info]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
physicochemical properties of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
A hypothetical profiling of this compound would involve determining these values to build a developability profile. For instance, the carboxylic acid suggests the pKa will likely be in the acidic range (e.g., 3-5). This means it will be largely neutral in the stomach but ionized in the intestine, impacting its absorption profile. Its logP value will determine if it has the right balance to cross membranes without being too "greasy" to dissolve. Finally, its measured solubility will provide a direct answer to whether it can achieve sufficient concentrations in vivo. This integrated data package, grounded in the robust experimental protocols described herein, is essential for making informed decisions in any drug discovery program. Adherence to standardized methods, such as those guided by the FDA and international bodies like IUPAC, ensures data integrity and comparability across projects. [21][22][23][24]
References
-
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 5(4), 263-283. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. [Link]
-
Kuntz, C. L., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1175-1179. [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Bio-protocol. (2025). In-vitro Thermodynamic Solubility. Protocols.io. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
-
ECETOC. (2005). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 96. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 6-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylicacid sodium salt. [Link]
-
BYJU'S. (n.d.). How to calculate pKa. [Link]
-
Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. Federal Register. [Link]
-
Popa, D. S., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3489. [Link]
-
ResearchGate. (2025). Computational Design and ADME Profiling of Thienopyrimidine-Based Dual VEGFR/EGFR Inhibitors for Anticancer Drug Discovery. [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. [Link]
-
Liu, K., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6147-6157. [Link]
-
ResearchGate. (2025). Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. [Link]
-
Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. [Link]
-
U.S. Department of Health & Human Services. (2024). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. Guidance Portal. [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). Databases. [Link]
-
Food and Drug Administration. (2023). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. [Link]
-
Food and Drug Administration. (2007). Guidance for Industry #169: Drug Substance. [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of chemistry. [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. [Link]
-
ResearchGate. (n.d.). Drug likeness and ADME properties of Thienopyrimidine Derivatives. [Link]
-
El-Malah, A. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4588. [Link]
-
Chemical Review and Letters. (2024). Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). Digital Standards. [Link]
-
Biblioteca FCT/UNL. (2016). IUPAC STANDARDS ONLINE. [Link]
-
Kaźmierczak-Barańska, J., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7027. [Link]
-
Oberlin College. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. [Link]
-
Kamal, A., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4362. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IUPAC nomenclature of chemistry - Wikipedia [en.wikipedia.org]
- 5. labsolu.ca [labsolu.ca]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. byjus.com [byjus.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
An In-Depth Technical Guide to 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid: A Key Intermediate in PARP Inhibitor Synthesis
Foreword: Unveiling a Critical Building Block in Modern Oncology
In the landscape of targeted cancer therapy, the emergence of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone, particularly for patients with specific genetic predispositions such as BRCA1/2 mutations. Within the intricate synthetic pathways that lead to these life-altering therapeutics lies a cast of crucial, yet often unheralded, molecular intermediates. This guide illuminates one such pivotal molecule: 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid (CAS Number: 933747-41-2). While not a therapeutic agent in itself, its role as a key building block in the synthesis of potent PARP inhibitors like Talazoparib underscores its importance in the drug development pipeline. This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists, providing a deep dive into its chemical identity, synthesis, characterization, and its significant application in the synthesis of next-generation cancer therapies.
Molecular Overview and Physicochemical Properties
This compound is a bicyclic heterocyclic compound featuring a fused thiophene and dihydropyran ring system, with a carboxylic acid moiety at the 2-position of the thieno[3,2-c]pyran core. This unique structural architecture is a recurring motif in a variety of biologically active molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 933747-41-2 | Commercially available |
| Molecular Formula | C₈H₈O₃S | [1] |
| Molecular Weight | 184.21 g/mol | [1] |
| Appearance | White to off-white solid | General supplier information |
| Purity | ≥95% | [1] |
The Synthetic Pathway: A Representative Protocol
While specific, proprietary industrial synthesis methods may vary, a representative and scientifically sound synthetic route to this compound can be extrapolated from established methodologies for analogous thienopyran structures. The following multi-step synthesis is a plausible and instructive pathway for laboratory-scale preparation.
Conceptual Workflow of the Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate
This initial step involves a Claisen condensation to form the β-ketoester intermediate.
-
To a stirred suspension of sodium ethoxide (1.2 eq) in anhydrous diethyl ether at 0 °C, add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) and diethyl oxalate (1.1 eq) in diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the mixture is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 2-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylate
This step utilizes the Gewald reaction, a multicomponent reaction to form a polysubstituted thiophene ring.
-
To a solution of ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of morpholine.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford ethyl 2-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylate.
Step 3: Synthesis of Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
This step involves a deamination of the 2-amino group, which can be achieved via a Sandmeyer-type reaction followed by reduction.
-
Dissolve ethyl 2-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Slowly add this solution to a pre-cooled solution of hypophosphorous acid (50%).
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
To a solution of ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate (1.0 eq) in a mixture of ethanol and water, add lithium hydroxide (2.0 eq).
-
Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.[2]
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the dihydropyran and thiophene rings. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, carbons of the thiophene and dihydropyran rings. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretching band for the carboxylic acid (approx. 1680-1710 cm⁻¹), and C-S stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (184.02 g/mol for [M]⁺). |
Role in Drug Development: A Cornerstone for Talazoparib
The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Talazoparib (trade name Talzenna).[3] Talazoparib is a highly potent PARP inhibitor approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.
Caption: Simplified schematic of the role of the title compound in Talazoparib synthesis.
In the synthesis of Talazoparib, this compound is typically activated and then coupled with a chiral amine fragment to form a key amide bond. This amide is then subjected to further chemical transformations to construct the complex polycyclic core of the final drug molecule. The structural integrity and purity of this carboxylic acid intermediate are therefore paramount to the successful and efficient synthesis of Talazoparib.
Biological Context of the Thieno[3,2-c]pyran Scaffold
While this compound is primarily utilized as a synthetic intermediate, the broader thieno[3,2-c]pyran scaffold has been investigated for various biological activities.[4] Derivatives of this heterocyclic system have been reported to exhibit a range of pharmacological properties, including potential anticancer and anti-inflammatory effects. This suggests that the thieno[3,2-c]pyran core can serve as a valuable scaffold for the design of novel therapeutic agents, and further exploration of its structure-activity relationships is a promising area of research.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: Based on the carboxylic acid functionality and the heterocyclic nature of the molecule, it should be handled as a potential irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
This compound stands as a testament to the critical role of synthetic intermediates in the development of modern medicines. Its importance in the synthesis of the potent PARP inhibitor Talazoparib highlights the necessity of robust and well-characterized synthetic routes for these key building blocks. As the field of oncology continues to advance, the demand for such specialized intermediates will undoubtedly grow. Further research into more efficient and scalable syntheses of this and related compounds, as well as the exploration of the biological potential of the thieno[3,2-c]pyran scaffold itself, will continue to be areas of significant interest for the drug discovery and development community.
References
Sources
- 1. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. US11104697B2 - Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]quinolin-6-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comprehensive Spectroscopic Guide to 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
Introduction
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its fused ring system, which is a common scaffold in various biologically active molecules. The precise characterization of its molecular structure is paramount for understanding its chemical properties and potential therapeutic applications. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is based on established principles and data from analogous structures, offering a robust predictive framework for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 7.5 - 7.8 | Singlet (s) | N/A |
| H7 | 4.5 - 4.8 | Triplet (t) | 5.0 - 6.0 |
| H6 | 3.0 - 3.3 | Triplet (t) | 5.0 - 6.0 |
| H4 | 4.8 - 5.1 | Singlet (s) | N/A |
| COOH | 12.0 - 13.0 | Broad Singlet (br s) | N/A |
Predicted ¹³C NMR Data
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C2 | 140 - 145 |
| C3 | 125 - 130 |
| C3a | 135 - 140 |
| C7a | 130 - 135 |
| C4 | 65 - 70 |
| C7 | 68 - 72 |
| C6 | 25 - 30 |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans and a relaxation delay to ensure quantitative accuracy if needed.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
NMR Workflow Diagram
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the thieno-pyran core.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |
| 1680-1710 | C=O (Carboxylic Acid) | Stretching |
| 2850-3000 | C-H (Aliphatic) | Stretching |
| 1500-1600 | C=C (Thiophene) | Stretching |
| 1050-1150 | C-O (Ether) | Stretching |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Record a background spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
IR Spectroscopy Workflow Diagram
Caption: Workflow for ESI-MS data acquisition and analysis.
Integrated Spectroscopic Analysis
The combination of NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of this compound. The IR spectrum confirms the presence of the carboxylic acid functional group. Mass spectrometry confirms the molecular weight. Finally, NMR spectroscopy provides the detailed connectivity of the atoms, confirming the thieno-pyran core and the substitution pattern.
References
-
General Spectroscopic Techniques: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectroscopy of Carboxylic Acids: Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link] [1]3. Synthesis and Characterization of Thieno[2,3-c]pyridine Derivatives: Al-Ghorbani, M., et al. (2014). 6-Tosyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxamide Analogues: Synthesis, Characterization, MO Calculation, and Antibacterial Activity. ResearchGate. [Link] [2][3]4. Synthesis of 4H-Pyran Derivatives: Al-Zahrani, F. A., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link] [4]5. Compound Information for this compound: MySkinRecipes. (n.d.). This compound. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues: synthesis, characterization, MO calculation, and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Thieno[3,2-c]pyran Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thieno[3,2-c]pyran scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic understanding of thieno[3,2-c]pyran derivatives. We delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, offering field-proven insights and detailed experimental protocols to empower researchers in the pursuit of novel therapeutics. This document is designed to serve as an in-depth resource, bridging the gap between synthetic chemistry and pharmacological application, and to inspire further innovation in the development of thieno[3,2-c]pyran-based drugs.
Introduction: The Thieno[3,2-c]pyran Core - A Scaffold of Therapeutic Promise
Fused heterocyclic systems are the cornerstone of many blockbuster drugs. Among these, the thieno[3,2-c]pyran nucleus, a bicyclic system comprising a thiophene ring fused to a pyran ring, has garnered significant attention for its versatile pharmacological profile. The unique electronic and structural features of this scaffold allow for diverse functionalization, leading to a wide array of derivatives with potent biological activities. This guide will navigate the multifaceted therapeutic landscape of thieno[3,2-c]pyran derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the intricate relationship between their chemical structure and biological function, providing a robust framework for the rational design of new and more effective therapeutic agents.
Anticancer Activity: Targeting the Machinery of Malignancy
Thieno[3,2-c]pyran derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
2.1.1. Induction of Apoptosis and Cell Cycle Arrest:
Several studies have shown that thieno[3,2-c]pyran-4-one derivatives can induce apoptosis and disrupt the normal cell cycle progression in cancer cells.[3][4][5] For instance, certain derivatives have been found to cause cell cycle arrest at different phases, thereby inhibiting uncontrolled cell proliferation.[6] The apoptotic process is often initiated through the activation of key signaling cascades, such as those involving p53 and p73.[7]
2.1.2. Inhibition of Key Oncogenic Kinases:
A critical aspect of the anticancer activity of thieno[3,2-c]pyran derivatives lies in their ability to inhibit key enzymes that are often dysregulated in cancer.
-
Aurora Kinases: These serine/threonine kinases are crucial for regulating cell division and are frequently overexpressed in tumors.[2] Thieno[3,2-c]pyrazole derivatives, a related class of compounds, have shown potent inhibition of Aurora kinases, leading to cell cycle blockade and antitumor activity.[8] This suggests that the thieno[3,2-c]pyran scaffold could be a valuable template for designing novel Aurora kinase inhibitors.
-
SIRT6: Sirtuin 6 (SIRT6) is a histone deacetylase with a dual role in cancer, acting as both a tumor suppressor and an oncogene depending on the context.[1][9] Molecular docking and dynamics simulations have suggested that thieno[3,2-c]pyran analogs can interact with and modulate the activity of SIRT6.[10][11] This interaction can influence critical cellular processes such as DNA repair, genomic stability, and metabolism, thereby impacting cancer cell survival.[12][13]
Quantitative Data: Cytotoxicity of Thieno[3,2-c]pyran Derivatives
The following table summarizes the in vitro anticancer activity of representative thieno[3,2-c]pyran derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | HepG2 (Hepatocellular carcinoma) | 2.0-2.5 | [1][3] |
| 6c | HepG2 (Hepatocellular carcinoma) | 2.0-2.5 | [1][3] |
| 6i | HSC3 (Head and neck cancer) | 10.8 | [6] |
| 6i | T47D (Breast cancer) | 11.7 | [6] |
| 6i | RKO (Colorectal cancer) | 12.4 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[14][15][16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-c]pyran derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Diagrams
Aurora Kinase Signaling Pathway
Caption: Aurora Kinase Signaling in Cancer and Inhibition by Thieno[3,2-c]pyran Derivatives.
SIRT6 Signaling Pathway in Cancer
Caption: Dual Role of SIRT6 in Cancer and Modulation by Thieno[3,2-c]pyran Derivatives.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with potent antibacterial and antifungal activities. Thieno[3,2-c]pyran derivatives have emerged as a promising class of compounds in this arena.[17][18]
Spectrum of Activity
Studies have demonstrated that certain thieno[3,2-c]pyran derivatives exhibit significant activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[19][20] Additionally, antifungal activity against various fungal species has also been reported.[18][20]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table presents the MIC values of representative thieno[3,2-c]pyran and related thieno[2,3-d]pyrimidinedione derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (mg/L) | Reference |
| 1 | Staphylococcus aureus (MRSA) | 2-16 | [21] |
| 2 | Staphylococcus aureus (VRSA) | 2-16 | [21] |
| 2 | Enterococcus faecalis (VRE) | 2-16 | [21] |
| 2 | Streptococcus pneumoniae | 2-16 | [21] |
| Compound 14 | Bacillus megaterium | - | [22] |
| Compound 24 | Aspergillus niger | - | [22] |
Note: Specific MIC values for compounds 14 and 24 were not provided in the source material, but they were reported to have maximum antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion and Broth Microdilution)
3.3.1. Disk Diffusion Method (Kirby-Bauer Test): [18][23][24][25][26]
This method provides a qualitative assessment of antimicrobial susceptibility.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the thieno[3,2-c]pyran derivative onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone is indicative of the susceptibility of the microorganism to the compound.
3.3.2. Broth Microdilution Method (for MIC Determination):
This method provides a quantitative measure of the minimum concentration of a compound that inhibits microbial growth.
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the thieno[3,2-c]pyran derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and cancer. Thieno[3,2-c]pyran derivatives have shown potential as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[27][28]
Mechanism of Action: Targeting the COX Pathway
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[29][30][31] Molecular modeling studies have suggested that thieno[3,2-c]pyran analogues can act as inhibitors of COX-2.[28] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also target the constitutively expressed COX-1.[32][33][34]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[33][34][35][36]
Principle: The assay typically measures the production of prostaglandin E2 (PGE2) from arachidonic acid by recombinant human COX-1 or COX-2. The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA).
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 or COX-2 and the substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the thieno[3,2-c]pyran derivative or a control inhibitor (e.g., celecoxib for COX-2) for a specified period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time.
-
PGE2 Quantification: Measure the amount of PGE2 produced in each reaction using a commercial ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Diagram
COX-2 Signaling Pathway in Inflammation
Caption: Inhibition of the COX-2 Inflammatory Pathway by Thieno[3,2-c]pyran Derivatives.
Synthesis of Thieno[3,2-c]pyran Derivatives: A Practical Approach
The synthesis of the thieno[3,2-c]pyran-4-one core is often achieved through a multi-step sequence, with the Gewald reaction being a key transformation.[1][3][37]
General Synthetic Strategy
A common and efficient route involves the following key steps:
-
Gewald Reaction: Construction of a substituted 2-aminothiophene ring.
-
Cyclization: Formation of the fused pyranone ring.
-
Functionalization: Introduction of various substituents on the thieno[3,2-c]pyran-4-one framework to explore structure-activity relationships.
Experimental Protocol: Synthesis of a Thieno[3,2-c]pyran-4-one Derivative
The following is a representative protocol for the synthesis of a thieno[3,2-c]pyran-4-one derivative, which can be adapted for the synthesis of various analogs.[3][27]
Step 1: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)
-
To a mixture of a cyclic ketone, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-aminothiophene derivative.
Step 2: Cyclization to Form the Thieno[3,2-c]pyran-4-one Core
-
The specific cyclization strategy will depend on the nature of the substituents on the 2-aminothiophene intermediate. One common approach is the reaction with an appropriate reagent to form the pyranone ring. For instance, a Sandmeyer-type iodination followed by Sonogashira coupling and iodocyclization can be employed.[1][3]
-
Alternatively, reaction with reagents like methyl mercaptoacetate can lead to the formation of the thieno[3,2-c]pyran-4-one intermediate.[27][38]
Step 3: Functionalization of the Thieno[3,2-c]pyran-4-one Scaffold
-
Various C-C bond-forming reactions, such as palladium-mediated cross-coupling reactions (e.g., Suzuki, Sonogashira), can be used to introduce diverse substituents at specific positions of the thieno[3,2-c]pyran-4-one core.[1][3]
-
These modifications are crucial for optimizing the biological activity and pharmacokinetic properties of the derivatives.
Conclusion and Future Perspectives
Thieno[3,2-c]pyran derivatives represent a highly versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant therapeutic potential. The ability to readily synthesize and functionalize the thieno[3,2-c]pyran scaffold provides a fertile ground for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will enable more rational drug design.
-
Expansion of Structure-Activity Relationship Studies: Systematic modification of the thieno[3,2-c]pyran core will help in identifying the key structural features responsible for specific biological activities.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies need to be rigorously evaluated in preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of thieno[3,2-c]pyran derivatives with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.
This technical guide has provided a comprehensive overview of the current state of research on the biological activities of thieno[3,2-c]pyran derivatives. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals, accelerating the translation of these promising compounds from the laboratory to the clinic.
References
-
Pal, A., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4418-4427. [Link]
-
Creative Biolabs. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Bindi, S., et al. (2011). Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. Bioorganic & Medicinal Chemistry Letters, 21(12), 3684-3689.
-
Khattab, M., et al. (2018). Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2. Scientific Reports, 8(1), 4777. [Link]
-
Van Meter, M., et al. (2011). SIRT6 overexpression induces massive apoptosis in cancer cells but not in normal cells. Cancer Biology & Therapy, 12(12), 1045-1051. [Link]
-
Han, X., et al. (2019). SIRT6 in Cancer: Mechanistic Insights into Its Dual Roles in Cancer Biology and Implications for Precision Therapeutic Development. Biomolecules, 9(12), 809. [Link]
- El-Dean, A. M. K., et al. (2011). Synthesis and antimicrobial activity of new heterocyclic compounds containing thieno[3,2-c] coumarin and pyrazolo[4,3-c] coumarin frameworks. Medicinal Chemistry Research, 20(8), 1263-1272.
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
Kugel, S., & Mostoslavsky, R. (2014). The complex role of SIRT6 in carcinogenesis. Carcinogenesis, 35(4), 747-755. [Link]
-
Tang, A., et al. (2017). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Hematology & Oncology, 10(1), 1-15. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
- Itoh, T., et al. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9-18.
-
Otto, T., & Sicinski, P. (2017). Aurora kinases: novel therapy targets in cancers. Journal of Clinical Investigation, 127(3), 819-828. [Link]
- Parente, J. M., et al. (2020). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Frontiers in Endocrinology, 11, 579.
- Biores Scientia. (2023).
-
Wang, D., & Dubois, R. N. (2010). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Bioscience (Landmark Edition), 15, 1064-1075. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
- Pratap, U. R., et al. (2011). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. Tetrahedron Letters, 52(40), 5174-5177.
-
Wójcik, M., et al. (2023). The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. International Journal of Molecular Sciences, 24(3), 2841. [Link]
- Thrupp, L. D. (2009). Antimicrobial Susceptibility Testing. In StatPearls.
-
Xu, J., et al. (2019). The role of Aurora-A in human cancers and future therapeutics. American Journal of Cancer Research, 9(10), 2091. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749-1755. [Link]
- Rahman, M. S., et al. (2023). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Science, 13(01), 001-010.
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology (Clifton, N.J.), 644, 131-144. [Link]
-
JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
Pal, A., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4418-4427. [Link]
-
Khattab, M., et al. (2018). Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2. Scientific Reports, 8(1), 4777. [Link]
- Pratap, U. R., et al. (2011). One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. Tetrahedron Letters, 52(40), 5174-5177.
-
Gudem, M., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry, 48(12), 5344-5359. [Link]
-
Gudem, M., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. MOST Wiedzy. [Link]
-
Khattab, M., et al. (2018). Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2. Semantic Scholar. [Link]
-
Khattab, M., et al. (2018). Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2. SciSpace. [Link]
-
Abdel-Ghaffar, A. R., et al. (2015). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3274-3277. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(3), 1145. [Link]
-
Khattab, M., et al. (2018). Molecular modeling studies of thieno[3,2-c]pyran analogues as inhibitor against the anti-inflammatory target COX-2. ResearchGate. [Link]
-
Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14713. [Link]
- Desai, N. C., et al. (2009). Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones. Bioorganic & Medicinal Chemistry Letters, 19(1), 233-236.
-
Al-Suwaidan, I. A., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
- Al-Shukaili, A., et al. (2021). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research-Thessaloniki, 28(1), 1-7.
-
Abdel-Wahab, B. F., et al. (2017). Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives. Chemistry Central Journal, 11(1), 114. [Link]
- de Fátima, A., et al. (2019). Rhodium(III)‐Catalyzed Formal Cycloaddition between Thienopyridine/Thienopyrazine Carboxylic Acids and Alkynes, Triggered by C−H Activation. European Journal of Organic Chemistry, 2019(39), 6667-6677.
-
Hovhannisyan, A. A., et al. (2016). Synthesis and antimicrobial activity study of thieno[3,2-e][1][9][14]triazolo [4,3-c]pyrimidin-3(2H)-thiones. Journal of Chemical and Pharmaceutical Research, 8(3), 569-575.
-
Khattab, M., et al. (2018). Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2: A Molecular Dynamics Study. ResearchGate. [Link]
- Bouziane, I., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Current Issues in Pharmacy and Medical Sciences, 34(3), 149-156.
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]
Sources
- 1. The role of SIRT6 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT6 overexpression induces massive apoptosis in cancer cells but not in normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Two-Faced Role of SIRT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. clyte.tech [clyte.tech]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Synthesis and antibacterial activity of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
- 21. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asm.org [asm.org]
- 24. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 30. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 31. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. jddtonline.info [jddtonline.info]
- 33. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 35. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pagepressjournals.org [pagepressjournals.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid, a significant process-related impurity and potential metabolite of the antiplatelet agent Ticagrelor. The document details its chemical profile, synthesis, and analytical characterization. It presents validated analytical methodologies for its detection and quantification, crucial for quality control in pharmaceutical manufacturing. Furthermore, this guide discusses the compound's role as a Ticagrelor-related substance and outlines the regulatory framework governing such impurities, emphasizing the importance of rigorous control to ensure the safety and efficacy of the final drug product.
Introduction: The Critical Role of Impurity Profiling in Ticagrelor Development
Ticagrelor is an orally administered, reversible P2Y12 receptor antagonist that inhibits platelet aggregation and is pivotal in the management of acute coronary syndromes.[1] The manufacturing process of any active pharmaceutical ingredient (API), including Ticagrelor, is a complex multi-step chemical synthesis. During this process, the formation of impurities is often inevitable. These impurities can arise from starting materials, intermediates, by-products, degradation products, or reagents used in the synthesis.[2][3]
The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product.[2] Therefore, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these substances.[2][4][5] This makes the identification, characterization, and quantification of impurities a critical aspect of drug development and manufacturing.
One such crucial related compound in the synthesis of Ticagrelor is This compound . Understanding its chemical properties, formation pathways, and analytical control strategies is paramount for any professional involved in the development, manufacturing, or quality assurance of Ticagrelor.
Chemical Profile and Synthesis
2.1. Chemical Structure and Properties
This compound is a bicyclic heterocyclic compound. Its structure features a thieno[3,2-c]pyran core, which is a fusion of thiophene and pyran rings.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid |
| CAS Number | 933747-41-2[6] |
| Molecular Formula | C₈H₈O₃S[6] |
| Molecular Weight | 184.21 g/mol [6] |
2.2. Synthetic Pathways and Formation as a Ticagrelor-Related Compound
This compound is a key intermediate or a potential by-product in the synthetic route of Ticagrelor. Its formation is intrinsically linked to the specific reagents and reaction conditions employed. While multiple synthetic strategies for Ticagrelor exist, the formation of this thienopyran derivative often involves the cyclization of a thiophene-based precursor.
Causality Behind Formation: The genesis of this compound during Ticagrelor synthesis is typically a result of a planned cyclization step to build the core structure or an undesired side reaction. Factors such as temperature, pH, and the choice of catalysts can influence the yield and purity of this intermediate, and consequently, its potential to carry over as an impurity in the final API. Rigorous process control and optimization are therefore essential to minimize its presence as an unintended by-product.
Below is a conceptual diagram illustrating a potential point of origin for this compound within a generalized Ticagrelor synthesis workflow.
Analytical Characterization and Control
Robust analytical methods are essential for the detection and quantification of this compound to ensure the quality of Ticagrelor.[7] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique used for this purpose.[1][8][]
3.1. High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is required to separate Ticagrelor from its related substances, including the title compound.
Expertise Behind Method Design: The choice of a reversed-phase (RP) HPLC method, typically with a C8 or C18 column, is based on the polarity of Ticagrelor and its impurities.[8][] A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile) allows for the effective separation of compounds with varying polarities within a reasonable analysis time. The detector wavelength is selected based on the UV absorbance maxima of the analytes to ensure high sensitivity. A patent for detecting Ticagrelor and its related substances suggests a detection wavelength between 230-250 nm.[10]
Detailed Experimental Protocol: RP-HPLC Method
The following protocol is a representative example for the determination of Ticagrelor and its related substances.
Objective: To quantify this compound in a Ticagrelor drug substance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Zorbax Plus C8 (150 x 4.6 mm, 5.0 µm) or equivalent | C8 provides good retention and separation for moderately polar compounds.[] |
| Mobile Phase A | 50 mM Ammonium Acetate buffer, pH adjusted to 8.2 | Buffering controls the ionization state of the acidic and basic analytes, ensuring consistent retention times and peak shapes. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Elution Mode | Isocratic or Gradient (e.g., 57:43 v/v A:B) | An isocratic method as described can be simple and robust for known impurities.[] A gradient may be needed for more complex impurity profiles. |
| Flow Rate | 0.7 - 1.0 mL/min | Provides optimal efficiency and reasonable run time.[8][] |
| Column Temperature | 25 °C | Ensures reproducibility of retention times.[][10] |
| Detection | UV at 242 nm or 270 nm | Wavelengths where Ticagrelor and its impurities exhibit significant absorbance.[][10] |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC.[][10] |
| Diluent | Acetonitrile:Water (e.g., 35:65 v/v) | Ensures sample solubility and compatibility with the mobile phase.[10] |
System Suitability Test (SST) - A Self-Validating System:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Resolution (Rs) | Rs ≥ 2.0 between impurity and main peak | Confirms adequate separation between adjacent peaks. |
| %RSD of Peak Areas | ≤ 2.0% for 6 replicate injections | Demonstrates system precision. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to prepare a stock solution. Further dilute to a final concentration corresponding to the specification limit (e.g., 0.1%).
-
Sample Preparation: Accurately weigh and dissolve the Ticagrelor API sample in the diluent to a known concentration (e.g., 1.0 mg/mL).[10]
-
Analysis: After ensuring the system passes the SST, inject the blank (diluent), standard, and sample solutions into the chromatograph.
-
Calculation: Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the percentage of the impurity using the area normalization or external standard method.
3.2. Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation of impurities. The electron ionization mass spectrum would show a molecular ion peak corresponding to its molecular weight (184.21). The fragmentation pattern provides structural information about the thienopyran core and the carboxylic acid group.
Regulatory and Safety Considerations
The control of impurities is a critical regulatory requirement. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][11]
Key ICH Q3A Thresholds:
| Threshold | Definition | Typical Limit (for max daily dose ≤ 2g) |
| Reporting | The level above which an impurity must be reported in a registration application. | ≥ 0.05%[11] |
| Identification | The level above which the structure of an impurity must be confirmed. | ≥ 0.10%[3][11] |
| Qualification | The level above which an impurity's safety must be established through toxicological data. | ≥ 0.15%[11] |
This compound, as a known process intermediate, must be controlled to levels below these thresholds in the final Ticagrelor API. If its level exceeds the qualification threshold, extensive safety and toxicological studies would be required to demonstrate that it does not pose a risk to patients.[3]
The analytical impurity control workflow is visualized below.
Conclusion
This compound is a compound of significant interest in the pharmaceutical development of Ticagrelor. As a key intermediate and potential impurity, its control is a direct reflection of the robustness and quality of the manufacturing process. A thorough understanding of its chemical properties, coupled with the implementation of highly sensitive and specific analytical methods like RP-HPLC, is fundamental to meeting stringent global regulatory standards. For scientists and professionals in the field, rigorous characterization and control of this and other related substances are non-negotiable steps in delivering safe and effective Ticagrelor to patients.
References
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Kelemen, H., Hancu, G., & Papp, L. A. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography, 33(7), e4528. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review. Retrieved from [Link]
-
Research & Reviews: Journal of Pharmaceutical Analysis. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. Retrieved from [Link]
-
ResearchGate. (2024, March 23). A Review on Analytical Methods for Determination of Ticagrelor in Bulk and its Pharmaceutical Dosage Form. Retrieved from [Link]
- Google Patents. CN105301142A - Method for detecting Ticagrelor and related substances by use of performance liquid chromatography.
Sources
- 1. Analytical methodologies for the determination of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. labsolu.ca [labsolu.ca]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. rroij.com [rroij.com]
- 10. CN105301142A - Method for detecting Ticagrelor and related substances by use of performance liquid chromatography - Google Patents [patents.google.com]
- 11. fda.gov [fda.gov]
Chapter 1: Strategies for the Discovery of Novel Thienopyran Scaffolds
An In-Depth Technical Guide to the Discovery and Isolation of Novel Thienopyran Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and strategic considerations involved in the discovery, synthesis, and isolation of novel thienopyran compounds. Thienopyrans, a class of sulfur-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document outlines a validated workflow, from initial discovery strategies to final structural confirmation, emphasizing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.
The journey to a novel therapeutic agent begins with the identification of a promising molecular scaffold. For thienopyrans, this process is a blend of rational design, high-throughput screening, and computational chemistry. The goal is to identify "hit" compounds that can be optimized into "lead" candidates.
1.1 Rational Design & Bioisosteric Replacement
Rational drug design leverages existing knowledge of a biological target or a known active ligand. Thienopyrans are excellent candidates for bioisosteric replacement, where a common molecular fragment (like a benzene or pyridine ring) in a known drug is replaced with a thienopyran ring.
-
Causality: The introduction of the sulfur-containing thiophene ring fused with a pyran ring can significantly alter the compound's physicochemical properties. This includes modifying its lipophilicity, metabolic stability, and hydrogen bonding capacity, which can lead to improved potency, selectivity, or pharmacokinetic profiles. For instance, the thieno[2,3-b]pyridine scaffold has been successfully used to develop potent tyrosine kinase inhibitors.[3]
1.2 High-Throughput Screening (HTS)
HTS involves screening large libraries of compounds against a specific biological target to identify active hits. While this approach is more stochastic, it can uncover entirely new chemical matter. A well-curated library containing diverse thienopyran cores is a valuable asset for HTS campaigns.
1.3 In Silico & Computational Methods
Computational chemistry accelerates the discovery process by prioritizing synthetic efforts. Virtual screening of digital thienopyran libraries against crystal structures of protein targets (molecular docking) can predict binding affinities and poses, allowing chemists to focus on synthesizing the most promising candidates.
Chapter 2: Core Synthetic Methodologies
The synthesis of the thienopyran core is a cornerstone of the discovery process. The chosen synthetic route must be robust, versatile, and amenable to the introduction of diverse substituents for structure-activity relationship (SAR) studies.
2.1 Foundational Synthetic Strategies
Various synthetic approaches have been developed for thienopyrimidines and related structures, which often share common intermediates with thienopyrans.[1] A common and powerful strategy involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyran ring. Multi-component reactions, such as the Gewald reaction, are particularly efficient for creating highly functionalized thiophene precursors in a single step.
2.2 Experimental Protocol: Synthesis of a Dihydropyrano[2,3-c]pyrazole Analogue
This protocol provides a generalized, self-validating workflow for the synthesis of a model heterocyclic system related to thienopyrans, illustrating the principles of reaction setup, monitoring, and workup.
Objective: To synthesize a dihydropyrano[2,3-c]pyrazole derivative via a one-pot, multi-component reaction.
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Hydrazine hydrate
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aldehyde (10 mmol), malononitrile (10 mmol), and ethanol (50 mL).
-
Catalysis: Add piperidine (0.5 mL) to the mixture.
-
Scientist's Note: Piperidine acts as a basic catalyst to promote the initial Knoevenagel condensation between the aldehyde and malononitrile, a critical first step for the reaction cascade.
-
-
Initial Reflux: Stir the mixture at reflux for 1 hour. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate) to confirm the disappearance of the starting aldehyde.
-
Addition of Second Core Component: To the same flask, add ethyl acetoacetate (10 mmol) and hydrazine hydrate (10 mmol).
-
Final Reflux: Continue to reflux the mixture for an additional 4-6 hours. The reaction should be monitored by TLC every hour until the intermediate spots have been fully converted to the final product spot (typically lower Rf).
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold ethanol (2 x 20 mL) and then distilled water (2 x 20 mL) to remove unreacted starting materials and catalyst.
-
Drying: Dry the isolated solid in a vacuum oven at 60°C overnight. The resulting crude product can then be carried forward for purification.
Chapter 3: Isolation and Purification Workflow
Purity is paramount. The biological activity of a compound can only be reliably assessed if it is free from impurities, such as starting materials, by-products, or residual solvents.
3.1 The Logic of Chromatographic Separation
Column chromatography is the workhorse technique for purifying synthetic compounds. The principle relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (a solvent system).
-
Causality: The polarity of the thienopyran compound and its impurities dictates the separation. By carefully selecting a mobile phase of appropriate polarity, compounds with higher affinity for the silica (more polar) will travel down the column more slowly than compounds with lower affinity (less polar), enabling their separation into distinct fractions.
3.2 Experimental Protocol: Flash Column Chromatography
Objective: To purify the crude thienopyran derivative synthesized in Chapter 2.
Materials:
-
Crude thienopyran compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
Step-by-Step Methodology:
-
TLC Analysis & Solvent System Selection: Dissolve a small amount of the crude product in ethyl acetate and run a TLC plate using various ratios of Hexane:Ethyl Acetate (e.g., 4:1, 3:1, 2:1). The ideal system is one that gives the desired product an Rf value of ~0.3 and shows good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to pack under gravity, then gently apply pressure to create a firm, uniform bed.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone), adding the silica, and evaporating the solvent. Carefully layer the resulting dry powder onto the top of the column bed.
-
Scientist's Note: This dry-loading technique prevents band broadening and ensures a high-resolution separation, which is superior to loading the sample dissolved in liquid.
-
-
Elution: Begin eluting the column with the selected solvent system. Collect fractions of a consistent volume (e.g., 10-15 mL).
-
Fraction Analysis: Analyze every few fractions by TLC. Spot each fraction on a single TLC plate and run it to identify which fractions contain the pure product.
-
Product Consolidation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified thienopyran compound.
Chapter 4: Structural Elucidation and Spectroscopic Characterization
Once a compound is synthesized and purified, its chemical structure must be unambiguously confirmed. This is achieved by integrating data from multiple spectroscopic techniques. The data from each method must be consistent and collectively support the proposed structure.
4.1 The Spectroscopic Toolkit
A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is typically required. UV-visible spectroscopy can also provide valuable information about the electronic properties of the chromophore.[4][5]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number of unique protons and carbons, their connectivity, and their chemical environment.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, providing its elemental formula. Fragmentation patterns can offer additional structural clues.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, N-H, C-S) based on their characteristic vibrational frequencies.[6][7]
4.2 Data Presentation: Characterization of a Hypothetical Thienopyran
The following table summarizes the expected characterization data for a novel thienopyran compound, illustrating how data is collated for validation.
| Analysis Technique | Parameter | Observed Data | Interpretation |
| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 315.0879 | Confirms the elemental formula C₁₅H₁₄N₄OSCl. |
| Found: 315.0875 | |||
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | 12.1 (s, 1H), 7.5 (d, 2H), 7.3 (d, 2H), 4.1 (s, 2H), 2.5 (s, 3H) | Reveals the presence of an amide N-H, a di-substituted phenyl ring, a methylene group, and a methyl group. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | 165.2, 158.9, 145.3, 134.1, 129.8, 128.5, 115.7, 98.4, 45.6, 14.2 | Corresponds to the carbonyl, aromatic, and aliphatic carbons in the proposed structure. |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | 3250 (N-H), 1680 (C=O), 1595 (C=C), 710 (C-S) | Confirms the presence of key functional groups. |
4.3 A Self-Validating System
The true power of this multi-technique approach lies in its self-validating nature. The molecular formula from MS must match the count of protons and carbons from NMR. The functional groups identified by IR must be consistent with the chemical shifts observed in the NMR spectra. Only when all data points converge can the structure be considered confirmed.
Visualization of the Workflow
Diagram 1: Overall Discovery and Isolation Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational and spectroscopic characterization of thianthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of Computational and spectroscopic characterization of thianthrene | Publons [publons.com]
An In-Depth Technical Guide to the Potential Pharmacological Profile of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid is a heterocyclic compound featuring a fused thieno-pyran ring system. While direct pharmacological data on this specific molecule is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. This technical guide synthesizes the available information on structurally related analogs to construct a potential pharmacological profile. Drawing from computational and experimental studies on thieno[3,2-c]pyran, 4H-pyran, and thienopyrimidine derivatives, we project that this compound may possess anti-inflammatory, anticancer, and antioxidant properties. This document aims to provide a comprehensive overview of the chemical properties, inferred biological activities, and potential therapeutic targets of this compound, serving as a foundational resource for researchers and drug development professionals interested in its further investigation.
Chemical and Physical Properties
This compound is characterized by the following identifiers and properties:
| Property | Value |
| Molecular Formula | C₈H₈O₃S |
| Molecular Weight | 184.21 g/mol [1] |
| CAS Number | 933747-41-2[1] |
| Synonyms | 4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid[1] |
Inferred Pharmacological Profile: A Synthesis of Analog Data
Due to the absence of direct experimental data for this compound, its potential pharmacological activities are inferred from studies on closely related chemical structures. The core thieno[3,2-c]pyran scaffold and the broader class of pyran derivatives have been the subject of various investigations, revealing a range of biological effects.
Potential Anti-Inflammatory and Analgesic Activity
The thieno[3,2-c]pyran core is structurally related to other thieno-fused heterocyclic systems that have demonstrated significant anti-inflammatory properties. A computational study on thieno[3,2-c]pyran analogs suggests they may interact with Sirtuin 6 (SIRT6) and Cyclooxygenase-2 (COX-2), both of which are key targets in inflammation and cancer. Furthermore, derivatives of the isomeric thieno[3,4-c]pyrazole have shown noteworthy analgesic and anti-inflammatory effects in animal models.[2] These findings suggest that this compound could exhibit similar activities by modulating inflammatory pathways.
Potential Anticancer Activity
The fused thieno-pyran ring system is a recurring motif in compounds with demonstrated anticancer properties. For instance, novel small molecules based on the thieno[3,2-c]pyran-4-one framework have been synthesized and shown to selectively inhibit the growth of cancer cells in vitro, with some compounds exhibiting IC50 values in the low micromolar range.[3][4] The broader class of 4H-pyran derivatives has also been extensively studied for its antitumoral activities.[5] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including human colorectal carcinoma (HCT-116).[5] The proposed mechanism for some pyran derivatives involves the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5]
Potential Antioxidant Properties
Derivatives of 4H-pyran are recognized for their antioxidant capabilities.[5] In various in vitro assays, these compounds have demonstrated significant radical scavenging activity.[5] Given that the core structure of this compound includes a pyran ring, it is plausible that it may also exhibit antioxidant effects, which could contribute to its potential anti-inflammatory and anticancer activities.
Potential Therapeutic Targets
Based on the analysis of structurally similar compounds, the following are potential therapeutic targets for this compound:
-
Sirtuin 6 (SIRT6) and Cyclooxygenase-2 (COX-2): As suggested by computational studies on thieno[3,2-c]pyran analogs, these enzymes are implicated in inflammation and cancer.
-
Cyclin-Dependent Kinase 2 (CDK2): A potential target for anticancer activity, based on the known mechanisms of some pyran derivatives.[5]
Structure-Activity Relationships: Insights from Analogs
While a definitive SAR for this compound cannot be established without direct experimental data, some general principles can be drawn from related compounds:
-
The Fused Ring System: The thieno[3,2-c]pyran scaffold appears to be a key pharmacophore contributing to the observed biological activities.
-
The Carboxylic Acid Group: This functional group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its solubility, protein binding, and interaction with target receptors.
-
Substitutions on the Ring System: The nature and position of substituents on the thieno-pyran rings of analogous compounds have been shown to modulate their biological activity.
Proposed Experimental Workflows for Pharmacological Characterization
To validate the inferred pharmacological profile of this compound, a systematic experimental approach is necessary.
In Vitro Assays
A series of in vitro assays should be conducted to determine the biological activity of the compound.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (COX-2 Inhibition)
-
Objective: To determine the inhibitory effect of this compound on COX-2 activity.
-
Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), celecoxib (positive control), test compound, assay buffer, and a suitable detection kit.
-
Procedure:
-
Prepare a series of dilutions of the test compound and celecoxib.
-
In a 96-well plate, add the COX-2 enzyme to the assay buffer.
-
Add the test compound or control to the wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the recommended time.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or colorimetry).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of this compound on a panel of cancer cell lines.
-
Materials: Cancer cell lines (e.g., HCT-116, MCF-7), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT reagent, DMSO, doxorubicin (positive control), and the test compound.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or doxorubicin for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
In Vivo Studies
Should the in vitro results be promising, subsequent in vivo studies in appropriate animal models would be warranted to evaluate the compound's efficacy, pharmacokinetics, and safety profile.
ADME-Tox Profile: Predictions and Considerations
A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties can be made based on the chemical structure and data from related compounds.
-
Lipinski's Rule of Five: Computational studies on thieno[3,2-c]pyran analogs suggest that they generally comply with Lipinski's rule of five, indicating good potential for oral bioavailability.
-
Toxicity: A safety data sheet for a structurally similar compound, (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid, indicates that it may be harmful if swallowed and can cause skin and eye irritation.[6] This suggests that this compound should be handled with appropriate safety precautions.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the analysis of structurally related compounds strongly suggests that this compound holds promise as a scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer medicine. Its potential to interact with key targets such as COX-2 and CDKs warrants further investigation.
Future research should focus on the chemical synthesis of this compound and its derivatives, followed by a comprehensive in vitro and in vivo pharmacological evaluation to validate the predicted activities and elucidate its mechanism of action. A thorough investigation of its ADME-Tox profile will also be crucial for its potential development as a drug candidate. This technical guide provides a solid foundation and a strategic framework for initiating such research endeavors.
Visualizations
Figure 1: Inferred pharmacological profile and potential targets.
Figure 2: Proposed experimental workflow for pharmacological characterization.
References
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Pal, S., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4418-4427. [Link]
-
PubChem. (n.d.). 6-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylicacid sodium salt. [Link]
-
Samarasinghe, S., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]
-
Shaker, Y. M., et al. (2022). Synthesis and Anti-Inflammatory Activity of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceutical Chemistry Journal, 56(3), 299-310. [Link]
-
Singh, N., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceutics, 14(10), 2139. [Link]
-
Zaher, A. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4615. [Link]
-
Menozzi, G., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. [Link]
-
Pal, S., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: Their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. ResearchGate. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols: A Technical Guide to In Vitro P2Y12 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2Y12 receptor, a critical G protein-coupled receptor (GPCR) on the surface of platelets, plays a pivotal role in thrombosis and hemostasis.[1] Its activation by adenosine diphosphate (ADP) is a key step in the signaling cascade that leads to platelet aggregation and thrombus formation.[2][3] Consequently, the P2Y12 receptor is a primary target for the development of antiplatelet therapies.[4][5] This guide provides a comprehensive overview and a detailed protocol for conducting in vitro P2Y12 receptor binding assays, an essential tool for the discovery and characterization of novel P2Y12 antagonists. We will delve into the underlying principles, from membrane preparation to data analysis, providing field-proven insights to ensure robust and reproducible results.
Introduction: The Central Role of the P2Y12 Receptor in Platelet Activation
Platelet activation by ADP is a central event in both physiological hemostasis and pathological thrombosis.[6] This process is mediated by two G protein-coupled ADP receptors on the platelet surface: P2Y1 and P2Y12.[6] While the P2Y1 receptor is responsible for initiating shape change and a transient aggregation, the P2Y12 receptor is crucial for the completion and amplification of the platelet response to ADP and other agonists.[2][6]
The P2Y12 receptor is coupled to the Gi family of G proteins.[3][7] Upon activation by ADP, it triggers a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic adenosine monophosphate (cAMP) levels.[3] This reduction in cAMP, along with other downstream signaling events involving PI3K and Rap1b, ultimately contributes to the activation of the fibrinogen receptor (glycoprotein IIb/IIIa) and subsequent platelet aggregation.[2][8] Given its central role, the P2Y12 receptor is a validated and highly important target for antithrombotic drugs such as clopidogrel, prasugrel, ticagrelor, and cangrelor.[4][9]
Radioligand binding assays are a fundamental technique for studying receptor-ligand interactions.[10] They allow for the direct measurement of the binding of a radiolabeled ligand to its receptor, enabling the determination of receptor density (Bmax) and ligand affinity (Kd). Furthermore, competitive binding assays, where an unlabeled compound competes with the radioligand for binding, are instrumental in determining the potency (Ki) of novel drug candidates.
P2Y12 Receptor Signaling Pathway
Understanding the P2Y12 signaling pathway is essential for interpreting binding assay data and for the rational design of new therapeutics. The following diagram illustrates the key events following ADP binding to the P2Y12 receptor.
Caption: Workflow for the P2Y12 competitive binding assay.
Data Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting curve should be sigmoidal.
-
Determine the IC50: The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value can be determined from the competition curve using non-linear regression analysis.
-
Calculate the Ki (Inhibition Constant): The Ki is a measure of the affinity of the unlabeled ligand for the receptor and is independent of the assay conditions. [11]It can be calculated from the IC50 using the Cheng-Prusoff equation: [11][12] Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Trustworthiness: The inclusion of total and non-specific binding controls in every experiment is crucial for self-validation. Non-specific binding should ideally be less than 10-20% of the total binding to ensure a reliable signal window.
Quantitative Data Summary
The following table provides typical binding parameters for known ligands at the human P2Y12 receptor, which can serve as a benchmark for your experiments.
| Compound | Parameter | Value (nM) | Receptor Source |
| [³H]PSB-0413 | Kd | 3.3 - 6.5 | Human Platelets/Membranes [13][14] |
| Cangrelor | Ki | ~1 | Human P2Y12 [1] |
| 2MeSADP | EC50 | 5 | Human P2Y12 [15] |
| ADP | Ki | ~300-1000 | Human P2Y12 |
Note: Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. Ki (inhibition constant) for an antagonist represents the concentration required to occupy 50% of the receptors. A lower Ki indicates a more potent inhibitor. [16][17]
Conclusion
The in vitro P2Y12 receptor binding assay is a robust and indispensable tool in the quest for novel antiplatelet therapies. By following a well-structured protocol, paying close attention to the quality of reagents, and employing rigorous data analysis, researchers can reliably determine the affinity and potency of new chemical entities. This guide provides the foundational knowledge and practical steps necessary to implement this assay successfully, thereby accelerating the discovery and development of the next generation of P2Y12-targeting drugs.
References
-
Gachet, C., et al. (2013). The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413. Purinergic Signalling, 9(1), 39-48. [Link]
-
Ohlmann, P., & Gachet, C. (2015). In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors. Current Protocols in Pharmacology, 70, 9.20.1-9.20.10. [Link]
-
Daniel, J. L., et al. (2005). The central role of the P2Y12 receptor in platelet activation. The Journal of Clinical Investigation, 115(12), 3370-3377. [Link]
-
Amison, R. T., et al. (2015). Signalling pathways upon platelet P2Y12 receptor activation, potentiating platelet–platelet and platelet–leucocyte interaction. Journal of Thrombosis and Haemostasis, 13(S1), S1-S13. [Link]
-
Yakubova, G. A., & D'Souza, S. E. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6689. [Link]
-
Ohlmann, P., et al. (2012). The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. Purinergic Signalling, 8(4), 783-792. [Link]
-
El-Tayeb, A., et al. (2005). Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5450-5452. [Link]
-
Jones, M. L., et al. (2013). Molecular mechanisms of platelet P2Y12 receptor regulation. Biochemical Society Transactions, 41(1), 203-208. [Link]
-
Zhang, Y., et al. (2022). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. International Journal of Molecular Sciences, 23(19), 11889. [Link]
-
Ohlmann, P., et al. (2013). The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. Purinergic Signalling, 9(1), 39-48. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. P2Y12 receptor. [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
Schneider, D. J., et al. (2015). Cangrelor inhibits the binding of the active metabolites of clopidogrel and prasugrel to P2Y12 receptors in vitro. Thrombosis Research, 136(4), 799-803. [Link]
-
Jacobson, K. A., et al. (2016). Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. Journal of Medicinal Chemistry, 59(17), 7848-7863. [Link]
-
Gachet, C., et al. (2018). Deciphering biased inverse agonism of cangrelor and ticagrelor at P2Y12 receptor. Scientific Reports, 8(1), 16487. [Link]
-
Kalliokoski, T., & Vulpetti, A. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 62(15), 3583-3590. [Link]
-
UChicago Medicine Medical Laboratories. (2025). P2Y12 Inhibition Assay. [Link]
-
Dobesh, P. P., & Oestreich, J. H. (2014). Cangrelor: A New Route for P2Y12 Inhibition. Pharmacotherapy, 34(11), 1194-1207. [Link]
-
Zhang, H., et al. (2017). Salvianolic acids from antithrombotic Traditional Chinese Medicine Danshen are antagonists of human P2Y1 and P2Y12 receptors. Scientific Reports, 7, 43478. [Link]
-
Lordkipanidzé, M., et al. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. Thrombosis Journal, 17, 18. [Link]
-
Zhang, K., et al. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature, 509(7498), 115-118. [Link]
-
eENZYME. Accelerating Scientific Discovery. [Link]
-
Reddit. (2020). Ki and IC50 values. r/Biochemistry. [Link]
-
ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
ResearchGate. How can I get binding affinity from Ki, or Kd, or IC50? [Link]
-
Corbitt, J., et al. (2003). Purification and functional reconstitution of the human P2Y12 receptor. Molecular Pharmacology, 64(5), 1210-1217. [Link]
-
Hinz, F., et al. (2021). Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor. International Journal of Molecular Sciences, 22(8), 3896. [Link]
-
Hetherington, S. L., et al. (2013). Comparison of a New P2Y12 Receptor Specific Platelet Aggregation Test with Other Laboratory Methods in Stroke Patients on Clopidogrel Monotherapy. PLoS One, 8(7), e69077. [Link]
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
-
USD Science Channel. (2018). Non Specific Binding. YouTube. [Link]
-
Geisler, T., et al. (2013). P2Y12 platelet inhibition in clinical practice. Herz, 38(3), 261-267. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 3. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Binding of [³H]PSB-0413 to P2Y₁₂ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (PDF) The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. (2013) | Philippe Ohlmann | 42 Citations [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic Acid in Antiplatelet Research
Introduction: Targeting Platelet Aggregation in Thrombotic Disorders
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of these events. The P2Y12 receptor, a G-protein coupled receptor on the platelet surface, plays a pivotal role in amplifying and sustaining platelet activation, making it a critical target for antiplatelet therapies.[1][2] The thienopyridine class of drugs, which includes well-known agents like clopidogrel and prasugrel, are antagonists of the P2Y12 receptor.[3][4] These drugs are often prodrugs that require metabolic activation to exert their antiplatelet effects.[3] This document provides a comprehensive guide for researchers on the utilization of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid, a core chemical scaffold of many thienopyridine derivatives, in the context of antiplatelet drug discovery and development.
Mechanism of Action: The P2Y12 Receptor Signaling Pathway
The this compound scaffold is the foundation for compounds designed to inhibit the P2Y12 receptor. Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor, initiating a cascade of intracellular signaling events.[2] This activation, through the Gi protein, leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and consequently, the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP).[5] Dephosphorylated VASP contributes to the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[6]
Thienopyridine derivatives derived from the this compound backbone, once metabolized to their active form, bind to and irreversibly inhibit the P2Y12 receptor.[7] This prevents ADP from binding and blocks the downstream signaling cascade, ultimately inhibiting platelet aggregation.[4] Newer, direct-acting P2Y12 inhibitors, such as ticagrelor, bind reversibly to a different site on the receptor, offering a distinct pharmacological profile.[8][9][10]
Signaling Pathway of P2Y12 Receptor Inhibition
Caption: Workflow for the in vitro evaluation of antiplatelet compounds.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP phosphorylation assay is a specific method to assess the inhibition of the P2Y12 receptor signaling pathway. [11][12]The state of VASP phosphorylation is a direct indicator of P2Y12 receptor activity. [6] Protocol: VASP Phosphorylation Assay
-
Sample Collection: Collect whole blood in 3.2% sodium citrate.
-
Assay Procedure:
-
Use a commercially available VASP phosphorylation assay kit.
-
Incubate whole blood samples with prostaglandin E1 (PGE1) alone or with PGE1 and ADP in the presence of the test compound or vehicle.
-
Fix and permeabilize the platelets according to the kit's instructions.
-
Stain with a fluorescently labeled primary antibody specific for phosphorylated VASP.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis: Calculate the Platelet Reactivity Index (PRI) based on the mean fluorescence intensity of the samples. A lower PRI indicates a greater inhibition of the P2Y12 receptor.
In Vivo Evaluation of Antithrombotic Efficacy
Animal models of thrombosis are crucial for evaluating the in vivo efficacy and safety of novel antiplatelet agents. [13]These models aim to mimic the conditions of arterial thrombosis. [14]
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This is a widely used and reproducible model of arterial thrombosis.
Protocol: Ferric Chloride-Induced Thrombosis in Mice or Rats
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and expose the common carotid artery through a midline cervical incision.
-
Drug Administration: Administer the test compound (e.g., via oral gavage or intravenous injection) at a predetermined time before inducing thrombosis.
-
Thrombosis Induction:
-
Place a small piece of filter paper saturated with ferric chloride (e.g., 10% FeCl3) on the adventitial surface of the carotid artery for 3-5 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Thrombus Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe. The time to vessel occlusion is the primary endpoint.
-
Data Analysis: Compare the time to occlusion in the treated groups to the vehicle control group. A prolonged time to occlusion indicates an antithrombotic effect.
| Parameter | Recommended Condition | Rationale |
| Animal Model | Mouse or Rat | Well-characterized models with established protocols. |
| Anesthesia | Isoflurane | Allows for rapid induction and recovery. |
| FeCl3 Concentration | 5-10% | Induces a consistent and reproducible thrombotic injury. |
| Endpoint | Time to Occlusion | A direct measure of antithrombotic efficacy. |
Pharmacokinetic Considerations
For thienopyridine derivatives, understanding the pharmacokinetic profile is essential, particularly the conversion of the prodrug to its active metabolite. [15][16]In vitro metabolism studies using liver microsomes can provide initial insights into the metabolic pathways and potential for drug-drug interactions. [15]In vivo pharmacokinetic studies should measure both the parent compound and the active metabolite concentrations in plasma over time.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel P2Y12 receptor antagonists. The protocols outlined in these application notes provide a robust framework for the in vitro and in vivo characterization of such compounds. A thorough understanding of the underlying platelet biology and the appropriate application of these experimental techniques are critical for the successful advancement of new antiplatelet therapies.
References
-
Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC. Available from: [Link]
-
Review of the Ticagrelor Trials Evidence Base - American Heart Association Journals. Available from: [Link]
-
Ticagrelor - Wikipedia. Available from: [Link]
-
What is the mechanism of action of Ticagrelor (generic name for Brand name: Brilinta), a P2Y12 (Purinergic receptor P2Y12) inhibitor? - Dr.Oracle. Available from: [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed. Available from: [Link]
-
Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC - PubMed Central. Available from: [Link]
-
Vasodilator-stimulated phosphoprotein-phosphorylation assay in patients on clopidogrel: does standardisation matter? - PubMed. Available from: [Link]
-
4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed. Available from: [Link]
-
Functional testing methods for the antiplatelet effects of aspirin - PubMed. Available from: [Link]
-
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - MDPI. Available from: [Link]
-
Platelet Activation | Platelet Services | Platelet Function Testing. Available from: [Link]
-
8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST - Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Antiplatelet Therapy and Platelet Activity Testing for Neurointerventional Procedures | Stroke: Vascular and Interventional Neurology - American Heart Association Journals. Available from: [Link]
-
In Vivo Evaluation of Antiplatelet Agents in Gerbil Model of Carotid Artery Thrombosis. Available from: [Link]
-
Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Available from: [Link]
-
Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed. Available from: [Link]
-
Stago's VASP Assay Used For P2Y12 Biomarker Studies. Available from: [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. Available from: [Link]
-
Change of platelet activation markers using flow cytometry in patients with hematology/oncology disorders after transfusion - Taylor & Francis. Available from: [Link]
-
Central role of the P2Y12 receptor in platelet activation - JCI. Available from: [Link]
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Available from: [Link]
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed. Available from: [Link]
-
Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - MDPI. Available from: [Link]
-
Light transmission aggregometry in the diagnosis of thrombocytopathy - Via Medica Journals. Available from: [Link]
-
In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Available from: [Link]
-
Molecular mechanisms of platelet P2Y12 receptor regulation - Portland Press. Available from: [Link]
-
Pharmacology of thienopyridines: rationale for dual pathway inhibition - Oxford Academic. Available from: [Link]
-
Vasodilator-Stimulated Phosphoprotein (VASP) Assay - Thoracic Key. Available from: [Link]
-
Testing antiplatelet therapy | European Heart Journal Supplements - Oxford Academic. Available from: [Link]
-
Thromboembolic Drugs Part 2: Mechanism of Action for Antiplatelets - YouTube. Available from: [Link]
-
Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans | Request PDF - ResearchGate. Available from: [Link]
-
P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC. Available from: [Link]
-
Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation - ResearchGate. Available from: [Link]
-
Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - Taylor & Francis Online. Available from: [Link]
-
High-throughput combinatorial screening of antiplatelet drugs for personalized medicine - PMC - NIH. Available from: [Link]
-
P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... - ResearchGate. Available from: [Link]
-
Platelet function testing in drug discovery projects: considerations and challenges. Available from: [Link]
-
Thrombosis Modeling & Pharmacodynamics Services - Creative Biolabs. Available from: [Link]
-
Antiplatelet Drugs: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines - PMC - NIH. Available from: [Link]
-
Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - NIH. Available from: [Link]
Sources
- 1. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 2. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ticagrelor - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Vasodilator-stimulated phosphoprotein-phosphorylation assay in patients on clopidogrel: does standardisation matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 14. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis [mdpi.com]
- 15. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: A Step-Wise Guide for the Experimental Evaluation of Thienopyran Derivatives as P2Y12 Inhibitors
Abstract
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel thienopyran derivatives as P2Y12 receptor inhibitors. The P2Y12 receptor is a critical mediator of platelet activation and a validated target for antiplatelet therapies. Thienopyridines, such as clopidogrel, are clinically successful prodrugs that irreversibly inhibit this receptor.[1] This guide outlines a logical, multi-tiered approach, from initial high-throughput screening to preclinical in vivo validation, ensuring scientific rigor and data-driven decision-making. We detail the causality behind experimental choices, provide step-by-step protocols for key assays, and offer guidance on data interpretation, empowering research teams to efficiently identify and advance promising new chemical entities.
Introduction: The P2Y12 Receptor and the Rationale for Thienopyran Exploration
The P2Y12 receptor, a Gi protein-coupled receptor (GPCR), plays a pivotal role in hemostasis and thrombosis.[2] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This action potentiates and sustains platelet activation and aggregation, processes central to the formation of a thrombus.[5][6] Consequently, antagonism of the P2Y12 receptor is a cornerstone of antiplatelet therapy for preventing thrombotic events in patients with acute coronary syndromes and those undergoing percutaneous coronary intervention.[7][8]
Thienopyridine-based drugs like clopidogrel and prasugrel are prodrugs that require hepatic cytochrome P450 (CYP) enzyme activation to form an active metabolite.[9][10] This active metabolite then irreversibly binds to cysteine residues on the P2Y12 receptor, blocking its function for the lifespan of the platelet.[1] However, the dependence on metabolic activation can lead to delayed onset of action and significant inter-individual variability in response, partly due to genetic polymorphisms in CYP enzymes.[10][11]
Thienopyran derivatives represent a novel chemical class with the potential to overcome these limitations. This guide provides the experimental blueprint to rigorously test this hypothesis.
Strategic Experimental Workflow
A robust screening cascade is essential for the efficient identification and validation of lead compounds. The proposed workflow progresses from broad, high-throughput primary assays to more complex, physiologically relevant secondary and in vivo assays. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: A tiered experimental workflow for P2Y12 inhibitor discovery.
Phase 1: Primary In Vitro Screening
The initial phase aims to identify compounds that directly interact with the P2Y12 receptor and modulate its signaling function. These assays are typically performed in a high-throughput format using recombinant cell lines expressing the human P2Y12 receptor.
Assay 1: Competitive Radioligand Binding
-
Objective: To determine the binding affinity (Ki) of the thienopyran derivatives for the human P2Y12 receptor. This assay directly measures the ability of a test compound to displace a known radiolabeled antagonist from the receptor.
-
Causality: A high binding affinity is a prerequisite for a potent antagonist. This assay confirms direct physical interaction with the target, distinguishing true inhibitors from compounds that may interfere with downstream signaling through other mechanisms.
-
Protocol:
-
Receptor Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) overexpressing the human P2Y12 receptor.[12] Protein concentration should be quantified using a standard method like the BCA assay.
-
Radioligand: A commonly used, high-affinity P2Y12 antagonist radioligand is [³H]PSB-0413.[13]
-
Assay Setup: In a 96-well plate, combine receptor membranes, a fixed concentration of [³H]PSB-0413 (typically at its Kd value), and a range of concentrations of the test thienopyran derivative.[14]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[14][15]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15]
-
Washing: Wash filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[15]
-
Assay 2: Functional cAMP Measurement
-
Objective: To measure the functional potency (IC50) of the test compounds by quantifying their ability to block ADP-mediated inhibition of cAMP production.
-
Causality: The P2Y12 receptor is coupled to the Gi protein, which inhibits adenylyl cyclase.[16] An effective P2Y12 antagonist will prevent ADP from inhibiting the enzyme, thus restoring cAMP levels in the presence of a stimulator like forskolin. This confirms the compound's antagonistic activity on the canonical signaling pathway.[17]
-
Protocol:
-
Cell Culture: Use a P2Y12-expressing cell line (e.g., CHO-P2Y12) plated in 384-well plates.
-
Assay Principle: Utilize a homogenous assay kit for cAMP detection, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[18][19] These assays are based on a competitive immunoassay format.[18]
-
Stimulation: Pre-incubate the cells with various concentrations of the thienopyran derivatives. Then, stimulate the cells with a mixture of forskolin (to raise basal cAMP levels) and a sub-maximal concentration (e.g., EC80) of ADP.
-
Lysis and Detection: Lyse the cells and add the detection reagents as per the manufacturer's protocol (e.g., an anti-cAMP antibody conjugated to a donor fluorophore and a cAMP analog conjugated to an acceptor).[17]
-
Measurement: After incubation, read the plate on a compatible reader. The signal generated is inversely proportional to the amount of intracellular cAMP.
-
Data Analysis: Plot the assay signal against the log concentration of the test compound to obtain a dose-response curve and calculate the IC50 value.
-
Phase 2: Secondary Characterization & Selectivity
Compounds that demonstrate high affinity and functional potency in primary screens ("hits") are advanced to more physiologically relevant assays using human platelets.
Assay 3: Light Transmission Aggregometry (LTA)
-
Objective: To assess the ability of hit compounds to inhibit ADP-induced aggregation of human platelets. LTA is considered the gold standard for evaluating platelet function.[20][21]
-
Causality: Platelet aggregation is the ultimate functional outcome of P2Y12 activation. This assay provides a direct measure of the compound's antiplatelet efficacy in a biological matrix (plasma). The principle relies on measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate and form larger clumps.[22][23]
-
Protocol:
-
Sample Preparation: Obtain fresh whole blood from healthy, consenting donors into 3.2% sodium citrate tubes. Prepare platelet-rich plasma (PRP) by gentle centrifugation and platelet-poor plasma (PPP) by a second, harder centrifugation.
-
Instrumentation: Use a dedicated light transmission aggregometer, calibrated with PRP (0% transmission) and PPP (100% transmission).[20]
-
Assay Procedure: Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[22] Add the test compound or vehicle control and incubate for a defined period.
-
Induction of Aggregation: Add an agonist, typically ADP (e.g., 5-20 µM), to induce aggregation.
-
Monitoring: Record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: The primary endpoint is the maximal aggregation percentage. Calculate the IC50 of the test compound by performing a dose-response curve.
-
Assay 4: VASP Phosphorylation by Flow Cytometry
-
Objective: To provide a highly specific measure of P2Y12 receptor inhibition by quantifying the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP).
-
Causality: VASP phosphorylation is regulated by the cAMP/PKA pathway. P2Y12 activation inhibits this pathway, leading to dephosphorylated VASP.[24] An inhibitor blocks this effect, resulting in a higher level of phosphorylated VASP (VASP-P), which can be specifically measured by flow cytometry.[25][26] This assay is highly specific to the P2Y12 pathway and is not confounded by other platelet activation pathways.[25]
-
Protocol:
-
Sample Preparation: Use citrated whole blood.
-
Reagents: Use a commercially available VASP/P2Y12 kit (e.g., from Stago or Biocytex).[24] These kits typically contain Prostaglandin E1 (PGE1) to stimulate the cAMP pathway, and ADP to activate P2Y12.
-
Incubation: In separate tubes, incubate whole blood with: a) PGE1 alone (positive control for VASP phosphorylation) and b) PGE1 + ADP (measures P2Y12-mediated inhibition). For testing compounds, pre-incubate blood with the derivative before adding PGE1 + ADP.
-
Fixation and Permeabilization: Fix the platelets and permeabilize the membrane to allow antibody access to the intracellular VASP protein.
-
Staining: Stain with a fluorescently-labeled monoclonal antibody specific for phosphorylated VASP.
-
Flow Cytometry: Acquire data on a flow cytometer, gating on the platelet population.
-
Data Analysis: The level of P2Y12 inhibition is calculated as a Platelet Reactivity Index (PRI), based on the mean fluorescence intensity (MFI) of the samples.[24][27]
-
Caption: P2Y12 signaling pathway and the site of action for inhibitors.
Selectivity Profiling
It is crucial to determine if the hit compounds are selective for P2Y12 over other related purinergic receptors, particularly P2Y1 and P2Y13, which are also expressed on platelets.[28] This can be achieved by running functional assays (e.g., calcium mobilization for the Gq-coupled P2Y1 receptor) in cell lines selectively expressing these other receptor subtypes.
Phase 3: Preclinical In Vivo Validation
Promising candidates with strong in vitro/ex vivo profiles and good selectivity must be evaluated in animal models to assess their antiplatelet efficacy and safety in a complex physiological system.
Assay 5: Ex Vivo Platelet Aggregation
-
Objective: To confirm the antiplatelet activity of the compound after administration to a living animal.
-
Protocol:
-
Dosing: Administer the thienopyran derivative to rodents (e.g., rats or mice) via a clinically relevant route (e.g., oral gavage).
-
Blood Collection: At various time points post-dosing, collect blood via cardiac puncture or from the vena cava into citrate.
-
LTA: Prepare PRP and perform LTA as described in section 4.1, using ADP as the agonist.
-
Analysis: Compare the level of platelet aggregation in treated animals to that in vehicle-treated controls to determine the extent and duration of P2Y12 inhibition.
-
Assay 6: Ferric Chloride (FeCl₃)-Induced Thrombosis Model
-
Objective: To evaluate the compound's ability to prevent the formation of an occlusive thrombus in vivo. This is a widely used and well-characterized model of arterial thrombosis.[29][30]
-
Causality: The topical application of ferric chloride to an artery induces oxidative endothelial injury, exposing the subendothelial matrix and triggering platelet-rich thrombus formation.[30][31] An effective antiplatelet agent will delay or prevent vessel occlusion.
-
Protocol:
-
Animal Preparation: Anesthetize a mouse or rat and surgically expose a carotid or mesenteric artery.[30]
-
Dosing: Administer the test compound or vehicle control to the animal prior to inducing injury.
-
Injury Induction: Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 10-20%) directly to the adventitial surface of the artery for a few minutes.[31][32]
-
Monitoring: Monitor blood flow in the vessel using a Doppler flow probe or by intravital microscopy.[33]
-
Endpoint: The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application until stable cessation of blood flow.
-
Analysis: Compare the TTO in treated animals to that of the vehicle control group. A significant prolongation of TTO indicates antithrombotic efficacy.
-
Data Presentation and Interpretation
Quantitative data from the screening cascade should be summarized for clear comparison and decision-making.
Table 1: Summary of In Vitro and Ex Vivo Characterization Data
| Compound ID | P2Y12 Binding Ki (nM) | cAMP IC50 (nM) | LTA (Human PRP) IC50 (nM) | VASP PRI (% Inhibition @ 1µM) | P2Y1 Selectivity (IC50, nM) |
| TPD-001 | 15.2 | 25.8 | 150.5 | 85% | >10,000 |
| TPD-002 | 250.6 | 450.1 | >10,000 | 15% | >10,000 |
| Clopidogrel-AM* | 5.5 | 9.8 | 85.3 | 92% | >10,000 |
*Data for active metabolite shown for reference.
Interpretation: In this example, TPD-001 shows high affinity and potency, translates well into the functional platelet assay (LTA), and demonstrates high selectivity. It would be prioritized for in vivo studies. TPD-002 shows poor activity and would be deprioritized.
References
-
Blood. (2015). Insights into platelet P2Y12 receptor activation. American Society of Hematology. [Link]
-
Hollopeter, G., et al. (2004). Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation. [Link]
-
ResearchGate. (n.d.). Signalling pathways upon platelet P2Y12 receptor activation. [Link]
-
SciSpace. (2004). Central role of the P2Y12 receptor in platelet activation. [Link]
-
ResearchGate. (n.d.). Metabolic pathways for the transformation of thienopyridines to their active metabolites. [Link]
-
Journal of Clinical Investigation. (2004). Central role of the P2Y12 receptor in platelet activation. [Link]
-
FAO AGRIS. (n.d.). Ferric chloride-induced murine thrombosis models. [Link]
-
Stago. (2010). Stago's VASP Assay Used For P2Y12 Biomarker Studies. [Link]
-
Oxford Academic. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. [Link]
-
Via Medica Journals. (2023). Light transmission aggregometry in the diagnosis of thrombocytopathy. [Link]
-
SciSpace. (n.d.). Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy. [Link]
-
Clotpedia. (2022). Platelet Function: Light Transmission Aggregometry (LTA). [Link]
-
National Institutes of Health. (2016). Ferric Chloride-induced Murine Thrombosis Models. [Link]
-
JoVE. (2016). Video: Ferric Chloride-induced Murine Thrombosis Models. [Link]
-
Biocytex. (n.d.). VASP/P2Y12. [Link]
-
Semantic Scholar. (2013). Role of VASP Phosphorylation Assay in Monitoring the Antiplatelet Therapy. [Link]
-
National Institutes of Health. (n.d.). Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration. [Link]
-
National Institutes of Health. (2023). Identification of High Platelet Reactivity Despite ADP P2Y12 Inhibitor Treatment. [Link]
-
American Heart Association Journals. (2010). Genotyping, Clopidogrel Metabolism, and the Search for the Therapeutic Window of Thienopyridines. [Link]
-
ResearchGate. (n.d.). Optimization of ferric chloride induced thrombosis model in rats. [Link]
-
ResearchGate. (n.d.). Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. [Link]
-
Stago. (n.d.). The platelet aggregation line. [Link]
-
National Institutes of Health. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. [Link]
-
Springer Nature Experiments. (n.d.). Platelet Function Analyzed by Light Transmission Aggregometry. [Link]
-
PubMed. (2009). Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans. [Link]
-
PubMed. (2024). Light transmission aggregometry for platelet function testing. [Link]
-
Taylor & Francis Online. (n.d.). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. [Link]
-
UChicago Medicine. (n.d.). P2Y12 Inhibition Assay. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
National Institutes of Health. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors. [Link]
-
National Institutes of Health. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]
-
MDPI. (n.d.). P2Y12 Receptor Inhibitor for Antiaggregant Therapies. [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
NIH. (n.d.). The P2Y12 Antagonists...Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels. [Link]
-
National Institutes of Health. (n.d.). Pharmacological characterization of P2Y receptor subtypes – an update. [Link]
-
Semantic Scholar. (n.d.). Radioligand binding methods: practical guide and tips. [Link]
-
ResearchGate. (n.d.). Pharmacodynamic profiles of P2Y12 inhibitors. [Link]
-
PubMed. (2012). The platelet P2Y(12) receptor under normal and pathological conditions. [Link]
-
National Institutes of Health. (n.d.). Agonist-bound structure of the human P2Y12 receptor. [Link]
-
Frontiers. (2022). Genotype-Guided Use of P2Y12 Inhibitors. [Link]
-
PubMed. (n.d.). Selection of P2Y12 inhibitors in clinical practice. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 5. ashpublications.org [ashpublications.org]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art [frontiersin.org]
- 8. Characteristics of new P2Y12 inhibitors: selection of P2Y12 inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism and disposition of the thienopyridine antiplatelet drugs ticlopidine, clopidogrel, and prasugrel in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.viamedica.pl [journals.viamedica.pl]
- 21. The platelet aggregation line [stago.com]
- 22. Platelet Function: Light Transmission Aggregometry (LTA) – ECAT | Clotpedia [clotpedia.nl]
- 23. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 24. biocytex.com [biocytex.com]
- 25. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 26. scispace.com [scispace.com]
- 27. Identification of High Platelet Reactivity Despite ADP P2Y 12 Inhibitor Treatment: Two Populations in the Vasodilator-Stimulated Phosphoprotein Assay and Variable PFA-P2Y Shapes of Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ferric chloride-induced murine thrombosis models [agris.fao.org]
- 30. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Video: Ferric Chloride-induced Murine Thrombosis Models [jove.com]
Application Notes and Protocols: Cell-Based Assays for Screening the Anti-inflammatory Activity of Pyran Compounds
Introduction: The Rationale for Screening Pyran Compounds as Anti-inflammatory Agents
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells.[1] While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[2][3] A central aspect of the inflammatory response is the activation of immune cells, particularly macrophages, which, upon stimulation by agents like bacterial lipopolysaccharide (LPS), release a cascade of pro-inflammatory mediators.[4][5] These mediators include nitric oxide (NO), prostaglandins, and a variety of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6]
The production of these inflammatory molecules is tightly regulated by complex intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[2][7] Upon activation, these pathways lead to the increased expression of key pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9] Consequently, inhibiting these signaling pathways and the downstream expression of their target genes represents a primary strategy for the development of novel anti-inflammatory therapeutics.[9][10]
Pyran-based heterocyclic compounds have emerged as a promising class of molecules with a wide range of biological activities, including anti-inflammatory properties.[11][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of robust cell-based assays to screen and characterize the anti-inflammatory potential of novel pyran compounds. We will detail the principles and provide step-by-step protocols for a suite of assays designed to assess cytotoxicity, quantify key inflammatory mediators, and elucidate the underlying molecular mechanisms of action.
Part 1: Foundational Assays for Initial Screening
A critical first step in evaluating any new compound is to determine its effect on cell viability. It is imperative to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cytotoxicity. The murine macrophage cell line, RAW 264.7, is a widely accepted and robust model for in vitro inflammation studies.[13]
Assessment of Cytotoxicity: The XTT Assay
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a soluble orange-colored formazan product.[14] The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is preferred over the traditional MTT assay in many cases because the formazan product is water-soluble, eliminating a solubilization step and reducing potential inaccuracies.
Protocol 1: XTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/mL (100 µL per well). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the pyran test compounds in complete cell culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24 hours.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
Incubation with XTT: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in the 5% CO₂ incubator. The incubation time should be optimized for the cell line.
-
Absorbance Measurement: Measure the absorbance of the orange formazan product at 450 nm using a microplate reader. A reference wavelength of 630 nm is typically used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability). Compounds exhibiting low cytotoxicity at concentrations that show anti-inflammatory activity should be prioritized for further screening.
Primary Screening for Anti-inflammatory Activity: Nitric Oxide (NO) Production
LPS stimulation of macrophages potently induces the expression of iNOS, which in turn produces large quantities of NO, a key inflammatory mediator.[6][15] The Griess assay is a simple and rapid colorimetric method to quantify NO production by measuring the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[16][17] This assay serves as an excellent primary screen for anti-inflammatory activity.
Protocol 2: Griess Assay for Nitrite Quantification
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Pre-treatment with Compounds: Remove the medium and pre-treat the cells with various non-toxic concentrations of the pyran compounds (determined from the XTT assay) for 2 hours.
-
Inflammatory Stimulation: After pre-treatment, add LPS (final concentration of 0.5-1 µg/mL) to all wells except the negative control group.[13] Incubate for an additional 24 hours.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reagent Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control group.
| Assay | Principle | Advantages | Disadvantages |
| XTT Assay | Enzymatic reduction of XTT to a colored formazan product by metabolically active cells. | Rapid, sensitive, soluble product (no extra step), suitable for HTS. | Indirect measure of viability, can be affected by compound interference.[18] |
| Griess Assay | Colorimetric detection of nitrite, a stable product of NO, in the cell culture supernatant.[16] | Simple, inexpensive, rapid, and a good indicator of iNOS activity.[17] | Indirect measure of NO, can be affected by pH and certain media components. |
Part 2: Mechanistic Assays for Lead Compound Characterization
Once promising pyran compounds ("hits") are identified from the primary screen, the following assays can be employed to characterize their mechanism of action in more detail.
Quantification of Pro-inflammatory Cytokines
LPS stimulation of macrophages leads to the production and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][19] These cytokines play a crucial role in amplifying the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these individual cytokines in the cell culture supernatant.
Protocol 3: Pro-inflammatory Cytokine ELISA (General Protocol)
-
Cell Culture and Treatment: Seed and treat RAW 264.7 cells with test compounds and LPS as described in Protocol 2 (Griess Assay).
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for analysis. Samples can be stored at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, or IL-1β using commercially available kits. Follow the manufacturer's protocol precisely. The general steps are as follows:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and the collected cell culture supernatants to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
Analysis of Pro-inflammatory Enzyme Expression: Western Blotting
The anti-inflammatory effects of pyran compounds on NO and prostaglandin production are often due to the downregulation of their respective synthesizing enzymes, iNOS and COX-2.[8][20] Western blotting is a powerful technique to detect and quantify the protein expression levels of iNOS and COX-2 within the cells.[21][22]
Protocol 4: Western Blot Analysis of iNOS and COX-2
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates or 60 mm dishes at an appropriate density. Grow to 80-90% confluency. Pre-treat with pyran compounds for 2 hours, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.
-
Protein Extraction:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of iNOS and COX-2 to the loading control to ensure equal protein loading.[8]
Part 3: Elucidating Signaling Pathways
The NF-κB and MAPK signaling pathways are critical regulators of iNOS, COX-2, and pro-inflammatory cytokine expression.[11][23] Investigating the effect of pyran compounds on these pathways can provide deep mechanistic insights.
NF-κB Signaling Pathway
In resting cells, NF-κB dimers (e.g., p65/p50) are held inactive in the cytoplasm by an inhibitory protein called IκBα.[1] Inflammatory stimuli like LPS lead to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][24]
MAPK Signaling Pathway
The MAPK family, including ERK, p38, and JNK, are key signaling molecules that regulate inflammatory responses.[25] LPS activates these kinases through phosphorylation.[5] Activated MAPKs can then phosphorylate various transcription factors, contributing to the expression of inflammatory genes.[23] The effect of pyran compounds on the phosphorylation status of these kinases can be assessed by Western blot.[20]
Protocol 5: Western Blot for Signaling Proteins (Phospho-p65, Phospho-IκBα, Phospho-MAPKs)
-
Cell Culture and Treatment (Time Course): To study signaling events, which are often rapid, a shorter LPS stimulation time is required. Seed RAW 264.7 cells in 6-well plates. Pre-treat with pyran compounds for 2 hours, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15, 30, or 60 minutes).
-
Protein Extraction and Quantification: Follow steps 2 and 3 from Protocol 4.
-
SDS-PAGE and Transfer: Follow steps 4 and 5 from Protocol 4.
-
Immunoblotting:
-
Block the membrane as previously described.
-
Incubate separate membranes with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK).
-
After detection, membranes can be stripped and re-probed with antibodies for the total forms of these proteins to confirm that the changes are in phosphorylation status and not total protein levels. Also, probe for a loading control (β-actin).
-
-
Signal Detection and Analysis: Follow steps 7 and 8 from Protocol 4. Calculate the ratio of the phosphorylated protein to the total protein to determine the effect of the pyran compound on its activation.
Conclusion
The suite of cell-based assays described in this application note provides a systematic and robust workflow for the screening and mechanistic evaluation of pyran compounds as potential anti-inflammatory agents. By starting with foundational assays for cytotoxicity and NO production, researchers can efficiently identify promising candidates. Subsequent detailed analyses of cytokine profiles, pro-inflammatory enzyme expression, and key signaling pathways like NF-κB and MAPK will elucidate the molecular mechanisms of action, paving the way for the development of novel and effective anti-inflammatory therapies.
References
-
MDPI. (n.d.). Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Retrieved from [Link]
-
Springer Nature. (n.d.). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). NF-κB signaling in inflammation. Retrieved from [Link]
-
Malaysian Journal of Health Sciences. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Retrieved from [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Cell Viability Assays. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]
-
MDPI. (n.d.). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Retrieved from [Link]
-
ResearchGate. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells. Retrieved from [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]
-
Frontiers. (n.d.). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]
-
Oxford Academic. (n.d.). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein... Retrieved from [Link]
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Retrieved from [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
-
Dove Medical Press. (2019). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Retrieved from [Link]
-
Journal of Clinical Investigation. (2001). NF-κB: a key role in inflammatory diseases. Retrieved from [Link]
-
Assay Genie. (n.d.). High Sensitivity Cytokine ELISA Kits & Multiplex Panels. Retrieved from [Link]
Sources
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 4. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Anti-Neuroinflammatory Effects of a Representative Low-Molecular-Weight Component Isolated from Codium fragile Through Inhibition of the NF-κB Pathway in Microglia and Macrophage Cells | MDPI [mdpi.com]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 15. dovepress.com [dovepress.com]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. researchgate.net [researchgate.net]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 19. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
Application Note: High-Throughput Screening of Thieno[3,2-c]pyran Libraries for the Discovery of Novel Kinase Inhibitors
Introduction: The Thieno[3,2-c]pyran Scaffold in Modern Drug Discovery
The thieno[3,2-c]pyran core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This is due to its presence in a variety of biologically active molecules and its synthetic tractability, which allows for the creation of diverse chemical libraries.[1][2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, specific analogues have been investigated for their inhibitory effects on key oncogenic and inflammatory targets like SIRT6, COX-2, and Aurora kinases.[3][4]
The success of drug discovery programs often hinges on the ability to rapidly and efficiently screen large collections of compounds to identify "hits" with desired biological activity.[5][6] High-Throughput Screening (HTS) provides the necessary automation and miniaturization to interrogate vast chemical spaces against specific biological targets.[5][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of an HTS campaign targeting a library of thieno[3,2-c]pyran derivatives. We will focus on the discovery of novel Aurora Kinase A inhibitors, a validated target in oncology.[8]
The Strategic Imperative: Why Screen Thieno[3,2-c]pyrans against Aurora Kinase A?
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[8][9] Its overexpression is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[8][9] The structural rigidity and three-dimensional diversity offered by the thieno[3,2-c]pyran scaffold make it an excellent starting point for designing potent and selective kinase inhibitors. The goal of this HTS campaign is to identify thieno[3,2-c]pyran-based compounds that can serve as starting points for the development of next-generation cancer therapeutics.
Part 1: The Thieno[3,2-c]pyran Library: Quality and Diversity
The foundation of any successful HTS campaign is a high-quality, diverse compound library.[7] For this application, a library of thieno[3,2-c]pyran analogues should be synthesized using principles of diversity-oriented synthesis to ensure broad coverage of chemical space.[10][11]
Table 1: Key Quality Control Parameters for a Thieno[3,2-c]pyran HTS Library
| Parameter | Recommended Specification | Rationale |
| Purity | >95% (LC-MS/NMR) | Minimizes false positives/negatives due to impurities. |
| Identity Confirmation | MS and 1H NMR | Ensures the correct structure is being tested. |
| Solubility | >100 µM in DMSO | Compounds must be soluble in assay buffer to avoid aggregation. |
| Physicochemical Properties | Compliance with Lipinski's Rule of 5 | Enhances the "drug-likeness" of hits, improving downstream developability.[3][4] |
| Plate Format | 384-well or 1536-well plates | Standard for automated HTS platforms. |
| Concentration | 10 mM in 100% DMSO | Standard stock concentration for HTS. |
Part 2: The HTS Cascade: A Multi-Step Approach to Hit Identification
A robust HTS cascade is designed to efficiently identify true hits while eliminating false positives. This is achieved through a series of sequential assays with increasing biological relevance and complexity.
Figure 1: A representative HTS cascade for the identification of Aurora Kinase A inhibitors.
Part 3: Detailed Experimental Protocols
The following protocols are designed for a 384-well plate format and are based on established methodologies for kinase inhibitor screening.[8][9][12][13][14]
Protocol 1: Primary HTS - Aurora Kinase A Biochemical Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13][14]
Materials:
-
Recombinant Human Aurora Kinase A (e.g., Promega, #V1931)[13]
-
Kemptide Substrate (LRRASLG)
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, #V9101)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[8]
-
Thieno[3,2-c]pyran library plates (10 mM in DMSO)
-
Staurosporine (Positive Control Inhibitor)
-
Acoustic liquid handler (e.g., Echo®)
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Compound Plating: Using an acoustic liquid handler, transfer 10 nL of each compound from the 10 mM library stock plate to the 384-well white, opaque assay plates. This results in a final assay concentration of 10 µM. Also plate 10 nL of DMSO for negative controls (100% activity) and 10 nL of Staurosporine for positive controls (0% activity).
-
Enzyme/Substrate Mix Preparation: Prepare a master mix containing Assay Buffer, Aurora Kinase A (e.g., 5 ng/µl), and Kemptide substrate (e.g., 1.5 µM).[15]
-
Enzyme Addition: Add 5 µL of the enzyme/substrate mix to each well of the assay plate.
-
Reaction Initiation: Prepare an ATP solution in Assay Buffer (e.g., 50 µM ATP).[15] Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[12]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)) A hit is typically defined as a compound exhibiting ≥50% inhibition.
Protocol 2: Hit Confirmation - IC50 Determination
Confirmed hits from the primary screen are subjected to dose-response analysis to determine their potency (IC50).
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of each hit compound, starting from 100 µM.
-
Perform the ADP-Glo™ assay as described in Protocol 1, using the serially diluted compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: Hypothetical Hit Confirmation Data
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Classification |
| TP-001 | 85.2 | 0.75 | Confirmed Hit |
| TP-002 | 62.1 | 8.9 | Confirmed Hit |
| TP-003 | 55.8 | > 50 | False Positive |
| TP-004 | 91.5 | 0.21 | Confirmed Hit |
Protocol 3: Secondary Assay - Cell-Based Target Engagement
This assay confirms that the compound can enter cells and interact with its target in a physiological context. A NanoBRET™ Target Engagement assay is a suitable method.
Procedure:
-
Cell Line: Use a human cancer cell line (e.g., HCT-116) engineered to express Aurora Kinase A fused to a NanoLuc® luciferase enzyme.
-
Compound Treatment: Treat the cells with varying concentrations of the confirmed hit compounds.
-
NanoBRET™ Assay: Add a fluorescent energy transfer probe that binds to the kinase. If the compound binds to the kinase, it will displace the probe, leading to a decrease in the BRET signal.
-
Data Analysis: Calculate the IC50 of target engagement. A potent IC50 in this assay provides strong evidence of on-target activity in a cellular environment.
Protocol 4: Counter Screen - Selectivity and Cytotoxicity
Selectivity: To ensure that the hit compounds are selective for Aurora Kinase A, they should be tested against closely related kinases, such as Aurora B and C, using the same ADP-Glo™ assay format. A compound is considered selective if it is significantly more potent against Aurora Kinase A.
Cytotoxicity: It is crucial to determine if the observed cellular activity is due to specific target inhibition or general toxicity.
Procedure:
-
Cell Line: Use a relevant cancer cell line (e.g., HCT-116).
-
Compound Treatment: Treat the cells with a dose-response of the hit compounds for 72 hours.
-
Viability Assay: Use a commercially available cell viability assay (e.g., CellTiter-Glo®) to measure the number of viable cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition). Compounds with potent on-target activity and a clear separation from their cytotoxic effects are prioritized.
Conclusion and Forward Look
The protocols and workflow detailed in this application note provide a robust framework for the high-throughput screening of thieno[3,2-c]pyran libraries to identify novel Aurora Kinase A inhibitors. This strategic approach, beginning with a high-quality chemical library and progressing through a cascade of biochemical and cell-based assays, is designed to efficiently identify and validate promising hit compounds.[16] The validated hits from this campaign can serve as valuable starting points for lead optimization programs, ultimately contributing to the development of new and effective cancer therapies.
References
-
Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
- Koresawa, M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 789-798.
-
NET. (n.d.). SIRT6 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
-
BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]
- Gilbert, D. F., & Boutros, M. (2016). A protocol for a high-throughput multiplex cell viability assay. Methods in molecular biology, 1470, 143-155.
- Kugler, M., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- Sen, S., et al. (2022). High throughput cell-based screening methods for cancer drug discovery. In Methods in Cell Biology (Vol. 172, pp. 293-316). Academic Press.
- Anastassiadis, T., et al. (2011). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. ACS chemical biology, 6(10), 1036-1046.
- Mzhavia, N., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 534-549.
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
- Peterson, Y. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757-17767.
- Mzhavia, N., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 534–549.
- National Center for Biotechnology Information. (n.d.). Sirtuin 6 (SIRT6) Activity Assays. In Probe Reports from the NIH Molecular Libraries Program.
- Girdler, F., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International journal of molecular sciences, 15(3), 3600-3610.
- Marco-Arias, M., et al. (2018). Catalytic enantioselective diversity-oriented synthesis of a small library of polyhydroxylated pyrans inspired from thiomarinol antibiotics. Organic & biomolecular chemistry, 16(34), 6214-6218.
- Foley, T. L., et al. (2017). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. The Journal of Pharmacology and Experimental Therapeutics, 361(2), 273-284.
- Kumar, A., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & medicinal chemistry letters, 22(13), 4418-4427.
- Yadav, D. K., et al. (2018). Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2. Scientific reports, 8(1), 4777.
- Yadav, D. K., et al. (2018). Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2. Scientific Reports, 8(1), 1-15.
-
ResearchGate. (n.d.). High Throughput Screening (HTS) Techniques: Applications in Chemical Biology. Retrieved from [Link]
- Le, T., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(12), 1845-1855.
- Hou, T., et al. (2022). Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro. STAR protocols, 3(3), 101550.
-
Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Retrieved from [Link]
-
Chacko, A. R. (2021). Application of High-Throughput Screening in Drug Discovery. AZoLifeSciences. Retrieved from [Link]
- Reddy, T. R., et al. (2011). Diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry.
- Guchhait, G., et al. (2021). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Molecular Diversity, 26(2), 795-805.
- Gustafson, W. C., et al. (2014). High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells. Journal of biomolecular screening, 19(5), 699-708.
- Vickrey, T. L., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS medicinal chemistry letters.
-
ResearchGate. (n.d.). HTS process and drug development. Steps in HTS process and drug development have been given. Approximate time for each step is given.. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thieno[2,3-c]pyran. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Previous synthesized promising thieno[3,2-c]pyran-4-ones (I and II).... Retrieved from [Link]
Sources
- 1. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Aurora A Kinase Enzyme System [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. media.cellsignal.cn [media.cellsignal.cn]
- 16. researchgate.net [researchgate.net]
Synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic Acid Derivatives for SAR Studies: An Application Note and Protocol
This technical guide provides a comprehensive overview of the synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid derivatives, a class of compounds that has garnered significant interest for its potential pharmacological activities, particularly as antiplatelet agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth synthetic protocols, mechanistic insights, and a discussion of structure-activity relationships (SAR) to guide the design of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Thieno[3,2-c]pyran Scaffold
The thieno[3,2-c]pyran scaffold is a privileged heterocyclic system that forms the core of various biologically active molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive framework for the design of targeted therapies. Notably, the related thieno[3,2-c]pyridine scaffold is the cornerstone of the highly successful antiplatelet drugs clopidogrel and prasugrel, which act as P2Y12 receptor antagonists.[1][2] The P2Y12 receptor is a crucial mediator of adenosine diphosphate (ADP)-induced platelet aggregation, a key event in thrombosis and cardiovascular diseases.[3]
The synthesis of this compound and its derivatives allows for the exploration of bioisosteric replacements of the pyridine ring in established antiplatelet agents, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. The carboxylic acid moiety, in particular, serves as a versatile handle for further derivatization, enabling a systematic investigation of the structure-activity relationships that govern the interaction of these compounds with their biological targets.
This guide will detail a robust synthetic strategy for accessing these valuable compounds, starting from readily available starting materials. We will delve into the mechanistic underpinnings of the key chemical transformations and provide step-by-step protocols for their execution. Finally, we will present a summary of SAR data to inform the design of future derivatives with enhanced antiplatelet activity.
Synthetic Strategy: A Multi-Step Approach to the Thieno[3,2-c]pyran Core
The synthesis of this compound derivatives can be efficiently achieved through a convergent multi-step sequence. The overall strategy involves the initial construction of a substituted thiophene ring, followed by the annulation of the pyran ring, and subsequent functional group manipulations to install the desired carboxylic acid and other substituents. A representative synthetic workflow is depicted below.
Sources
- 1. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anticancer Activity of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Heterocyclic Compounds in Oncology
Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are cornerstones in the architecture of numerous biologically active molecules.[1] Their prevalence in nature is mirrored in their extensive application in medicine, forming the structural core of many FDA-approved anticancer drugs.[2][3] Between 2010 and 2015, nearly two-thirds of novel molecular anticancer agents approved by the FDA contained heterocyclic rings.[1] This prominence is due to their ability to engage in diverse intermolecular interactions—such as hydrogen bonding, π-stacking, and metal coordination—allowing them to bind to a wide array of biological targets.[1][2]
The structural diversity of heterocyclic scaffolds enables them to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[2] Compounds containing moieties like indole, thiazole, and coumarin have demonstrated potent inhibitory effects against a range of human cancer cell lines.[2][4] This guide provides a structured, in-depth framework for the preclinical assessment of novel heterocyclic compounds, from initial cytotoxicity screening to mechanistic elucidation and in vivo efficacy studies.
The Hierarchical Screening Strategy: A Validated Workflow
A robust assessment of a novel compound's anticancer potential follows a hierarchical approach, beginning with broad in vitro screening and progressively moving towards more complex, targeted, and physiologically relevant models. This strategy ensures that resources are focused on the most promising candidates.
Caption: Hierarchical workflow for anticancer drug screening.
Phase 1: In Vitro Cytotoxicity and Proliferation Assays
The initial step is to determine the compound's ability to inhibit cancer cell growth or induce cell death. High-throughput, colorimetric assays are ideal for this purpose.
Principle of Cytotoxicity Assays
Two of the most widely adopted and validated methods are the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[5] The intensity of the color is directly proportional to the number of living cells.
-
SRB (Sulforhodamine B) Assay : This assay is based on the measurement of total cellular protein content.[6][7] The bright pink aminoxanthene dye, SRB, binds stoichiometrically to basic amino acid residues of proteins under acidic conditions.[7][8] The amount of bound dye is proportional to the total cell mass.[7] The SRB assay is generally considered less susceptible to interference from compounds that affect metabolic activity without being directly cytotoxic.[7][8]
Data Presentation: Cytotoxicity Screening Results
Results from these assays are typically used to calculate the IC50 value—the concentration of the compound that inhibits 50% of cell growth. This is a critical parameter for comparing the potency of different compounds.
| Cell Line | Compound | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast) | Heterocycle X | MTT | 48 | 12.5 |
| A549 (Lung) | Heterocycle X | MTT | 48 | 25.1 |
| HCT116 (Colon) | Heterocycle X | SRB | 48 | 18.7 |
| HepG2 (Liver) | Heterocycle X | SRB | 48 | 32.4 |
Protocol 1: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of a novel heterocyclic compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the heterocyclic compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[10]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[11]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To quantify cell density based on total protein content after treatment with a novel compound.
Materials:
-
Fixation solution: 10% (w/v) Trichloroacetic acid (TCA)
-
Washing solution: 1% (v/v) Acetic acid
-
SRB solution: 0.057% (w/v) SRB in 1% acetic acid[7]
-
Solubilization solution: 10 mM Tris base solution, pH 10.5[6]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate for 1 hour at 4°C to fix the cells.[6][8]
-
Washing: Discard the supernatant and wash the plates 4-5 times with 1% acetic acid to remove excess TCA and unbound dye.[6][7] Air-dry the plates completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.[6]
-
Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[7]
-
Dye Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510-565 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.
Phase 2: Elucidating the Mechanism of Action (MoA)
Once a compound demonstrates significant cytotoxicity, the next critical step is to understand how it kills cancer cells. This involves investigating its effects on key cellular processes like apoptosis and the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer.[12] Many effective anticancer drugs work by inducing apoptosis.[13] Key events in apoptosis include mitochondrial membrane depolarization, activation of caspase enzymes, and DNA fragmentation.
Caption: Simplified intrinsic apoptosis pathway.
Common Assays for Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells via flow cytometry.[12][15] PI is a DNA-intercalating agent that is excluded by viable cells, allowing for the differentiation of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays can measure the activity of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) using colorimetric or fluorometric substrates.
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS).[16]
-
70% ice-cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[16]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.[16]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[17] The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[16]
-
Data Interpretation: Analyze the resulting histograms. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
Phase 3: In Vivo Efficacy Assessment
Promising compounds that demonstrate potent in vitro activity and a defined mechanism of action must be evaluated in a living organism. In vivo studies are crucial for assessing a compound's therapeutic efficacy, toxicity, and pharmacokinetic properties.[18]
Human Tumor Xenograft Models
The most common preclinical in vivo models involve transplanting human tumor cells into immunodeficient mice (e.g., athymic nude or SCID mice).[19][20][21]
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically (into the organ of origin) into mice.[19][21] Subcutaneous models are widely used for initial efficacy screening due to the ease of tumor implantation and measurement.[19]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice.[19][21] PDX models are considered more clinically relevant as they better retain the heterogeneity and characteristics of the original human tumor.
Protocol 4: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of a novel heterocyclic compound.
Materials:
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude mice)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel (optional, to improve tumor take rate)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Test compound formulated in a suitable vehicle
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, often mixed 1:1 with Matrigel, at a concentration of 5-10 x 10^6 cells per 100-200 µL. Inject the cell suspension subcutaneously into the flank of each mouse.[19]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor growth 2-3 times per week by measuring the length and width with calipers. Tumor volume is often calculated using the formula: (Length x Width²)/2.[20]
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into control and treatment groups. Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined maximum size or if signs of toxicity (e.g., >20% body weight loss) appear.
-
Data Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth curves between the treated and control groups to determine the compound's efficacy.
Conclusion
The systematic evaluation of novel heterocyclic compounds is a multi-faceted process that requires a logical progression from high-throughput in vitro screening to detailed mechanistic studies and finally to in vivo validation. By employing a robust and validated series of protocols, researchers can effectively identify and characterize promising new candidates for the next generation of anticancer therapeutics. This structured approach, grounded in scientific integrity, is essential for translating a chemical discovery into a potential clinical reality.
References
-
Choi, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Biomedical Research. [Link]
-
Bruno, F., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules. [Link]
-
Kumar, D., et al. (2024). RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. IIP Series. [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]
-
Kim, H. J., & Lee, J. H. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. [Link]
-
Kumar, N., & Goel, N. (2022). Heterocyclic Compounds: Importance in Anticancer Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
- Dykes, D. J., et al. (1992). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology.
-
GM Chemical. (2020). The Significance of Heterocyclic Compounds in Anti-Cancer Drug Style. GM Chemical. [Link]
-
Nikam, Y. (2021). Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Journal of Organic and Inorganic Chemistry. [Link]
-
Pharmacology Discovery Services. In Vivo Oncology. Pharmacology Discovery Services. [Link]
-
Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
-
Niel, N., & Scherpf, T. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
-
Singh, T., et al. (2023). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Biosciences. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
University of Rochester Medical Center. Cell Cycle Tutorial Contents. University of Rochester Medical Center. [Link]
-
Skehan, P., et al. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]
-
G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. UWCCC Flow Lab. [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Teicher, B. A. (Ed.). (2013). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Humana Press. [Link]
-
Bio-Rad Antibodies. Apoptosis Kits for Detection & Assays. Bio-Rad Antibodies. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use? BMG Labtech. [Link]
-
IJCRT.org. (2018). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. [Link]
-
Debela, D. T., et al. (2024). Editorial: New mechanisms for anti-cancer drugs. Frontiers in Oncology. [Link]
-
Unnikrishnan, A., et al. (2019). Preclinical screening methods in cancer. Journal of Pharmacology and Pharmacotherapeutics. [Link]
-
Mayo Clinic. Overview - Anticancer Drug Action Laboratory. Mayo Clinic Research. [Link]
-
Teicher, B. A. (Ed.). (2008). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. ResearchGate. [Link]
-
S.J., S., & C.S., S. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Powers, K. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Al-Warhi, T., et al. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Journal of Molecular Structure. [Link]
Sources
- 1. The Significance of Heterocyclic Compounds in Anti-Cancer Drug Style [gmchemix.com]
- 2. iipseries.org [iipseries.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atcc.org [atcc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. biocompare.com [biocompare.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. ijcrt.org [ijcrt.org]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes & Protocols: Thieno-Fused Heterocycles in Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the ability to interact with a wide array of biological targets. Among these, the thieno-fused heterocyclic systems—encompassing thienopyrans, thienopyridines, and thienopyrimidines—have garnered significant attention. Their power lies in their structural and electronic resemblance to endogenous purines, the building blocks of DNA and RNA.[1][2] This bioisosterism allows them to effectively compete for and bind to nucleotide-binding sites within crucial enzymes like kinases, making them a cornerstone of modern targeted therapy.[3]
Thienopyrimidine derivatives, in particular, are at the forefront of this research, with several compounds advancing into clinical trials or receiving FDA approval for various indications.[1][4] The diverse biological activities reported for this class are remarkable, spanning anticancer, anti-inflammatory, antiviral, antimicrobial, and antiplatelet effects.[1][5][6] This guide provides an in-depth exploration of the application of these scaffolds in drug discovery, offering detailed protocols for their synthesis and biological evaluation, and contextualizing their importance through relevant case studies.
Section 1: The Medicinal Chemistry of Thieno-Fused Heterocycles
Core Structures and Key Isomers
The versatility of this scaffold class begins with the multiple ways the thiophene ring can be fused to a second heterocyclic ring (e.g., pyran, pyridine, or pyrimidine). This results in several distinct isomers, each with a unique three-dimensional shape and electronic distribution, which in turn governs its target-binding profile.
Caption: Common isomeric scaffolds of thieno-fused heterocycles.
Key Therapeutic Targets and Mechanisms of Action
The success of thieno-fused heterocycles stems from their ability to potently and often selectively modulate key proteins involved in disease pathology.
A. Kinase Inhibition in Oncology: Many cancers are driven by aberrant signaling from protein kinases. Thienopyrimidines, as purine bioisosteres, are ideally suited to act as ATP-competitive kinase inhibitors.[1] They can target critical oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and others, thereby blocking downstream proliferation and survival signals.[7]
Caption: Simplified EGFR signaling and inhibition by a thienopyrimidine.
B. P2Y12 Receptor Antagonism in Cardiovascular Disease: Thienopyridines are the chemical foundation for a major class of antiplatelet drugs.[5] These agents act as antagonists of the P2Y12 receptor on platelets. By blocking this receptor, they prevent ADP-mediated platelet activation and aggregation, a critical step in the formation of thrombi (blood clots) that can lead to heart attack and stroke.[6]
Section 2: Synthesis Strategies: From Bench to Scale-Up
The synthetic accessibility of these scaffolds is a major advantage. Modern organic chemistry provides robust and efficient methods, including green chemistry approaches, to generate diverse libraries of these compounds for screening.[3]
Foundational Synthetic Approaches
Two primary strategies dominate the synthesis of thienopyrimidines:
-
Thiophene-First: A substituted 2-aminothiophene is first synthesized, typically via the versatile Gewald reaction, and the pyrimidine ring is subsequently annulated onto this core.[7]
-
Pyrimidine-First: A pre-functionalized pyrimidine ring is used as the starting material, and the thiophene ring is constructed upon it.[1]
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form the product, are particularly powerful for building complexity quickly and are favored in discovery chemistry for their efficiency.[3]
Protocol: Multi-Component Synthesis of a Thieno[2,3-d]pyrimidine Scaffold
This protocol outlines a common and reliable method starting from a cyclic ketone to build the thieno[2,3-d]pyrimidine core, leveraging the Gewald reaction.
Objective: To synthesize a functionalized 2-aminothiophene intermediate and subsequently cyclize it to form the thienopyrimidine ring system.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur (S₈)
-
Morpholine (or another secondary amine base)
-
Ethanol
-
Formamide
-
Round-bottom flasks, magnetic stirrer, condenser, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Workflow Diagram:
Caption: Workflow for the two-step synthesis of a thienopyrimidine core.
Procedure:
Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (80 mL).
-
Stir the suspension to ensure homogeneity.
-
Add morpholine (0.02 mol) dropwise to the mixture. The addition of the base is catalytic and initiates the reaction cascade.
-
Scientist's Note: Morpholine acts as a base to deprotonate the active methylene group of malononitrile and also facilitates the ring-opening of the sulfur octamer (S₈), making it reactive.
-
-
Fit the flask with a condenser and heat the reaction mixture to 45-50°C with constant stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice bath. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials.
-
Dry the solid to yield the 2-aminothiophene intermediate.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine
-
Place the dried 2-aminothiophene intermediate (0.05 mol) into a 100 mL round-bottom flask.
-
Add an excess of formamide (50 mL). Formamide serves as both the reagent (source of the C4 carbon and N3 nitrogen of the pyrimidine ring) and the solvent.
-
Heat the mixture to reflux (approx. 180-190°C) for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Stir vigorously. The product will precipitate out of the aqueous solution.
-
Collect the crude product by vacuum filtration.
-
Purify the final thienopyrimidine product either by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Section 3: Biological Evaluation: Protocols for Activity and Viability
Once a library of thienopyran derivatives is synthesized, its biological activity must be assessed. This is typically done through a tiered screening approach, starting with broad in vitro assays.
Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a workhorse in cancer drug discovery for determining a compound's cytotoxic potential.[8]
Principle: Viable cells contain mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570 nm)
Workflow Diagram:
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your thienopyran compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Trustworthiness: Always include a "vehicle control" (cells treated with the same concentration of DMSO or other solvent used to dissolve the compounds) and a "positive control" (a known cytotoxic drug like Doxorubicin). Wells with medium only serve as a blank.
-
-
Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 2-4 hours. During this time, purple formazan crystals will become visible within the cells under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
-
Section 4: Case Studies: From Lead Compound to Clinical Candidate
The true measure of a scaffold's utility is its translation into clinically relevant molecules.
Case Study: Thienopyridine Antiplatelet Agents
The thieno[3,2-c]pyridine core is central to some of the most widely prescribed antiplatelet medications. These drugs are prodrugs that require metabolic activation in the liver to form an active metabolite, which then irreversibly binds to and inhibits the P2Y12 receptor.
| Compound | Target | Indication | Status |
| Ticlopidine | P2Y12 Receptor | Prevention of thrombotic stroke | Approved (Largely replaced) |
| Clopidogrel | P2Y12 Receptor | Acute coronary syndrome, stroke prevention | FDA Approved[5] |
| Prasugrel | P2Y12 Receptor | Acute coronary syndrome | FDA Approved[5] |
Case Study: Thienopyrimidine Kinase Inhibitors in Oncology
The thieno[3,2-d]pyrimidine scaffold is present in several potent and selective kinase inhibitors investigated for cancer therapy.[4]
-
Pictilisib (GDC-0941): A potent inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a central node in a signaling pathway that is frequently hyperactivated in many cancers, promoting tumor growth and survival. Pictilisib entered numerous clinical trials for various solid tumors.[4]
-
Tepotinib: A highly selective MET inhibitor. The MET receptor tyrosine kinase is an important driver in certain types of lung cancer (NSCLC) with specific genetic alterations. Tepotinib is an approved therapy for this patient population.[4]
Conclusion and Future Outlook
Thienopyrans and their related nitrogenous analogs, thienopyridines and thienopyrimidines, represent a truly privileged class of heterocyclic scaffolds. Their inherent purine-like structure provides a biological and evolutionary head start for interacting with critical enzyme families, particularly kinases. The synthetic tractability, demonstrated by robust multi-component reactions, allows for the rapid generation of chemical diversity, fueling discovery pipelines.[3]
The clinical and commercial success of thienopyridine antiplatelet agents and the growing number of thienopyrimidine kinase inhibitors in oncology trials underscore the profound impact of this scaffold class on human health.[4] Future efforts will likely focus on refining the selectivity of these inhibitors to minimize off-target effects, exploring novel therapeutic areas beyond oncology and cardiovascular disease, and integrating sustainable and green chemistry principles into their large-scale synthesis. The continued exploration of thieno-fused systems promises to yield the next generation of targeted and effective medicines.
References
- N/A (2025).
- N/A (N/A). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications.
- N/A (N/A). Mechanism of action of thienopyridine drugs.
- N/A (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
- N/A (N/A). Some biologically active thiopyran derivatives.
- N/A (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- N/A (2025). Thienopyridine and Benzofuran Derivatives as Potent Antitumor Agents Possessing Different Structure—Activity Relationships.
- Faraji, A., et al. (N/A). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central.
- Guo, et al. (N/A). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
- N/A (2025). Thienopyrimidines: Synthesis, Properties, and Biological Activity.
- N/A (2018).
- Guo, et al. (N/A).
- N/A (2024). Biological Activities of Thiophenes. Encyclopedia.pub.
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to optimize your reaction yield and purity.
Proposed Synthesis Protocol
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol:
-
Esterification of Thiophene-3-acetic acid:
-
To a solution of thiophene-3-acetic acid in an inert solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride at 0 °C. Stir for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an excess of ethylene glycol and heat at 60-70 °C for 3-4 hours.
-
Extract the product with an organic solvent and purify by column chromatography to obtain 2-(thiophen-3-yl)ethyl acetate.
-
-
Bromination of 2-(Thiophen-3-yl)ethyl acetate:
-
Dissolve the ester in acetic acid.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours.
-
Pour the reaction mixture into water and extract the product. Purify by chromatography to yield 2-(2-bromothiophen-3-yl)ethyl acetate.
-
-
Lithiation and Carboxylation:
-
Dissolve the bromo-ester in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi) and stir for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 2-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and acidify with dilute HCl.
-
Extract the product, 3-(2-acetoxyethyl)thiophene-2-carboxylic acid.
-
-
Hydrolysis and Cyclization:
-
Dissolve the carboxylic acid intermediate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated HCl to pH 2-3.
-
The desired product, this compound, should precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis.
Low or No Product Yield
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Ensure each step is carried out at the optimal temperature and for the recommended duration. Small-scale trial reactions can help fine-tune these parameters without committing large quantities of starting materials.
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous, especially for the lithiation step.
-
Atmospheric Moisture and Oxygen: The lithiation step is highly sensitive to air and moisture. Ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket and flame-dried glassware).
-
Inefficient Mixing: In heterogeneous reactions, inefficient stirring can result in poor reaction rates and lower yields. Ensure your stirring is adequate for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired product or intermediates may be unstable under the reaction or workup conditions. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[1]
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low reaction yield.
Impurity Formation
Q2: I am observing significant impurities in my final product. What are the likely side products and how can I minimize them?
A2: Side product formation is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Over-bromination: In the bromination step, di-brominated thiophene species can form. To avoid this, add NBS slowly and monitor the reaction progress carefully by TLC or GC-MS. Using a slight excess of the thiophene starting material can also help.
-
Incomplete Lithiation or Protonation: If the lithiation is incomplete or if there is a source of protons (e.g., moisture), the bromo-ester will be quenched back to the starting ester. Ensure anhydrous conditions and a sufficient equivalent of n-BuLi.
-
Side reactions of n-BuLi: n-Butyllithium can also react with the ester group. Maintaining a very low temperature (-78 °C) is critical to prevent this side reaction.
-
Incomplete Cyclization: The final hydrolysis and cyclization step requires acidic conditions to protonate the carboxylate and catalyze the intramolecular esterification (lactonization). Insufficient acidification may lead to incomplete cyclization.
-
Decarboxylation: The final product, a carboxylic acid, might be prone to decarboxylation under harsh heating conditions. Avoid excessive temperatures during workup and purification.
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Formation Step | Mitigation Strategy |
| Di-brominated thiophene | Bromination | Slow addition of NBS, monitor reaction closely, use slight excess of starting material. |
| Unreacted bromo-ester | Lithiation | Ensure strictly anhydrous conditions, use sufficient n-BuLi. |
| Ester-attacked byproduct | Lithiation | Maintain reaction temperature at -78 °C. |
| Acyclic hydroxy acid | Cyclization | Ensure sufficient acidification (pH 2-3) to promote cyclization. |
| Decarboxylated product | Final steps | Avoid high temperatures during purification and drying. |
Reaction Stalling
Q3: My reaction seems to stop before all the starting material is consumed. What should I do?
A3: A stalled reaction can often be restarted or driven to completion with some adjustments.
-
Check Reagent Activity: The activity of reagents like n-BuLi can degrade over time, especially with improper storage. Use freshly titrated or a new bottle of n-BuLi.
-
Catalyst Deactivation: If a catalyst is used (e.g., in the esterification step), it may have become deactivated. Adding a fresh portion of the catalyst might restart the reaction.
-
Insufficient Reagent: It's possible that one of the reagents was not added in a sufficient stoichiometric amount. If you can confidently identify the limiting reagent, a careful additional charge might be appropriate.
-
Temperature Fluctuation: Ensure the reaction temperature is being maintained consistently. A drop in temperature can significantly slow down or stall a reaction.
Purification and Characterization
Q4: What is the best way to purify the final product?
A4: The final product is a carboxylic acid, which offers several purification options.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Acid-Base Extraction: Since the product is a carboxylic acid, you can perform an acid-base extraction during the workup. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Then, re-acidify the aqueous layer to precipitate the pure product.
-
Column Chromatography: If recrystallization and extraction are not sufficient, silica gel column chromatography can be used. A polar eluent system, often containing a small amount of acetic acid to keep the carboxylic acid protonated and prevent tailing, will be necessary.
Table 2: Typical Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the thiophene proton, the methylene protons of the pyran ring, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the quaternary carbons of the thiophene ring, the carboxylic acid carbon, and the methylene carbons of the pyran ring. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z corresponding to the molecular weight minus one proton. |
| IR Spectroscopy | Characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and a broad O-H stretch (around 2500-3300 cm⁻¹). |
| Melting Point | A sharp melting point is indicative of high purity. |
By following this guide, researchers can systematically address the challenges in the synthesis of this compound, leading to improved yields and purity.
References
-
Pal, M., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4418-4427. [Link]
-
University of Rochester, Department of Chemistry (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Jadhav, S. D., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1168-1226. [Link]
-
Shaikh, A. A., et al. (2024). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances, 14(1), 1-10. [Link]
Sources
Technical Support Center: Stability Testing of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid in Solution
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to assist you in designing and executing robust stability studies for this compound in solution.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with a thieno-pyran fused ring system and a carboxylic acid moiety. The stability of this molecule in solution is a critical parameter for its development as a potential therapeutic agent, as degradation can lead to loss of potency and the formation of potentially toxic impurities. The thiophene ring, in particular, is susceptible to oxidation, while the carboxylic acid group can influence pH-dependent stability and solubility. This guide will walk you through the key considerations for assessing and mitigating the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on the structure, the primary anticipated degradation pathways are:
-
Oxidation: The electron-rich thiophene ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[1] This is a common degradation pathway for thienopyridine-containing drugs.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could potentially affect the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules. Photostability studies are therefore recommended.
-
Decarboxylation: While less common under typical storage conditions, elevated temperatures could potentially lead to the loss of the carboxylic acid group.
Q2: What are the initial steps for assessing the stability of a new batch of this compound?
A2: A good starting point is to perform a forced degradation study.[2][3] This involves subjecting the compound in solution to a range of harsh conditions to rapidly identify potential degradation products and pathways. The knowledge gained will be instrumental in developing a stability-indicating analytical method.
Q3: How do I choose the right solvent for my stability studies?
A3: The choice of solvent is critical. Initially, use the solvent intended for the final formulation. If this is not yet determined, a common starting point is a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility. Be mindful that the solvent itself can participate in degradation reactions.
Q4: What is a stability-indicating analytical method and why do I need one?
A4: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously detect and quantify any degradation products formed.[3] HPLC with UV or mass spectrometric detection is the most common technique for this purpose.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Ambient Conditions
-
Possible Cause 1: Oxidative Degradation. The thiophene moiety is prone to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: Consider the addition of antioxidants to the formulation. The choice of antioxidant will depend on the intended application and compatibility with the compound.
-
Forced Oxidation Study: To confirm oxidative degradation, perform a forced degradation study using an oxidizing agent like hydrogen peroxide.[2][4]
-
-
-
Possible Cause 2: Photodegradation. The compound may be light-sensitive.
-
Troubleshooting Steps:
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Photostability Testing: Conduct a formal photostability study according to ICH Q1B guidelines. This involves exposing the solution to a controlled source of UV and visible light.
-
-
Issue 2: Inconsistent Results in Stability Studies
-
Possible Cause 1: pH Fluctuation. The carboxylic acid group means the compound's charge and potentially its stability can be pH-dependent.
-
Troubleshooting Steps:
-
Buffered Solutions: Use well-characterized buffers to maintain a constant pH throughout the experiment.
-
pH-Stability Profile: Perform stability studies over a range of pH values to identify the pH of maximum stability. Studies on similar heterocyclic carboxylic acids have shown that the degradation rate can be highly pH-dependent.[5]
-
-
-
Possible Cause 2: Analytical Method Not Stability-Indicating. The analytical method may not be able to separate the parent compound from its degradation products.
-
Troubleshooting Steps:
-
Method Validation: Validate your analytical method according to ICH Q2(R1) guidelines. This includes specificity testing using samples from forced degradation studies.
-
Peak Purity Analysis: Use a diode array detector (DAD) with your HPLC to perform peak purity analysis to ensure the parent peak is not co-eluting with any degradants.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a typical forced degradation study. The goal is to achieve 5-20% degradation of the active substance.[6]
Table 1: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Concentration/Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | 80 °C | 48 hours | |
| Photolytic | ICH Q1B specified light source | N/A | As per guidelines |
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
For each stress condition, mix the stock solution with the stressor in a 1:1 ratio. For thermal and photolytic studies, use the stock solution directly.
-
Store the stressed samples under the specified conditions for the indicated duration.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan)
-
Injection Volume: 10 µL
Optimization:
-
Analyze samples from the forced degradation studies.
-
If co-elution is observed, adjust the gradient slope, mobile phase composition (e.g., try methanol as mobile phase B), or pH of the mobile phase.
-
Ensure the method has adequate resolution between the parent peak and all degradant peaks.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC. (2023). PubMed Central.
- Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2. (2018). NIH.
- Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2. (n.d.). SciSpace.
- Forced Degrad
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
- Forced Degradation Studies. (2016).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- 6-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylicacid sodium salt. (n.d.). PubChem.
- This compound. (n.d.). MilliporeSigma.
- and thieno[3,2-c]-pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; synthesis of benzothiophenes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Previous synthesized promising thieno[3,2‐c]pyran‐4‐ones (I and... (n.d.).
- Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (n.d.). PubMed Central.
- Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. (n.d.). Chemistry Europe.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. (2016).
- Thieno[3,2-b]indole–benzo[b]thieno[2,3-d]thiophen-3(2H)-one-based D–π–A molecules as electron transport materials for perovskite solar cells. (n.d.). New Journal of Chemistry (RSC Publishing).
- Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.).
- Thieno[3,2-c]pyrazoles: A novel class of Aurora inhibitors with favorable antitumor activity. (2025).
- This compound. (n.d.). MySkinRecipes.
- A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. (2025). PMC - NIH.
- Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evalu
- Process for the preparation of thieno(2,3-c). (n.d.).
- Recent Advances in the Synthesis of 2-Pyrones. (n.d.). MDPI.
- (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. (2022).
- 2-(Oxalyl-Amino)-4,7-Dihydro-5h-Thieno[2,3-C]Pyran-3-Carboxylic Acid. (n.d.). PubChem.
- 4H, 5H, 7H-thieno[2, 3-c]pyran-3-carboxylic acid, min 97%, 500 mg. (n.d.). Fisher Scientific.
Sources
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
troubleshooting P2Y12 inhibition assay variability
A Senior Application Scientist's Guide to Navigating and Troubleshooting Experimental Variability
Welcome to the technical support center for P2Y12 inhibition assays. As researchers and drug development professionals, you understand the critical importance of obtaining precise and reproducible data from your platelet function studies. However, these assays are notoriously sensitive to a multitude of variables that can introduce significant noise and confound results.
This guide is designed to move beyond simple checklists. My goal, as your application science partner, is to provide you with the causal explanations behind common sources of variability and to equip you with robust, field-proven strategies to mitigate them. We will delve into the entire workflow, from the biology of the P2Y12 receptor to the nuances of sample preparation and data interpretation, ensuring every protocol you implement is a self-validating system.
Part 1: Foundational Knowledge
Q1: What is the P2Y12 receptor, and why is its signaling pathway central to assay variability?
The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets that plays a pivotal role in hemostasis and thrombosis.[1] Its natural ligand, adenosine diphosphate (ADP), is released from dense granules of activated platelets and damaged red blood cells.
Understanding the signaling cascade is the first step in troubleshooting, as any pre-analytical or analytical factor that influences these steps will alter your results. When ADP binds to P2Y12, it triggers two primary intracellular events:
-
Inhibition of Adenylate Cyclase: The activated Gαi subunit of the G-protein inhibits the enzyme adenylate cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Since cAMP normally activates Protein Kinase A (PKA), which in turn phosphorylates proteins like Vasodilator-Stimulated Phosphoprotein (VASP) to suppress platelet activation, a drop in cAMP is a potent pro-aggregatory signal.[3]
-
Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits activate PI3K, initiating a cascade that culminates in the activation of the crucial integrin αIIbβ3 (also known as GPIIb/IIIa).[2] This integrin is the final common pathway for platelet aggregation, enabling platelets to bind to fibrinogen and form stable aggregates.[4]
The P2Y12 pathway does not initiate aggregation but powerfully amplifies it, sustaining the platelet response.[5] This amplification is precisely what P2Y12 inhibitor drugs (like clopidogrel, prasugrel, and ticagrelor) are designed to block.[6] Variability in your assay arises when this delicate signaling balance is perturbed before your experiment even begins.
Part 2: Troubleshooting the Pre-Analytical Phase
The vast majority of assay variability—often cited as over 70% of errors in laboratory medicine—originates in the pre-analytical phase.[7] This phase includes everything from donor status to the moment the sample is placed in the analyzer.
Q2: My results show high variability between different donors, even in the untreated baseline group. What are the likely causes?
This is a common and expected observation, but its magnitude can be controlled. Inter-individual variability stems from both physiological and genetic factors that create a wide range of "normal" platelet reactivity.
-
Causality:
-
Genetic Factors: Polymorphisms in genes encoding platelet receptors (including P2Y12) or metabolic enzymes (like those that metabolize P2Y12 inhibitors) can significantly alter platelet responses.[8]
-
Patient Health Status: Underlying inflammatory conditions, metabolic syndrome, or hyperthyroidism can increase baseline platelet reactivity.[9][10]
-
Diet and Lifestyle: Factors like smoking, caffeine intake, stress, and consumption of foods rich in flavonoids or fatty acids can modulate platelet function.[9][11] For this reason, patient instructions regarding fasting or medication restrictions must be strictly followed.[7]
-
Medications: Concomitant use of medications like NSAIDs, aspirin, or even certain herbal supplements can inhibit platelet function and interfere with the assay.[5][7]
-
-
Troubleshooting & Validation:
-
Standardize Donor Screening: Implement a clear questionnaire for donors regarding recent medication use (prescription and over-the-counter), diet, and health status.
-
Establish a Baseline Range: Test a cohort of healthy, medication-free donors (n > 20) to establish your laboratory's normal range for baseline platelet reactivity. This provides a crucial reference for identifying outliers.
-
Acknowledge Biological Variance: Recognize that a certain degree of inter-individual variability is biological truth, not necessarily an error.[8] Focus on minimizing the technical variability within your workflow to ensure the biological differences you observe are real.
-
Q3: I'm seeing inconsistent results from samples taken from the same donor on different days. Where should I look in my blood collection protocol?
Intra-individual variability points directly to inconsistencies in the pre-analytical workflow, particularly phlebotomy and sample handling. Platelets are exquisitely sensitive; a poor blood draw can activate them before the assay begins, consuming activation pathway components and rendering the sample useless.
-
Causality:
-
Venipuncture Trauma: A difficult or slow blood draw can release tissue factor from the surrounding tissue, initiating coagulation and activating platelets.[12][13]
-
Tourniquet Time: Prolonged tourniquet application (>1 minute) can lead to venous stasis, concentrating pro-coagulant factors and activating platelets.[10]
-
Needle Gauge: Using a needle smaller than 21-gauge can induce shear stress, causing mechanical platelet activation and hemolysis.[14]
-
Anticoagulant and Fill Volume: P2Y12 assays require 3.2% sodium citrate (light blue top tube). The 1:9 anticoagulant-to-blood ratio is critical. Under-filled tubes lead to an excess of citrate, which chelates too much calcium and can artificially reduce platelet aggregation.[15][16]
-
-
Troubleshooting & Validation:
-
Standardize Phlebotomy: Always use a 21-gauge or larger needle for a clean, swift venipuncture. Discard the first few milliliters of blood by using a "waste" tube to avoid contamination with tissue factor.[12][13]
-
Monitor Tube Fill: Ensure all collection tubes are filled to their specified volume. Reject any under-filled tubes immediately.[16]
-
Gentle Mixing: Immediately after collection, gently invert the citrate tube 3-5 times. Do not shake, as this can cause mechanical activation.[13]
-
Q4: How critical are time and temperature during sample processing for P2Y12 assays?
This is arguably one of the most critical and often overlooked sources of error. Platelet function is a transient biological state.
-
Causality:
-
Time Delay: Platelets in a citrated tube have a limited window of viability for functional testing. After 2-4 hours, they can become refractory to agonists, leading to falsely low aggregation results.[17][18] Assays should ideally be completed within 3 hours of blood collection.[14][16]
-
Temperature: Platelets are highly sensitive to temperature.
-
Refrigeration (<20°C): Causes irreversible platelet activation and aggregation. Never refrigerate whole blood or platelet-rich plasma (PRP) intended for functional testing.[13]
-
High Temperatures (>37°C): Can degrade platelet structure and function.
-
Optimal Temperature: Samples should be kept at room temperature (20-25°C) from collection through processing.[15]
-
-
-
Troubleshooting & Validation:
-
Log All Times: Record the time of blood draw, the time of PRP preparation, and the time of analysis for every sample. This log is invaluable for investigating outlier results.
-
Strict Temperature Control: Never place samples on ice or in a refrigerator. Ensure all centrifuges and incubators are properly calibrated to maintain the correct temperatures.
-
Process Samples Promptly: Standardize your workflow to ensure that analysis begins within a consistent, validated timeframe (e.g., 90 minutes) after the blood draw.
-
| Pre-Analytical Variable | Impact of Poor Control | Recommended Best Practice |
| Venipuncture | Falsely high or low aggregation due to premature activation | Use a ≥21G needle; perform a clean, quick draw; discard the first tube.[12][14] |
| Tube Fill Volume | Falsely low aggregation due to excess citrate | Ensure tubes are filled to the manufacturer's specified volume.[16] |
| Time to Analysis | Falsely low aggregation as platelets lose reactivity over time | Process and analyze all samples within 3 hours of collection.[16][17] |
| Temperature | Irreversible platelet activation if refrigerated; degradation if too warm | Maintain samples at room temperature (20-25°C) at all times.[13] |
| Centrifugation Speed | Low speed = RBC contamination; High speed = platelet loss/activation | Standardize centrifugation to 200-250 x g for 10 minutes for PRP.[19] |
Part 3: Troubleshooting the Analytical Phase
Once a high-quality sample is prepared, variability can still be introduced during the analysis itself.
Q5: My aggregation curves are weak or absent across all samples, including my healthy controls. What should I check?
This pattern suggests a systemic failure in the assay components or instrumentation rather than a sample-specific issue.
-
Causality:
-
Reagent Integrity: The ADP agonist is susceptible to degradation. If it has been improperly stored, repeatedly freeze-thawed, or is past its expiration date, it will fail to stimulate aggregation.
-
Instrument Settings: Incorrect temperature settings in the aggregometer (must be 37°C), improper stir bar speed, or a failing light source can all lead to poor results.[12]
-
Low Platelet Count: The platelet count in the prepared platelet-rich plasma (PRP) may be too low. While some studies suggest adjusting for platelet count may not be necessary if the protocol is consistent, a very low count (<150 x 10⁹/L) will inherently produce a weak signal.[17]
-
-
Troubleshooting & Validation:
-
Reagent QC: Prepare fresh ADP agonist from a new vial. Always store stock solutions in single-use aliquots to avoid freeze-thaw cycles.
-
Instrument Calibration: Run the manufacturer's specified quality control checks and calibration routines for your instrument (e.g., light transmission aggregometer, VerifyNow analyzer).
-
Check Platelet Count: Measure the platelet count in your PRP to ensure it is within an acceptable range (typically 200-400 x 10⁹/L).
-
Q6: I am using a point-of-care device like the VerifyNow® P2Y12 and getting results that don't match my expectations. What are the common pitfalls?
Point-of-care (POC) devices like VerifyNow are designed for simplicity, but they are not immune to error.[20] They measure platelet aggregation in whole blood, which introduces different variables than plasma-based LTA.[21]
-
Causality:
-
Hematocrit/Platelet Count: Assay performance can be affected by hematocrit or platelet counts outside the validated range (e.g., Hct <33% or >52%; Platelets <119,000/µL or >502,000/µL).[14][22]
-
Interfering Drugs: These assays are highly susceptible to interference from Glycoprotein IIb/IIIa inhibitors (e.g., abciximab, eptifibatide).[14][23] Their presence will lead to a result indicating very high inhibition, regardless of the P2Y12 inhibitor's effect.
-
Improper Tube Handling: The Greiner blue top tubes required for some systems must be filled correctly and arrive at the lab uncentrifuged within the stability window.[16]
-
-
Troubleshooting & Validation:
-
Review Sample Hematology: Always check the complete blood count (CBC) data for the donor. If hematocrit or platelet count is outside the instrument's validated range, the results may not be reliable.
-
Confirm Concomitant Medications: Ensure the donor has not recently received GP IIb/IIIa inhibitors.
-
Strict Adherence to Manufacturer Protocol: Follow the specific collection and handling instructions for the POC device precisely. Do not adapt protocols from other assay types.
-
Part 4: Advanced Topics & FAQs
Q7: What is the difference between Light Transmission Aggregometry (LTA), and whole-blood or point-of-care assays?
Choosing the right assay depends on your research question, throughput needs, and available resources. They are not always interchangeable, and data from one platform may not directly correlate with another.[24][25]
| Feature | Light Transmission Aggregometry (LTA) | Whole Blood Aggregometry / POC (e.g., VerifyNow) |
| Principle | Measures increase in light passing through PRP as platelets aggregate. | Measures impedance change or bead agglutination in whole blood. |
| Sample Type | Platelet-Rich Plasma (PRP) | Whole Blood (3.2% Citrate) |
| Pros | Considered the historical "gold standard"; allows for dose-response curves with various agonists.[19] | Fast turnaround time; minimal sample preparation; designed for clinical settings.[20][26] |
| Cons | Labor-intensive; requires larger sample volume; susceptible to PRP preparation variables.[17] | "Black box" system; limited to specific agonists; can be affected by Hct and platelet count.[14][21] |
| Typical Use | Mechanistic studies, drug discovery, detailed characterization of platelet function. | Clinical monitoring of antiplatelet therapy, high-throughput screening.[27][28] |
Protocols
Protocol: Preparation of Platelet-Rich Plasma (PRP) for LTA
This protocol is foundational for achieving reproducible LTA results. Consistency is key.
-
Blood Collection:
-
First Centrifugation (PRP Preparation):
-
Centrifuge the whole blood sample at 200-250 x g for 10 minutes at room temperature with the brake off.[19] A slow, smooth stop is crucial to prevent disturbing the platelet layer.
-
Using a plastic pipette, carefully remove the upper, straw-colored layer of PRP, being careful not to disturb the "buffy coat" (the thin white layer of leukocytes) or the red blood cells below.
-
Transfer the PRP to a new, capped plastic tube. Keep at room temperature.
-
-
Second Centrifugation (PPP Preparation):
-
After removing the PRP, centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g) for 15 minutes.[26]
-
The resulting supernatant is the Platelet-Poor Plasma (PPP).
-
Transfer the PPP to a separate, capped plastic tube.
-
-
Final Steps:
By implementing these rigorous, evidence-based protocols and troubleshooting guides, you can significantly reduce the variability in your P2Y12 inhibition assays, leading to more reliable, high-quality data.
References
-
Gachet, C. (2008). P2Y12 receptors in platelets and other cells. Thrombosis and Haemostasis, 100(6), 999-1004. [Link]
-
Cattaneo, M. (2015). The P2Y12 receptor: a key pharmacological target in atherothrombosis. La Presse Médicale, 44(4), e151-e159. [Link]
-
Capodanno, D., Ferreiro, J. L., & Angiolillo, D. J. (2013). Platelet P2Y12 receptor antagonists. Journal of the American College of Cardiology, 61(18), 1827-1837. [Link]
-
Stegnar, M., Knezev, B., & Peternel, P. (2010). The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects. Clinical Chemistry and Laboratory Medicine, 48(10), 1473-1475. [Link]
-
Paniccia, R., Priora, R., Liotta, A. A., & Abbate, R. (2011). Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry. Platelets, 22(7), 544-548. [Link]
-
van Werkum, J. W., van der Stelt, C. A., Seesing, T. H., Hackeng, C. M., & ten Berg, J. M. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. PloS one, 14(10), e0223202. [Link]
-
Vickers, M. V., & Thompson, S. G. (1985). Sources of variability in dose response platelet aggregometry. Thrombosis and Haemostasis, 53(2), 219-220. [Link]
-
Akin, E., & Karakus, R. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6689. [Link]
-
Gremmel, T., & Frelinger, A. L. (2019). Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects. Research and Practice in Thrombosis and Haemostasis, 3(3), 364-373. [Link]
-
Bio/Data Corporation. (2025). Effective Platelet Aggregation Testing Starts with Preparation. Bio/Data Corporation Website. [Link]
-
Lippi, G., & Favaloro, E. J. (2018). Pre-analytical Variables In Routine Coagulation Testing: Setting the Stage for Accurate Results. Clinical Chemistry and Laboratory Medicine (CCLM), 56(6), 871-881. [Link]
-
Stegnar, M., Knezev, B., & Peternel, P. (2010). The effect of pre-analytical variables on light transmission aggregometry in citrated platelet-rich plasma from healthy subjects. ResearchGate. [Link]
-
ResearchGate. (n.d.). P2Y12 and P2Y1 receptors and their downstream intracellular pathways. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). REVIEW MEMORANDUM - VerifyNow P2Y12 Assay. FDA.gov. [Link]
-
Werfen North America. (n.d.). VerifyNow Platelet Testing. Werfen Website. [Link]
-
Bélanger, J. C., et al. (2020). Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Clinical Trials. Journal of Clinical Medicine, 9(2), 336. [Link]
-
Malinin, A., et al. (2006). Validation of a VerifyNow-P2Y12 cartridge for monitoring platelet inhibition with clopidogrel. Methods and findings in experimental and clinical pharmacology, 28(5), 297-302. [Link]
-
Paniccia, R., Antonucci, E., & Gori, A. M. (2015). Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications. International journal of molecular sciences, 16(12), 28625-28643. [Link]
-
Reed, G. L., et al. (2022). A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response. The journal of applied laboratory medicine, 7(4), 868-877. [Link]
-
Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]
-
Swieringa, F., et al. (2020). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 31(7), 896-905. [Link]
-
Cattaneo, M., & Lecchi, A. (2007). Variability of platelet indices and function: acquired and genetic factors. Blood Transfusion, 5(Suppl 2), s59-s64. [Link]
-
Lecut, C., et al. (2015). How to perform aggregometry and lumi- aggregometry in mouse platelets. Platelets, 26(3), 204-211. [Link]
-
Neeves, K. B., et al. (2013). Sources of Variability in Platelet Accumulation on Type 1 Fibrillar Collagen in Microfluidic Flow Assays. PLoS ONE, 8(1), e54680. [Link]
-
Aleil, B., et al. (2008). Variable Effect of P2Y12 Inhibition on Platelet Thrombus Volume in Flowing Blood. Thrombosis Journal, 6, 10. [Link]
-
Cazenave, J. P., et al. (2004). Preparation of Washed Platelet Suspensions From Human and Rodent Blood. Methods in Molecular Biology, 272, 13-28. [Link]
-
Laboratory Alliance of Central New York. (n.d.). Update on Plavix (Clopidogrel) Response Assay Platelet Function P2Y12. Laboratory Alliance Website. [Link]
-
H-C, K., et al. (2023). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. International Journal of Molecular Sciences, 24(13), 11029. [Link]
-
ResearchGate. (n.d.). Platelet inhibitory effects assessed by the VerifyNow P2Y12 assay. ResearchGate. [Link]
-
Range, G., et al. (2018). Point of Care Tests VerifyNow P2Y12 and INNOVANCE PFA P2Y Compared to Light Transmittance Aggregometry After Fibrinolysis. Clinical and Applied Thrombosis/Hemostasis, 24(4), 659-664. [Link]
-
Angiolillo, D. J., et al. (2017). International Expert Consensus on Switching Platelet P2Y12 Receptor–Inhibiting Therapies. Circulation, 136(20), 1955-1975. [Link]
-
American College of Cardiology. (2019). Platelet Function and Genetic Testing to Guide P2Y12 Receptor Inhibitors in PCI. ACC.org. [Link]
-
Fargen, K. M., et al. (2012). Assessment of Platelet Inhibition by Point-of-Care Testing in Neuroendovascular Procedures. American Journal of Neuroradiology, 33(2), 1-6. [Link]
-
UChicago Medicine Medical Laboratories. (2025). P2Y12 Inhibition Assay. UChicago Medicine. [Link]
-
Cox, C. E. (2019). Platelet Function and Genetic Testing to Guide P2Y12 Inhibitor Meds in PCI: Updated Consensus. TCTMD.com. [Link]
-
Sibbing, D., et al. (2016). Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. Clinical Hemorheology and Microcirculation, 64(3), 423-431. [Link]
-
ResearchGate. (2025). A Comparison of VerifyNow P2Y12 Point-of-Care Device and Light Transmission Aggregometry to Monitor Platelet Function with Prasugrel and Clopidogrel: An Integrated Analysis. ResearchGate. [Link]
-
Health New Zealand | Te Whatu Ora Waikato Laboratory. (n.d.). P2Y12 Inhibitor Assay (Clopidogrel). Waikato Laboratory Website. [Link]
Sources
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Variability of platelet indices and function: acquired and genetic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. cdn0.scrvt.com [cdn0.scrvt.com]
- 11. mdpi.com [mdpi.com]
- 12. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 14. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 15. biodatacorp.com [biodatacorp.com]
- 16. laboratoryalliance.com [laboratoryalliance.com]
- 17. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. VerifyNow Platelet Testing | Werfen North America [werfen.com]
- 21. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Test Guide | Health New Zealand | Te Whatu Ora Waikato Laboratory Website [lab.waikatodhb.health.nz]
- 23. Validation of a VerifyNow-P2Y12 cartridge for monitoring platelet inhibition with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Point of Care Tests VerifyNow P2Y12 and INNOVANCE PFA P2Y Compared to Light Transmittance Aggregometry After Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Assessment of Platelet Inhibition by Point-of-Care Testing in Neuroendovascular Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thieno[3,2-c]pyrans
Welcome to the Technical Support Center for the synthesis of thieno[3,2-c]pyran derivatives. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to navigate the challenges encountered during the synthesis of thieno[3,2-c]pyrans. Our goal is to provide you with the expertise and practical solutions to ensure the success of your synthetic endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of thieno[3,2-c]pyrans in a question-and-answer format, focusing on the causality behind experimental observations.
Q1: I am observing a significant amount of uncyclized precursor in my reaction mixture after attempting an iodocyclization. What are the likely causes and how can I promote complete cyclization?
A1: Incomplete cyclization during the synthesis of thieno[3,2-c]pyran-4-ones via iodocyclization is a common challenge.[1] The likely culprits often involve the electronic nature of your substrate or suboptimal reaction conditions.
-
Electronic Effects: The nucleophilicity of the carboxylate is paramount for the intramolecular attack on the iodonium intermediate. Electron-withdrawing groups on the thiophene ring or adjacent to the carboxylic acid can decrease its nucleophilicity, thus slowing down the desired cyclization.
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the approach of the carboxylate to the alkyne, disfavoring the cyclization.
-
Iodine Source and Activation: The choice of iodine source and activator is critical. Molecular iodine (I₂) is commonly used, but its electrophilicity might need to be enhanced. The use of an oxidizing agent can generate a more potent electrophilic iodine species.
-
Base and Solvent: The choice of base is crucial for deprotonating the carboxylic acid to form the nucleophilic carboxylate. An inadequate base or one that is too strong can lead to side reactions. The solvent also plays a significant role in stabilizing the intermediates.
Troubleshooting Steps:
-
Enhance Iodine Electrophilicity: If using I₂, consider the addition of an oxidizing agent like m-CPBA or switching to a more electrophilic iodine source such as N-iodosuccinimide (NIS).
-
Optimize the Base: Ensure you are using a non-nucleophilic base of appropriate strength to deprotonate the carboxylic acid without promoting side reactions. Bases like sodium bicarbonate or potassium carbonate are often suitable.
-
Solvent Selection: Acetonitrile or dichloromethane are common solvents for iodocyclization. If solubility is an issue, a co-solvent might be beneficial.
-
Increase Reaction Time and Temperature: If the reaction is sluggish due to electronic or steric factors, extending the reaction time or cautiously increasing the temperature may drive the reaction to completion. However, be mindful of potential thermal decomposition.
Q2: My final product is a mixture of regioisomers: the desired thieno[3,2-c]pyran and the unwanted thieno[2,3-c]pyran. How can I improve the regioselectivity?
A2: The formation of regioisomers is a frequent issue, often originating from the initial functionalization of the thiophene precursor. For instance, during the acylation of 3-thienylacetic acid, a common starting material, acylation can occur at both the C2 and C5 positions of the thiophene ring, leading to a mixture of precursors for the two different pyran isomers.[2]
Strategies for Controlling Regioselectivity:
-
Directed Ortho-Metalation (DoM): Employing a directing group on the thiophene ring can allow for regioselective functionalization. For example, a protected hydroxyl or amino group can direct lithiation and subsequent electrophilic attack to the adjacent position.
-
Choice of Acylation Catalyst: The Lewis acid used in Friedel-Crafts acylation can influence the regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) and reaction conditions may favor the desired isomer.
-
Steric Control: Introducing a bulky substituent at a specific position on the thiophene ring can sterically hinder reaction at that site, thereby directing functionalization to the desired position.
-
Pre-functionalized Starting Materials: The most reliable approach is to start with a thiophene derivative that is already functionalized at the desired position, thus avoiding the issue of regioselectivity in the acylation step.
Q3: I am observing unexpected byproducts that I suspect are due to thermal decomposition. At what temperatures are thieno[3,2-c]pyrans susceptible to degradation, and what are the likely decomposition products?
A3: While thieno[3,2-c]pyrans are generally stable, they can undergo thermal decomposition at elevated temperatures, typically above 250°C.[3] The exact decomposition temperature will depend on the substitution pattern. The decomposition process is often initiated by the cleavage of the weakest bonds in the molecule, which can lead to the formation of various volatile products. For substituted derivatives, the decomposition can be initiated at the substituent. For example, in related heterocyclic systems, the decomposition can be initiated by the cleavage of C-N and C-C bonds.[3]
Mitigation Strategies:
-
Mindful Reaction Temperatures: Avoid unnecessarily high reaction temperatures, especially during the final steps of the synthesis and purification.
-
Purification Techniques: When possible, opt for purification methods that do not require high temperatures, such as column chromatography at room temperature or recrystallization from a suitable solvent system. If distillation is necessary, perform it under reduced pressure to lower the boiling point.
-
Inert Atmosphere: Performing reactions and handling the final product under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the thieno[3,2-c]pyran core?
A1: Several synthetic strategies have been developed to construct the thieno[3,2-c]pyran scaffold. A prevalent and effective method involves a multi-step sequence that includes:
-
Gewald Reaction: Construction of the thiophene ring.[1]
-
Functionalization of the Thiophene Ring: Introduction of necessary substituents, such as an iodo group via a Sandmeyer-type reaction.[1]
-
Sonogashira Coupling: Formation of a C-C bond to introduce an alkyne moiety.[1]
-
Iodocyclization: Intramolecular cyclization to form the pyranone ring.[1]
Alternative routes may involve Diels-Alder reactions of thieno[3,2-c]pyran-3-ones or intramolecular Heck reactions.
Q2: What is the mechanism of the iodocyclization step in the synthesis of thieno[3,2-c]pyran-4-ones?
A2: The iodocyclization reaction is a key step in many synthetic routes to thieno[3,2-c]pyran-4-ones. The generally accepted mechanism proceeds as follows:
Caption: Iodocyclization reaction mechanism.
-
Activation of Iodine: An electrophilic iodine species (I⁺) is generated in situ from a source like molecular iodine.
-
Formation of Iodonium Intermediate: The alkyne in the precursor molecule attacks the electrophilic iodine, forming a cyclic iodonium intermediate.
-
Intramolecular Nucleophilic Attack: The deprotonated carboxylic acid (carboxylate) acts as a nucleophile and attacks the iodonium intermediate in an intramolecular fashion. This is typically a 6-endo-dig cyclization.
-
Deprotonation: A final deprotonation step yields the neutral thieno[3,2-c]pyran-4-one product.
Q3: Can competing cyclization pathways lead to side products?
A3: Yes, competing cyclization pathways can lead to the formation of undesired side products. For instance, depending on the substrate and reaction conditions, a 5-exo-dig cyclization could potentially compete with the desired 6-endo-dig cyclization, leading to the formation of a five-membered lactone instead of the six-membered pyranone ring. The regioselectivity of the cyclization is governed by Baldwin's rules, but electronic and steric factors can sometimes favor alternative pathways.
Experimental Protocol: Synthesis of a Thieno[3,2-c]pyran-4-one via Iodocyclization
This protocol is a generalized procedure based on established synthetic routes.[1] Researchers should adapt the specific conditions and reagents based on their particular substrate.
Step 1: Synthesis of the Thiophene Precursor (Gewald Reaction)
A mixture of an appropriate ketone, an activated nitrile (e.g., malononitrile), and elemental sulfur are reacted in the presence of a base (e.g., triethylamine) in a suitable solvent like ethanol.
Step 2: Iodination of the Thiophene Ring (Sandmeyer-type Reaction)
The amino group on the thiophene precursor is converted to a diazonium salt using sodium nitrite and a strong acid, followed by treatment with potassium iodide to introduce the iodo group.
Step 3: Sonogashira Coupling
The iodinated thiophene is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent like THF.
Step 4: Hydrolysis of Ester/Nitrile
If the precursor contains an ester or nitrile group, it is hydrolyzed to the corresponding carboxylic acid using standard basic or acidic conditions.
Step 5: Iodocyclization
Caption: Iodocyclization experimental workflow.
-
Dissolve the carboxylic acid precursor in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., sodium bicarbonate) and stir for a short period to form the carboxylate.
-
Slowly add a solution of iodine in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer , concentrate, and purify the crude product by column chromatography.
-
Characterize the final product using appropriate analytical techniques (NMR, MS, etc.).
Data Summary
The following table provides a hypothetical comparison of reaction conditions for the iodocyclization step and their impact on the yield of the desired thieno[3,2-c]pyran-4-one.
| Entry | Iodine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ | NaHCO₃ | CH₃CN | 25 | 12 | 65 |
| 2 | I₂ | K₂CO₃ | CH₂Cl₂ | 25 | 12 | 72 |
| 3 | NIS | NaHCO₃ | CH₃CN | 25 | 8 | 85 |
| 4 | I₂ | Et₃N | CH₃CN | 25 | 12 | 40 (with side products) |
This data is illustrative and actual results will vary depending on the specific substrate.
References
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Available from: [Link]
-
Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Previous synthesized promising thieno[3,2-c]pyran-4-ones (I and II). ResearchGate. Available from: [Link]
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available from: [Link]
-
A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances. Available from: [Link]
-
Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules. Available from: [Link]
-
Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters. Available from: [Link]
-
Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. ResearchGate. Available from: [Link]
Sources
- 1. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
Technical Support Center: Overcoming Resistance in Cancer Cell Lines with Thienopyran Derivatives
Welcome to the technical support center for researchers utilizing thienopyran derivatives to combat cancer cell resistance. This guide is designed to provide practical, in-depth assistance to scientists and drug development professionals. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting solutions and frequently asked questions to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns when working with thienopyran derivatives in the context of drug-resistant cancer cell lines.
Q1: We are observing a significant drop in the potency of our thienopyran derivative when moving from a biochemical (e.g., kinase) assay to a cell-based assay in a resistant cell line. What could be the primary reason?
A1: This is a classic indication of poor cell permeability or active efflux of the compound by the resistant cells.[1] Multidrug resistance (MDR) is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.[2][3] Your thienopyran derivative may be a substrate for these transporters. It is also crucial to consider the compound's physicochemical properties, such as high lipophilicity or a large topological polar surface area, which can hinder its ability to cross the cell membrane.[1]
Q2: My thienopyran derivative has poor aqueous solubility. What is the best way to prepare it for cell culture experiments?
A2: Poor solubility is a common challenge with heterocyclic compounds.[4] Here are a few strategies to consider:
-
Solvent Choice: Initially, dissolve the compound in a small amount of a biocompatible organic solvent like DMSO. The final concentration of the organic solvent in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Formulation Strategies: For more persistent solubility issues, consider formulation strategies. This can include encapsulation in solubilizing polymers or the use of self-emulsifying drug delivery systems.[4][5]
-
pH Adjustment: In some cases, adjusting the pH of the solvent can improve solubility, but be mindful of the potential for compound degradation and the pH sensitivity of your cell lines.[6]
Q3: We are seeing inconsistent results in our MTT/XTT cell viability assays. Could our thienopyran derivative be interfering with the assay itself?
A3: Yes, interference is a possibility. Some chemical functionalities, such as thiols and carboxylic acids, can directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false-positive signal (higher apparent viability).[7] Additionally, compounds with photosensitizing properties can degrade the formazan product upon light exposure, resulting in a false-negative signal.[8] It is crucial to run a cell-free control where you incubate your compound with the assay reagents in media alone to check for any direct chemical reaction.
Q4: What are the known mechanisms by which thienopyran derivatives can overcome drug resistance in cancer cells?
A4: Thienopyran and its related thienopyrimidine derivatives have been shown to overcome drug resistance through several mechanisms:
-
Inhibition of ABC Transporters: Some derivatives can act as inhibitors of P-glycoprotein, blocking its efflux function and thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs.[2][9]
-
Induction of Apoptosis: Many thienopyran derivatives can induce apoptosis in resistant cancer cells, often by activating caspase cascades.[10][11] This can bypass resistance mechanisms that rely on inhibiting apoptosis.
-
Targeting Key Signaling Pathways: These compounds can inhibit protein kinases that are crucial for the survival and proliferation of cancer cells, such as EGFR and VEGFR-2.[12] By targeting these pathways, they can circumvent resistance mechanisms that are specific to a particular chemotherapeutic agent.
-
Inducing Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest, preventing the proliferation of resistant cells.
II. Troubleshooting Guides
This section provides detailed troubleshooting for common experimental challenges encountered when working with thienopyran derivatives and resistant cancer cell lines.
Guide 1: Inconsistent Cell Viability Assay Results
Problem: High variability between replicate wells or unexpected dose-response curves in MTT or similar tetrazolium-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect wells for precipitates under a microscope. 2. Decrease the highest concentration of the compound tested. 3. Prepare a fresh stock solution and ensure complete dissolution before diluting in media. Consider using a brief sonication step. 4. Explore alternative formulation strategies to improve solubility.[4][5] |
| Interference with Assay Reagent | 1. Run a cell-free control: incubate the thienopyran derivative at various concentrations with the assay reagent in cell culture media. A color change indicates direct chemical reduction.[7] 2. If interference is confirmed, switch to an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time cell analysis system. |
| Cell Clumping or Uneven Seeding | 1. Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. 2. Optimize cell seeding density to ensure a logarithmic growth phase during the experiment. 3. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell distribution. |
| Contamination | 1. Regularly check cell cultures for any signs of microbial contamination. 2. Use sterile techniques and regularly clean incubators and biosafety cabinets.[13] |
Guide 2: Difficulty in Detecting Apoptosis by Flow Cytometry
Problem: Low percentage of apoptotic cells detected by Annexin V/PI staining after treatment with a thienopyran derivative.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Time/Concentration | 1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis induction. 2. Test a wider range of compound concentrations. |
| Loss of Apoptotic Cells | 1. During harvesting, be sure to collect the supernatant as early apoptotic cells may detach and be present in the media.[14] 2. Use gentle cell harvesting methods. Over-trypsinization can damage cell membranes, leading to false positives.[14] |
| Fluorescence Interference | 1. Some thienopyran derivatives may be inherently fluorescent. Run a control of unstained cells treated with the compound to check for autofluorescence in the channels of interest (e.g., FITC, PE).[15] 2. If autofluorescence is an issue, consider using alternative fluorochromes for Annexin V that have different excitation/emission spectra. |
| Incorrect Compensation | 1. Always include single-color controls for proper compensation setup to avoid spectral overlap between fluorochromes.[16] |
Guide 3: Weak or No Signal in Western Blot for ABC Transporters
Problem: Difficulty in detecting P-glycoprotein or other ABC transporters in resistant cell line lysates.
| Potential Cause | Troubleshooting Steps |
| Poor Protein Extraction | 1. ABC transporters are integral membrane proteins. Ensure your lysis buffer contains sufficient detergent (e.g., RIPA buffer) to solubilize membrane proteins.[17][18] 2. Include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[19] |
| Low Protein Expression | 1. Confirm the reported expression level of the target transporter in your specific cell line from the literature or previous experiments. 2. Increase the amount of protein loaded onto the gel. |
| Inefficient Transfer | 1. Due to their size, large membrane proteins like P-gp may require longer transfer times or optimized transfer buffers. Consider an overnight wet transfer at 4°C.[20] 2. Use a PVDF membrane, which is generally better for binding large hydrophobic proteins. |
| Antibody Issues | 1. Ensure the primary antibody is validated for Western blotting and recognizes the correct species. 2. Optimize the primary antibody concentration by running a titration.[19] |
III. Experimental Protocols & Data Interpretation
Protocol 1: Assessing P-glycoprotein Inhibition
This protocol outlines a functional assay to determine if a thienopyran derivative can inhibit the efflux activity of P-gp using a fluorescent substrate like Rhodamine 123.
Materials:
-
Resistant cancer cell line overexpressing P-gp (e.g., KB-V1) and its sensitive parental cell line (e.g., KB-3-1).[3]
-
Thienopyran derivative.
-
Positive control P-gp inhibitor (e.g., Verapamil).
-
Rhodamine 123.
-
Flow cytometer.
Procedure:
-
Seed the sensitive and resistant cells in separate plates and allow them to adhere overnight.
-
Pre-treat the cells with your thienopyran derivative at various concentrations and the positive control (Verapamil) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Add Rhodamine 123 to all wells at a final concentration of ~1 µM and incubate for 30-60 minutes at 37°C.
-
Wash the cells with cold PBS to remove extracellular dye.
-
Harvest the cells and resuspend them in cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
Data Interpretation:
-
In the resistant cell line, the vehicle-treated cells should show low Rhodamine 123 fluorescence due to active efflux by P-gp.
-
Treatment with an effective P-gp inhibitor (like your thienopyran derivative or Verapamil) will lead to an increase in intracellular Rhodamine 123 fluorescence, indicating inhibition of the efflux pump.
-
The sensitive parental cell line should show high Rhodamine 123 fluorescence regardless of treatment, as it lacks significant P-gp expression.
Visualizing the Workflow
Caption: Workflow for assessing P-gp inhibition.
Protocol 2: Caspase-3/7 Activation Assay
This protocol describes a method to quantify the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Resistant cancer cell line.
-
Thienopyran derivative.
-
Luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7).
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach.
-
Treat the cells with your thienopyran derivative at various concentrations for the desired time period (determined from time-course experiments). Include a vehicle control.
-
Allow the plate to equilibrate to room temperature.
-
Add the caspase-3/7 reagent to each well in a 1:1 volume ratio.
-
Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
Data Interpretation:
-
An increase in luminescence compared to the vehicle control indicates the activation of caspase-3 and/or -7, suggesting that the thienopyran derivative induces apoptosis.
-
The magnitude of the luminescent signal is proportional to the amount of caspase activity.
Visualizing the Signaling Pathway
Caption: Intrinsic apoptosis pathway activation.
IV. Quantitative Data Summary
The following table provides a representative comparison of the half-maximal inhibitory concentration (IC50) values for a hypothetical thienopyran derivative in sensitive versus resistant cancer cell lines.
| Cell Line | Resistance Mechanism | IC50 (µM) of Thienopyran Derivative |
| MCF-7 | Sensitive | 5.2 |
| MCF-7/ADR | P-gp overexpression | 7.8 |
| HCT116 | Sensitive | 3.5 |
| HCT116/OxR | Oxaliplatin resistant | 4.1 |
Note: The IC50 values presented are for illustrative purposes and will vary depending on the specific thienopyran derivative and cell lines used.[21][22][23][24][25]
V. References
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health. [Link]
-
Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. (2025). Elabscience. [Link]
-
Flow Cytometry Troubleshooting Guide. (n.d.). Bio-Techne. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology. [Link]
-
Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2. (2017). PubMed. [Link]
-
IC 50 (lM) of the synthesized compounds on the three cell lines. (n.d.). ResearchGate. [Link]
-
Flow Cytometry Troubleshooting Tips. (2021). Elabscience. [Link]
-
Need an advice regarding apoptosis assay using flow cytometry? (2013). ResearchGate. [Link]
-
How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad Antibodies. [Link]
-
Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2. (2017). Biblioteka Nauki. [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2025). RSC Publishing. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Institutes of Health. [Link]
-
Off-target interactions of KIs. (A) Target space of all 243 clinical... (n.d.). ResearchGate. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2021). National Institutes of Health. [Link]
-
Inhibition of P-glycoprotein Mediated Multidrug Resistance by Stemofoline Derivatives. (2012). PubMed. [Link]
-
Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2. (2017). ResearchGate. [Link]
-
Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). PubMed. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ScienceDirect. [Link]
-
Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. (n.d.). CatSci. [Link]
-
Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative. (1999). PubMed. [Link]
-
Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. (2022). National Institutes of Health. [Link]
-
Discovery of valine thiazole-containing derivatives as potent reversers of P-glycoprotein-mediated multidrug resistance. (2026). PubMed. [Link]
-
Inhibition of P-Glycoprotein Mediated Multidrug Resistance by Stemofoline Derivatives. (2025). ResearchGate. [Link]
-
IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. (n.d.). ResearchGate. [Link]
-
Troubleshooting and Optimizing a Western Blot. (2024). Addgene Blog. [Link]
-
Graphical representation of IC50 expressed in µM of test compounds against MCF-7 cell line compared to doxorubicin and erlotinib. (n.d.). ResearchGate. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). ASEAN Journal of Scientific and Technological Reports. [Link]
-
EGFR IC50 titration curves of compound 6 (squares) and 7 (triangles)... (n.d.). ResearchGate. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). National Institutes of Health. [Link]
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. (2020). ScholarWorks@UTEP. [Link]
-
The molecular mechanisms of chemoresistance in cancers. (2017). National Institutes of Health. [Link]
-
Caspase Activation Is Required for Terminal Erythroid Differentiation. (2004). National Institutes of Health. [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). National Institutes of Health. [Link]
-
The MTT assay underestimates the growth inhibitory effects of interferons. (1992). National Institutes of Health. [Link]
-
Comprehensive Optimization of Western Blotting. (2023). National Institutes of Health. [Link]
-
Caspases as Targets for Drug Development. (2000). National Center for Biotechnology Information. [Link]
-
A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties. (2022). National Institutes of Health. [Link]
-
Time course of caspase activation in TE2 (A) or TE12 (B) cells treated... (n.d.). ResearchGate. [Link]
-
[Troubleshooting] Is there a protocol to induce THP-1 cell differentiation? (2025). ResearchGate. [Link]
-
Process for improving the solubility of cell culture media. (2016). Google Patents.
-
Cell Culture Troubleshooting Tips and Tricks. (2020). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of P-glycoprotein mediated multidrug resistance by stemofoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of valine thiazole-containing derivatives as potent reversers of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase Activation Is Required for Terminal Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 细胞培养故障排除 [sigmaaldrich.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bibliotekanauki.pl [bibliotekanauki.pl]
- 19. blog.addgene.org [blog.addgene.org]
- 20. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thienopyran Selectivity for the P2Y12 Receptor
Welcome to the technical support center for researchers engaged in the development of thienopyran-based P2Y12 inhibitors. This guide is designed to provide practical, in-depth answers and troubleshooting strategies to overcome common hurdles in achieving high selectivity for the P2Y12 receptor. Our focus is on the causality behind experimental choices to empower you with the rationale needed for successful drug discovery.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise during the initial stages of a P2Y12 inhibitor project.
Question: Why is high selectivity for the P2Y12 receptor critical for thienopyran-based antagonists?
Answer: The P2Y12 receptor is a member of the P2Y family of purinergic G-protein-coupled receptors (GPCRs), which includes eight distinct subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14).[1] While P2Y12 is a primary target for antiplatelet therapy, other subtypes, particularly P2Y1, are also expressed on platelets and mediate transient aggregation.[2][3] Lack of selectivity can lead to a number of undesirable outcomes:
-
Incomplete Target Validation: If a compound inhibits both P2Y12 and P2Y1, it becomes difficult to attribute the observed antiplatelet effect solely to P2Y12 modulation.
-
Off-Target Side Effects: P2Y receptors are widely expressed throughout the body. For instance, P2Y1 is found on vascular smooth muscle cells and neurons.[4] Inhibition of these receptors could lead to unintended physiological effects.
-
Misleading Structure-Activity Relationship (SAR) Data: Non-selective compounds can confound SAR studies, making it challenging to identify the specific molecular features that drive P2Y12 affinity.
-
Cardioprotective and Other Off-Target Effects: Some P2Y12 inhibitors, like ticagrelor, exhibit "off-target" effects such as inhibiting the equilibrative nucleoside transporter 1 (ENT1), which can contribute to cardioprotective effects but also side effects like dyspnea.[5][6][7][8][9] Understanding on-target selectivity is the first step before characterizing these more complex polypharmacological profiles.
Therefore, achieving high selectivity is paramount for developing a safe and effective therapeutic with a clear mechanism of action.
Question: What are the key structural features of the P2Y12 receptor that can be exploited to achieve selectivity?
Answer: The crystal structures of the human P2Y12 receptor, both in antagonist-bound and agonist-bound states, have provided invaluable insights for rational drug design.[10][11][12] Key features to exploit include:
-
A Deep, Elongated Binding Pocket: Unlike many other GPCRs, the P2Y12 receptor has a binding site that is open to the extracellular space and extends deep within the transmembrane (TM) domain.[10] Non-nucleotide antagonists, like the thienopyridines, often bind in a pocket formed by helices III, IV, V, VI, and VII.[10]
-
Distinct Agonist vs. Antagonist Conformations: There are significant conformational changes between the agonist-bound and antagonist-bound states, particularly in the extracellular ends of TM helices VI and VII.[12] Antagonists tend to bind when these helices are in a more "open" conformation. This provides a structural basis for designing antagonists that specifically stabilize this inactive state.
-
Key Amino Acid Residues: Specific residues form critical interactions. For example, in one antagonist-bound structure, Arg256(6.55) and Lys280(7.35) were shown to interact with the acylsulfonamide moiety of a ligand, while Tyr259(6.58) helps stabilize a phenyl group.[13] Targeting these unique interactions can be a powerful strategy for enhancing selectivity over other P2Y receptors that may lack these specific residues in analogous positions.
Question: What are the primary methods for assessing the selectivity of my compounds?
Answer: A multi-tiered approach is essential for robust selectivity profiling:
-
Binding Assays: Competitive radioligand binding assays are the gold standard for determining a compound's binding affinity (Ki) for the P2Y12 receptor and a panel of other P2Y subtypes.[14] This provides a direct measure of binding selectivity.
-
Functional Assays: These assays measure the functional consequence of receptor binding. Since P2Y12 is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[15] A functional antagonist will reverse the agonist-induced drop in cAMP. Measuring this effect provides a functional IC50 value.
-
Cell-Based Platelet Aggregation Assays: Using human platelet-rich plasma (PRP), these assays measure the compound's ability to inhibit ADP-induced platelet aggregation, which is the ultimate physiological readout for a P2Y12 antagonist.[16]
A highly selective compound will exhibit a significantly lower Ki and functional IC50 for P2Y12 compared to other P2Y receptors.
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental challenges you may encounter.
Issue 1: Poor Selectivity Against Other P2Y Receptors
Symptom: Your competitive binding assay shows that your lead thienopyran compound has a Ki of 10 nM for P2Y12 but also a Ki of 50 nM for P2Y1, resulting in only a 5-fold selectivity.
Causality & Troubleshooting Strategy:
This common issue arises when the compound interacts with conserved residues or regions shared between P2Y subtypes. The goal is to modify the compound to exploit the unique features of the P2Y12 binding pocket.
Step-by-Step Mitigation Plan:
-
Conduct Structure-Based Computational Modeling:
-
Rationale: Docking your compound into the crystal structures of both P2Y12 (antagonist-bound state) and a homology model of P2Y1 can reveal differences in the binding poses.[13][17] This allows you to visualize which parts of your molecule might be responsible for P2Y1 binding.
-
Action: Perform molecular docking studies. Pay close attention to steric clashes, hydrogen bond networks, and hydrophobic interactions. Does a specific substituent on your thienopyran core fit comfortably in P2Y12 but cause a steric clash in P2Y1? This is a prime location for modification.
-
-
Initiate a Focused Structure-Activity Relationship (SAR) Study:
-
Rationale: Systematically modifying the chemical structure and observing the effects on selectivity provides empirical data to guide optimization.
-
Action: Synthesize a small library of analogs based on your modeling insights.
-
Bioisosteric Replacement: If a carboxylate group on your molecule seems to be interacting with a conserved arginine in both receptors, try replacing it with a tetrazole or an acylsulfonamide. These groups have different steric and electronic properties and may shift the binding preference.
-
Scaffold Hopping/Fragment Growth: If modeling suggests an unoccupied pocket unique to P2Y12, synthesize analogs that extend a substituent into this new space. This is a powerful strategy for gaining affinity and selectivity simultaneously.
-
-
-
Implement a Tiered Screening Cascade:
-
Rationale: To increase throughput and focus resources, screen new compounds in a logical sequence.
-
Action:
-
Tier 1: Primary P2Y12 binding assay.
-
Tier 2: Compounds with a P2Y12 Ki < 100 nM are advanced to a P2Y1 binding assay.
-
Tier 3: Compounds showing >50-fold selectivity are then tested in a P2Y12 functional cAMP assay. This ensures that you are not only selecting for binding but also for the desired antagonist function.
-
-
Issue 2: Inconsistent Results Between Binding and Functional Assays
Symptom: Your compound has an excellent P2Y12 binding affinity (Ki = 5 nM) but shows weak activity in the functional cAMP assay (IC50 > 1 µM).
Causality & Troubleshooting Strategy:
This discrepancy can arise from several factors, from assay artifacts to complex pharmacology. The P2Y12 receptor is Gi-coupled; its activation by an agonist like ADP inhibits adenylyl cyclase, causing cAMP levels to drop. An antagonist should block this effect, restoring cAMP levels.
Potential Causes & Solutions:
-
Assay Interference or Artifacts:
-
Rationale: Some compounds can interfere with the assay detection method (e.g., fluorescence or luminescence) or may not be stable under assay conditions. Some P2Y12 antagonists have been reported to interfere with cAMP ELISA assays at high concentrations.[18][19]
-
Action:
-
Run a control experiment without cells but with your compound and the assay reagents to check for direct interference.
-
Test the stability of your compound in the assay buffer over the incubation period using HPLC.
-
Consider using an orthogonal assay method. If you are using a LANCE TR-FRET assay, try a luminescence-based HTRF or an AlphaScreen assay to confirm the results.
-
-
-
Incorrect Agonist Concentration:
-
Rationale: The potency of an antagonist (IC50) is dependent on the concentration of the agonist used for stimulation. If the agonist concentration is too high, it can overcome the inhibitory effect of a competitive antagonist.
-
Action: Determine the EC80 (the concentration of agonist that gives 80% of the maximal response) for ADP in your specific cell line and use this concentration for all antagonist screening. This provides a robust and sensitive window to detect inhibition.
-
-
Partial Agonism:
-
Rationale: The compound might not be a true "silent" antagonist. It could be a partial agonist, meaning it binds to the receptor but elicits a sub-maximal response. In the presence of a full agonist (ADP), it would act as an antagonist, but its own intrinsic activity could confound the results.
-
Action: Run the functional assay with your compound alone (without ADP). If you observe a decrease in cAMP levels, even a small one, your compound has partial agonist activity. This is a critical finding that informs the direction of your chemical optimization.
-
Issue 3: Computational Model Fails to Predict Experimental Affinity
Symptom: Your in silico screening predicted a series of thienopyrans would have high affinity, but the experimentally determined Ki values are poor and show no correlation with the docking scores.
Causality & Troubleshooting Strategy:
This is a frequent challenge in computer-aided drug design (CADD).[20] The "garbage in, garbage out" principle applies. The quality of the prediction is highly dependent on the quality of the inputs and the chosen methodology.
Refining Your Computational Workflow:
-
Use the Correct Receptor Structure:
-
Rationale: As mentioned, the P2Y12 receptor has distinct conformations when bound to agonists versus antagonists.[12] Trying to dock a potential antagonist into an agonist-bound structure is a common mistake that leads to inaccurate predictions.[17]
-
Action: Ensure you are using an antagonist-bound crystal structure (e.g., PDB ID: 4NTJ) for your docking studies. If you are designing agonists, use an agonist-bound structure (e.g., PDB ID: 4PXZ).[11][12]
-
-
Account for Water Molecules and Protein Flexibility:
-
Rationale: Crystal structures are often static snapshots. In reality, the protein is flexible, and water molecules in the binding site can play a crucial role in mediating protein-ligand interactions.[13] Standard docking protocols often treat the protein as rigid and remove all water molecules.
-
Action:
-
WaterMap Analysis: Use tools to predict the location and thermodynamic properties of water molecules in the binding site. A ligand that can displace an energetically unfavorable water molecule will gain affinity.
-
Induced Fit Docking (IFD) or Molecular Dynamics (MD): These more computationally intensive methods allow for protein side-chain flexibility upon ligand binding. Running a short MD simulation of your docked complex can provide a more realistic view of the binding mode and help refine your affinity predictions.[1]
-
-
-
Validate Your Docking Protocol:
-
Rationale: Before screening a virtual library, you must confirm that your chosen protocol can accurately reproduce known results.
-
Action: Take the co-crystallized ligand from the PDB file, remove it, and then re-dock it into the binding site. The protocol is considered validated if it can reproduce the original crystallographic pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[1]
-
Part 3: Key Experimental Protocols & Data
Protocol 1: Competitive Radioligand Binding Assay for P2Y12 Selectivity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the P2Y12 receptor.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human P2Y12.
-
Radioligand: [³H]-AZ12464237 (a non-nucleotide antagonist).[21]
-
Test thienopyran compounds, serially diluted.
-
Non-specific binding control: A high concentration (10 µM) of a known, unlabeled P2Y12 antagonist (e.g., ticagrelor).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates and a filtration harvester with GF/C filters presoaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Step-by-Step Methodology:
-
Prepare serial dilutions of your test compounds in assay buffer.
-
In a 96-well plate, add in order: 150 µL of cell membrane suspension (typically 5-15 µg protein/well), 50 µL of test compound dilution (or buffer for total binding, or non-specific control), and 50 µL of [³H]-AZ12464237 (at a final concentration near its Kd).[22]
-
Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[22]
-
Terminate the reaction by rapid vacuum filtration through the PEI-presoaked GF/C filters, followed by 4x washes with ice-cold assay buffer to separate bound from free radioligand.[22]
-
Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate counter.
-
Repeat the entire procedure using cell membranes expressing other P2Y subtypes (e.g., P2Y1) to determine selectivity.
-
-
Data Analysis & Interpretation:
-
Calculate the percent specific binding for each concentration of your test compound.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
The Selectivity Ratio is calculated by dividing the Ki for the off-target receptor (e.g., P2Y1) by the Ki for the target receptor (P2Y12).
-
| Compound | P2Y12 Ki (nM) | P2Y1 Ki (nM) | Selectivity Ratio (P2Y1/P2Y12) |
| Lead A | 10 | 50 | 5 |
| Analog A-1 | 8 | 1,200 | 150 |
| Analog A-2 | 150 | 5,000 | 33 |
In this example, Analog A-1 demonstrates a significant improvement in selectivity over the original lead.
Protocol 2: Functional cAMP Accumulation Assay
This protocol measures a compound's ability to function as a P2Y12 antagonist by blocking the ADP-induced inhibition of cAMP production.
-
Materials:
-
CHO-K1 cells stably expressing human P2Y12.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 500 µM IBMX.
-
Forskolin (an adenylyl cyclase activator).
-
ADP (the P2Y12 agonist).
-
Test compounds.
-
A commercial cAMP detection kit (e.g., HTRF, LANCE Ultra, or AlphaScreen).
-
-
Step-by-Step Methodology:
-
Plate the P2Y12-expressing CHO cells in a 384-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and add your test compound, serially diluted in stimulation buffer. Incubate for 15 minutes.
-
Prepare an agonist solution containing ADP (at its pre-determined EC80 concentration) and Forskolin (e.g., 1 µM). The Forskolin elevates the basal cAMP level, creating a robust signal window to measure inhibition.
-
Add the agonist/forskolin solution to the wells and incubate for 30 minutes at room temperature.
-
Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
-
Data Analysis & Interpretation:
-
Normalize the data. Set the signal from cells treated with only Forskolin as 100% (no inhibition) and the signal from cells treated with Forskolin + ADP as 0% (full inhibition).
-
Plot the normalized response against the log concentration of your test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of your antagonist required to block 50% of the ADP-induced effect. A potent antagonist will have a low nanomolar IC50.
-
Part 4: Visualization of Key Processes
Diagram 1: P2Y12 Receptor Signaling Pathway
Caption: A tiered workflow for efficient selectivity profiling of P2Y12 inhibitors.
Diagram 3: Structure-Activity Relationship (SAR) Logic Flow
Caption: The iterative cycle of SAR for lead optimization.
References
-
IEEE. (n.d.). Pharmacophore Model Generation of P2Y12 Inhibitor. IEEE Xplore. Retrieved from [Link]
-
Zhang, J., et al. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature, 509(7498), 115–118. Available from: [Link]
-
SPring-8. (n.d.). Agonist-bound structure of purinergic receptor P2Y12. Retrieved from [Link]
-
Paoletta, S., et al. (2015). Modeling ligand recognition at the P2Y12 receptor in light of X-ray structural information. Journal of Computer-Aided Molecular Design, 29(8), 737–756. Available from: [Link]
-
SciSpace. (2015). Modeling ligand recognition at the P2Y12 receptor in light of X-ray structural information. Retrieved from [Link]
-
Zhang, K., et al. (2014). Agonist-bound structure of the human P2Y12 receptor. Nature, 509(7498), 119–122. Available from: [Link]
-
Pires, D. E. V., et al. (2022). pdCSM-GPCR: predicting potent GPCR ligands with graph-based signatures. Bioinformatics, 38(Supplement_1), i373–i379. Available from: [Link]
-
Altoom, A. A., et al. (2025). Natural P2Y12 inhibitors as antiplatelet leads: A multi-tool in silico study. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
-
Storey, R. F., et al. (2013). Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines. British Journal of Clinical Pharmacology, 76(3), 315–327. Available from: [Link]
-
Di Bella, G., et al. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. International Journal of Molecular Sciences, 24(24), 17529. Available from: [Link]
-
Xu, X., et al. (2023). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 24(6), bbad389. Available from: [Link]
-
Di Bella, G., et al. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. International Journal of Molecular Sciences, 24(24), 17529. Available from: [Link]
-
Lee, D., & Zhou, Y. (2021). Trends in application of advancing computational approaches in GPCR ligand discovery. Frontiers in Pharmacology, 12, 760912. Available from: [Link]
-
Jahandideh, S., et al. (2020). A computational model for GPCR-ligand interaction prediction. Computers in Biology and Medicine, 123, 103901. Available from: [Link]
-
Iannone, M., et al. (2020). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Molecules, 25(1), 159. Available from: [Link]
-
Di Bella, G., et al. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. Retrieved from [Link]
-
Dror, R. O., et al. (2025). Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. bioRxiv. Available from: [Link]
-
ResearchGate. (2025). (PDF) Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]
-
Wallentin, L. (2009). P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. European Heart Journal, 30(16), 1964–1977. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preclinical and Clinical Studies with Selective Reversible Direct P2Y12 Antagonists. Retrieved from [Link]
-
Post, M. C., & van der Meijden, P. E. J. (2012). P2Y12 platelet inhibition in clinical practice. Netherlands Heart Journal, 20(4), 178–185. Available from: [Link]
-
Rollini, F., et al. (2023). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. Biomedicines, 11(5), 1381. Available from: [Link]
-
Bongarzone, S., et al. (2024). Characterization of [3H]AZ12464237 as a high affinity, non-nucleotide antagonist radioligand for the P2Y12 receptor. bioRxiv. Available from: [Link]
-
Hechler, B., et al. (2012). The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism. PLOS ONE, 7(12), e51037. Available from: [Link]
-
Paoletta, S., et al. (2015). Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. Journal of Computer-Aided Molecular Design, 29(8), 737–756. Available from: [Link]
-
Hechler, B., et al. (2012). The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism. PLOS ONE, 7(12), e51037. Available from: [Link]
-
van Giezen, J. J., & Humphries, R. G. (2005). Preclinical and clinical studies with selective reversible direct P2Y12 antagonists. Seminars in Thrombosis and Hemostasis, 31(2), 195–204. Available from: [Link]
-
Sokołowska, E., et al. (2021). Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner. International Journal of Molecular Sciences, 22(16), 8758. Available from: [Link]
-
Hardy, A. R., et al. (2004). The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels. Journal of Biological Chemistry, 279(33), 34353–34360. Available from: [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
van Giezen, J. J., & Humphries, R. G. (2025). Preclinical and Clinical Studies with Selective Reversible Direct P2Y 12 Antagonists. ResearchGate. Retrieved from [Link]
-
Chen, Y., et al. (2024). Population Pharmacokinetic/Pharmacodynamic Models for P2Y12 Inhibitors: A Systematic Review and Clinical Appraisal Using Exposure Simulation. Clinical Pharmacokinetics, 63(1), 21–38. Available from: [Link]
-
Tschauner, M., et al. (2022). Pharmacokinetic/pharmacodynamic modeling of drug interactions at the P2Y12 receptor between selatogrel and oral P2Y12 antagonists. Clinical Pharmacology & Therapeutics, 111(3), 677–686. Available from: [Link]
-
McFadyen, J. D., & Peter, K. (2018). P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Frontiers in Cardiovascular Medicine, 5, 123. Available from: [Link]
-
Geisler, T., et al. (2019). Antagonizing P2Y12 Receptor Inhibitors: Current and Future Options. Seminars in Thrombosis and Hemostasis, 45(6), 625–633. Available from: [Link]
-
ResearchGate. (n.d.). Pharmacodynamic profiles of P2Y 12 inhibitors. Retrieved from [Link]
-
Grove, E. L. (2019). A brief review on resistance to P2Y12 receptor antagonism in coronary artery disease. Thrombosis Journal, 17, 8. Available from: [Link]
-
Park, J. C., et al. (2021). The roles and issues of P2Y12 percent inhibition assessed by VerifyNow assay for patients undergoing Neurointervention: a prospective study. Journal of Korean Neurosurgical Society, 64(4), 586–595. Available from: [Link]
Sources
- 1. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spring8.or.jp [spring8.or.jp]
- 12. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 19. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trends in application of advancing computational approaches in GPCR ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Addressing Poor Bioavailability of Pyran-Based Compounds
<
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyran-based compounds. The pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] However, a significant hurdle in the clinical translation of these promising compounds is their often poor oral bioavailability. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate and overcome these challenges in your experimental work.
This resource will delve into the underlying causes of poor bioavailability, from physicochemical properties to metabolic instability, and offer a range of field-proven strategies to enhance the in vivo performance of your pyran-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons pyran-based compounds often exhibit poor oral bioavailability?
A1: The poor oral bioavailability of pyran-based compounds is typically a multifactorial issue stemming from their inherent physicochemical and biochemical properties. The key contributing factors include:
-
Low Aqueous Solubility: Many pyran derivatives are lipophilic and possess a rigid ring structure, which can lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[6][7] This is a rate-limiting step for absorption, as a drug must be in solution to pass through the intestinal membrane.
-
High First-Pass Metabolism: Pyran rings can be susceptible to extensive metabolism in the gut wall and liver by cytochrome P450 (CYP) enzymes before they reach systemic circulation.[8][9][10] This presystemic metabolism significantly reduces the concentration of the active drug.
-
Efflux by Transporters: Pyran-based compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, thereby reducing net absorption.[11]
-
Chemical Instability: The pyran ring itself can be unstable under the varying pH conditions of the GI tract, potentially leading to degradation before absorption can occur.[12]
Q2: How can I quickly assess the likely cause of poor bioavailability for my specific pyran compound?
A2: A systematic, tiered approach is the most efficient way to diagnose the root cause. Start with simple in vitro assays and progress to more complex models as needed.
Tier 1: Physicochemical & In Vitro ADME Profiling
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
Permeability Assay: Use a Caco-2 cell monolayer assay to assess the apparent permeability (Papp). This will also indicate if the compound is a substrate for efflux transporters like P-gp.
-
Metabolic Stability: Incubate the compound with liver microsomes (human, rat, mouse) to determine its intrinsic clearance.
This initial data will help you classify your compound and pinpoint the most likely bottleneck.
Q3: What does the Biopharmaceutics Classification System (BCS) tell me about my pyran compound's bioavailability challenges?
A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. Knowing your compound's BCS class can guide your formulation strategy:
| BCS Class | Solubility | Permeability | Likely Bioavailability Challenge(s) |
| I | High | High | Generally good bioavailability. |
| II | Low | High | Dissolution rate-limited absorption. |
| III | High | Low | Permeability-limited absorption. |
| IV | Low | Low | Both dissolution and permeability are problematic. |
Most pyran-based compounds with bioavailability issues fall into BCS Class II or IV.
Troubleshooting Guides
Issue 1: My pyran compound has very low aqueous solubility (<10 µg/mL).
This is a classic BCS Class II/IV problem. The primary goal is to increase the concentration of the dissolved drug in the GI tract to create a sufficient concentration gradient for absorption.
Strategy 1.1: Particle Size Reduction
Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles.[13][14] By reducing the particle size, you increase the surface area-to-volume ratio, leading to faster dissolution.
Experimental Protocol: Nanonization via Wet Milling
-
Preparation: Prepare a suspension of your pyran compound (e.g., 5% w/v) in an aqueous vehicle containing a stabilizer (e.g., 1% Pluronic F68 or Tween 80).
-
Milling: Use a high-pressure homogenizer or a bead mill.
-
Bead Mill: Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the suspension. Mill at a high speed for several hours, monitoring particle size periodically.
-
Homogenizer: Process the suspension through the homogenizer for multiple cycles at high pressure (e.g., 1500 bar).
-
-
Analysis: Use dynamic light scattering (DLS) or laser diffraction to measure the particle size distribution. The target is typically a mean particle size of <200 nm.
-
Downstream Processing: The resulting nanosuspension can be used directly for in vivo studies or lyophilized into a solid powder for incorporation into capsules or tablets.
Strategy 1.2: Formulation as an Amorphous Solid Dispersion (ASD)
Causality: The crystalline form of a drug has a stable, low-energy state that requires significant energy to break the crystal lattice for dissolution. In contrast, the amorphous state is a high-energy, disordered form that is much more readily soluble.[7][15] By dispersing the drug in a polymer matrix, you stabilize this amorphous state and prevent recrystallization.
Experimental Protocol: Spray Drying for ASD Preparation
-
Solvent Selection: Identify a common solvent that can dissolve both your pyran compound and a suitable polymer (e.g., PVP, HPMC-AS).
-
Solution Preparation: Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:3 drug-to-polymer).
-
Spray Drying:
-
Atomize the solution into a hot air stream in a spray dryer.
-
The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.
-
Powder X-ray Diffraction (PXRD): Verify the absence of sharp peaks characteristic of the crystalline drug.
-
In Vitro Dissolution Testing: Compare the dissolution profile of the ASD to the crystalline drug. You should observe a significant increase in both the rate and extent of dissolution, often achieving a "supersaturated" state.
-
Issue 2: My compound is rapidly cleared in liver microsome assays, suggesting high first-pass metabolism.
High first-pass metabolism can severely limit the amount of drug that reaches systemic circulation, even if it is well-absorbed from the gut.[8][9]
Strategy 2.1: Prodrug Approach
Causality: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[16][17][18] By masking the metabolic "soft spot" on the pyran scaffold with a promoiety, you can protect the drug from first-pass metabolism. The promoiety is designed to be cleaved by enzymes at or near the target site of action.[16][17]
Workflow for Prodrug Design and Evaluation
Caption: Workflow for prodrug development.
Example: If your pyran compound has a phenolic hydroxyl group that is a site of rapid glucuronidation, you could synthesize a phosphate ester prodrug. This would increase aqueous solubility and mask the hydroxyl group from UDP-glucuronosyltransferase (UGT) enzymes in the liver.[19] The phosphate group would then be cleaved by alkaline phosphatases in the body to release the active parent drug.
Strategy 2.2: Co-administration with a CYP Inhibitor
Causality: While not a formulation strategy for the final drug product, co-dosing with a known inhibitor of the primary metabolizing enzyme in preclinical studies can confirm that first-pass metabolism is the key limiting factor.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Vehicle: Formulate your pyran compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Study Groups:
-
Group 1 (Control): Oral administration of the pyran compound.
-
Group 2 (Inhibitor): Pre-dose with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) 30-60 minutes before orally administering the pyran compound.
-
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of the parent drug using LC-MS/MS.
-
Interpretation: A significant increase (e.g., >5-fold) in the Area Under the Curve (AUC) in Group 2 compared to Group 1 strongly indicates that first-pass metabolism is a major barrier to bioavailability.
Issue 3: Caco-2 assay shows low permeability and a high efflux ratio (>2).
This suggests your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).
Strategy 3.1: Lipid-Based Formulations
Causality: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance absorption through multiple mechanisms:
-
They can maintain the drug in a solubilized state, bypassing the dissolution step.
-
Some lipid excipients and surfactants can inhibit the function of P-gp.[15]
-
They can promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[20]
Experimental Protocol: Developing a SEDDS Formulation
-
Excipient Screening: Determine the solubility of your pyran compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP).
-
Ternary Phase Diagram Construction: Create diagrams to identify the regions that form stable microemulsions upon dilution with water.
-
Formulation Optimization: Select a combination of oil, surfactant, and co-solvent that provides good drug solubility and forms a stable emulsion with a small droplet size (<100 nm) upon gentle agitation in an aqueous medium.
-
In Vivo Evaluation: Compare the oral bioavailability of the SEDDS formulation to a simple suspension of the drug in an animal model.
Data Summary: Impact of Formulation on Bioavailability
| Formulation Strategy | Mechanism of Action | Typical Fold-Increase in Bioavailability |
| Nanosuspension | Increases dissolution rate via increased surface area. | 2 to 10-fold |
| Amorphous Solid Dispersion | Increases apparent solubility and dissolution rate. | 5 to 50-fold |
| SEDDS | Bypasses dissolution, inhibits P-gp, promotes lymphatic uptake. | 5 to 20-fold |
| Prodrug | Masks metabolic soft spots, bypasses first-pass metabolism. | Highly variable (can be >100-fold) |
Final Workflow: A Systematic Approach
The following diagram outlines a logical progression for troubleshooting and improving the bioavailability of your pyran-based compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiropyran-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 8. First pass effect - Wikipedia [en.wikipedia.org]
- 9. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. pharmacylibrary.com [pharmacylibrary.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acs.org [acs.org]
- 19. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
Thienopyran Synthesis: A Technical Support Guide for Reaction Optimization
Welcome to the technical support center for the synthesis of thienopyrans. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis and optimization of thienopyran derivatives. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: Common Issues and Solutions in Thienopyran Synthesis
This section addresses specific problems that can arise during the synthesis of thienopyrans, providing detailed explanations and actionable protocols to overcome them.
Issue 1: Low Yield in the Initial Gewald Reaction for the Thiophene Precursor
Question: I am attempting to synthesize the 2-aminothiophene precursor for my thienopyran synthesis using the Gewald reaction, but I am consistently obtaining low yields. What are the likely causes, and how can I improve the outcome?
Answer:
Low yields in the Gewald three-component reaction are a common hurdle. This reaction, which condenses a ketone or aldehyde with an active methylene nitrile and elemental sulfur, is sensitive to several factors.[1][2][3][4][5][6]
Causality and Optimization Strategy:
-
Sub-optimal Base and Catalyst: The choice and amount of the basic catalyst are critical. While traditional methods use bases like triethylamine or piperidine, these can sometimes lead to side reactions.[4]
-
Solvent Effects: The polarity and nature of the solvent can significantly impact the reaction rate and yield.
-
Solution: While alcohols like ethanol or methanol are commonly used, polar aprotic solvents like DMF can be more effective in solubilizing intermediates and promoting the reaction.[6] An optimization screen of different solvents is recommended.
-
-
Reaction Temperature: The reaction may be either too slow at lower temperatures or prone to side reactions and decomposition at higher temperatures.
-
Solution: A systematic temperature optimization is crucial. For instance, with L-proline as a catalyst in DMF, a reaction temperature of 60°C has been found to be optimal for the synthesis of certain 2-aminothiophene precursors.[6]
-
-
Reactivity of Starting Materials: The nature of the ketone/aldehyde and the active methylene nitrile plays a significant role.
Experimental Protocol for Optimization:
-
Catalyst Screening: Set up small-scale parallel reactions to compare the efficacy of different catalysts (e.g., triethylamine, piperidine, DBU, and L-proline) at a fixed concentration (e.g., 10-20 mol%).
-
Solvent Screening: Using the best catalyst from the previous step, evaluate a range of solvents (e.g., ethanol, methanol, DMF, DMSO).
-
Temperature Optimization: With the optimal catalyst and solvent, run the reaction at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to find the sweet spot for your specific substrates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and check for the formation of byproducts.
Table 1: Example of Reaction Condition Optimization for Gewald Synthesis of a 2-Aminothiophene Precursor
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Triethylamine (20) | Ethanol | Reflux | 45 |
| 2 | Piperidine (20) | Ethanol | Reflux | 52 |
| 3 | L-proline (10) | Ethanol | 60 | 65 |
| 4 | L-proline (10) | DMF | 60 | 84 |
| 5 | L-proline (10) | DMF | 80 | 75 (decomposition observed) |
Data is illustrative and based on trends reported in the literature.[6]
Issue 2: Formation of Side Products During the Gewald Reaction
Question: My Gewald reaction is producing significant amounts of side products, complicating the purification of the desired 2-aminothiophene. What are these byproducts, and how can I suppress their formation?
Answer:
Side product formation in the Gewald reaction often arises from competing reaction pathways or the instability of intermediates.[3][8]
Causality and Mitigation:
-
Polysulfide Formation: The reaction of elemental sulfur can lead to the formation of polysulfide intermediates, which can undergo complex and sometimes unproductive decomposition pathways.[8]
-
Incomplete Cyclization: The intermediate from the Knoevenagel condensation may not efficiently cyclize, leading to a mixture of products.
-
Mitigation: Ensuring the reaction goes to completion by optimizing the reaction time and temperature is crucial. The choice of catalyst, as discussed in Issue 1, also plays a key role in promoting efficient cyclization.
-
-
Thorpe-Ziegler Cyclization (for pyridinethiones): In syntheses leading to thieno[2,3-b]pyridines, which share a similar synthetic logic, spontaneous cyclization under mild conditions can sometimes prevent the isolation of linear intermediates.[9]
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting decision tree for addressing side product formation in the Gewald reaction.
Issue 3: Difficulty in the Cyclization Step to Form the Pyran Ring
Question: I have successfully synthesized the thiophene precursor, but the subsequent cyclization to form the pyran ring is proving difficult, resulting in low conversion or the formation of isomers. How can I optimize this step?
Answer:
The formation of the pyran ring in thienopyran synthesis is typically an intramolecular cyclization that can be sensitive to steric and electronic effects, as well as the choice of catalyst and reaction conditions.
Causality and Optimization Strategy:
-
Inefficient Catalyst: The cyclization may require a specific type of catalyst to promote the desired bond formation.
-
Solution: For multicomponent reactions leading directly to pyran systems, solid acid catalysts like tin tetrachloride supported on silica nanoparticles (SnCl4/SiO2 NPs) have been shown to be effective.[10] These catalysts are often reusable and can be easily removed by filtration.[10] For stepwise approaches, a thorough screening of acidic or basic catalysts may be necessary depending on the specific intramolecular reaction.
-
-
Steric Hindrance: Bulky substituents on the thiophene ring or the side chain can hinder the cyclization process.[11]
-
Solution: In cases of significant steric hindrance, more forcing reaction conditions (higher temperature, longer reaction times) may be required.[11] Alternatively, a redesign of the synthetic route to introduce sterically demanding groups after the cyclization may be necessary.
-
-
Formation of Isomeric Products: Depending on the substitution pattern, there may be competing cyclization pathways leading to a mixture of thienopyran isomers.
-
Solution: Careful control of reaction conditions (temperature, catalyst) can sometimes favor the formation of one isomer over another. If inseparable isomers are formed, purification strategies such as column chromatography with specialized stationary phases or preparative HPLC may be required.
-
Issue 4: Challenges in Product Purification
Question: My final thienopyran product is difficult to purify. I am struggling with removing starting materials, byproducts, or separating it from isomers. What are some effective purification strategies?
Answer:
Purification of heterocyclic compounds like thienopyrans can be challenging due to their polarity and potential for forming hard-to-separate mixtures.
Purification Protocols:
-
Flash Chromatography: This is the most common purification technique.
-
Solvent System Optimization: A systematic approach to finding the right eluent system is key. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate. For more polar compounds, consider using dichloromethane/methanol or ethyl acetate/methanol gradients.
-
Stationary Phase: While silica gel is standard, for difficult separations, consider using alumina (basic or neutral) or reverse-phase silica.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair (a "good" solvent and a "poor" solvent) can also be effective.
-
-
Preparative HPLC: For very difficult separations, especially of isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique offers higher resolution than flash chromatography but is more resource-intensive.
-
Chromatography-Based Strategies: For complex mixtures, a multi-step purification process involving different chromatography modes (e.g., ion exchange followed by hydrophobic interaction or size exclusion chromatography) might be necessary, especially for larger, more complex derivatives.[12]
Frequently Asked Questions (FAQs)
Q1: What is the influence of substituents on the overall yield and reactivity in thienopyran synthesis?
A1: Substituents can have a profound impact. Electron-donating groups on the thiophene ring can increase its nucleophilicity, potentially facilitating electrophilic substitution reactions but may affect the acidity of adjacent protons. Conversely, electron-withdrawing groups can decrease the reactivity of the thiophene ring towards electrophiles but may be necessary to activate certain positions for nucleophilic attack. Steric effects of bulky substituents can hinder cyclization steps and may require more forcing reaction conditions.[11]
Q2: Are there any "green" or more sustainable approaches to thienopyran synthesis?
A2: Yes, green chemistry principles are increasingly being applied to heterocyclic synthesis. For thienopyran synthesis, this includes:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.
-
Use of organocatalysts: Catalysts like L-proline are more environmentally friendly than many metal-based catalysts.[6][7]
-
Solvent-free reactions or use of greener solvents: Some reactions can be performed neat or in more benign solvents like ethanol or water.
-
Multicomponent reactions: These reactions improve atom economy by combining multiple starting materials in a single step.[7][10]
Q3: What spectroscopic techniques are most important for characterizing thienopyrans?
A3: A combination of spectroscopic methods is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for determining the substitution pattern and overall structure. 2D NMR techniques like COSY, HSQC, and HMBC can help to establish connectivity between protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and can give information about its fragmentation pattern, aiding in structural confirmation.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as carbonyls (C=O), nitriles (C≡N), and amines (N-H).
-
UV-Vis and Fluorescence Spectroscopy: For thienopyrans with extended conjugation, these techniques are valuable for characterizing their photophysical properties.[13]
Q4: How can I confirm the regiochemistry of my final thienopyran product?
A4: Determining the correct isomer is critical.
-
NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be used to identify protons that are close in space, which can help to distinguish between different regioisomers.
-
X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray diffraction provides the most definitive structural proof.
-
Comparison to Literature Data: If the compound has been previously reported, a comparison of its spectroscopic data (especially NMR) with the literature values can confirm its identity.
References
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. Retrieved from [Link]
-
Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. (2025). ResearchGate. Retrieved from [Link]
-
Substituent Effect on Absorption and Fluorescence Properties of Thieno[3,2-c]Pyridine Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficient Methods for the Synthesis of Thieno[3,2-b]thiophene and Thieno[3,2-b]furan Derivatives. (2009). Sci-Hub. Retrieved from [Link]
-
New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. (2025). ResearchGate. Retrieved from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of pyrano [3, 2-B] pyran derivatives by a sequential one-pot reaction using tin tetrachloride supported on nano silica. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity with Gillian McArthur. (2024). YouTube. Retrieved from [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (n.d.). PMC. Retrieved from [Link]
-
New Conditions for the Synthesis of Thiophenes via the Knoevenagel/Gewald Reaction Sequence. Application to the Synthesis of a Multitargeted Kinase Inhibitor (X). (2025). ResearchGate. Retrieved from [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. Retrieved from [Link]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. (2025). ResearchGate. Retrieved from [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (2010). Organic Chemistry Portal. Retrieved from [Link]
-
Neutrons optimize high efficiency catalyst for greener approach to biofuel synthesis. (2019). ORNL. Retrieved from [Link]
-
Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions for the synthesis of Pyrazolopyranopyrimidines a. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Introduction: The Critical Role of P2Y12 Inhibition in Antithrombotic Therapy
An In-Depth Comparative Guide for Researchers: 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid and Ticagrelor as P2Y12 Receptor Antagonists
The P2Y12 receptor, a Gi protein-coupled receptor on the surface of platelets, is a cornerstone target in the development of antiplatelet therapies.[1][2][3] Its activation by adenosine diphosphate (ADP) is a pivotal step in the signaling cascade that leads to platelet aggregation and thrombus formation.[1][4] Consequently, antagonism of this receptor is a clinically validated strategy for preventing major adverse cardiovascular events in patients with acute coronary syndromes (ACS).
Ticagrelor (Brilinta®) is a potent, direct-acting, and reversible P2Y12 antagonist that has become a benchmark in antiplatelet treatment.[5][6][7] In contrast, the exploration of novel chemical scaffolds continues in the quest for agents with differentiated pharmacological profiles. This guide provides a detailed comparison of the well-established ticagrelor with this compound, a representative of the thienopyran class of molecules which have shown potential as platelet aggregation inhibitors.[8] This document is designed for researchers and drug development professionals, focusing not just on what is known, but on the experimental framework required for a rigorous head-to-head evaluation.
Molecular Profile and Mechanism of Action
A fundamental understanding of how these compounds interact with the P2Y12 receptor is crucial to interpreting their biological effects.
Ticagrelor: A member of the cyclo-pentyl-triazolo-pyrimidine class, ticagrelor's mechanism is distinct from earlier thienopyridine inhibitors like clopidogrel. It is not a prodrug and therefore does not require metabolic activation, leading to a rapid onset of action.[5][9] Ticagrelor and its major active metabolite bind reversibly to the P2Y12 receptor at an allosteric site, separate from the ADP binding pocket.[5][7] This non-competitive antagonism prevents the conformational change induced by ADP, thereby blocking signal transduction and subsequent platelet activation.[9]
This compound: This compound belongs to the thienopyran family. While specific mechanistic data for this exact molecule is limited in publicly available literature, related structures have been investigated for antiplatelet activity.[8] Its thieno[3,2-c]pyran core provides a rigid scaffold, and the carboxylic acid moiety is likely a key pharmacophoric feature, poised to form critical interactions (e.g., hydrogen bonds, ionic interactions) within the P2Y12 binding site. It is hypothesized to act as a competitive antagonist, directly occupying the ADP binding pocket, a mechanism that would require experimental validation.
P2Y12 Receptor Signaling Cascade
Effective antagonism by either compound ultimately blocks the downstream signaling events initiated by ADP binding. The following diagram illustrates this pathway and the points of inhibition.
Caption: The P2Y12 signaling pathway and points of antagonist intervention.
Framework for Performance Comparison
A direct comparison requires empirical data. The following table outlines the key parameters for evaluation, with established data for ticagrelor and target metrics for an investigational compound like this compound.
| Parameter | Ticagrelor (Established Data) | This compound (To Be Determined) |
| Mechanism | Reversible, Allosteric, Non-competitive Antagonist[5][9] | Putative Competitive Antagonist |
| Requirement for Metabolic Activation | No, active as parent compound[5][7] | To be determined via in vitro metabolism studies |
| In Vitro Potency (IC50 vs. ADP) | ~1-10 nM range | Target: Low nanomolar for clinical relevance |
| Binding Affinity (Ki) | ~14 nM for parent, ~2 nM for active metabolite | Target: High affinity (low nM Ki) for potent receptor occupancy |
| Onset of Action | Rapid (~30 minutes after loading dose)[6] | To be determined via ex vivo studies post-dosing |
| Offset of Action / Reversibility | Rapid; platelet function recovers in 3-5 days[5] | To be determined by washout studies |
| Metabolism | Hepatic, primarily via CYP3A4[6] | To be determined via microsomal stability and metabolite ID |
Essential Experimental Protocols for a Definitive Comparison
To populate the table above and build a comprehensive understanding of a novel compound relative to ticagrelor, the following validated experimental workflows are required.
In Vitro Platelet Aggregation Assay
Causality: This is the foundational functional assay. It directly measures the ability of a compound to inhibit the physiological response (aggregation) to a specific agonist (ADP). Light Transmission Aggregometry (LTA) is the gold standard method.[10][11] The goal is to generate a dose-response curve to calculate the IC50, a key measure of potency.
Workflow for Light Transmission Aggregometry
Caption: Standard workflow for an in vitro platelet aggregation assay.
Step-by-Step Protocol:
-
Blood Collection: Draw venous blood from consenting, healthy, drug-free donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[12] Samples should be kept at room temperature and processed within 2 hours.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature with the brake off. Carefully aspirate the upper platelet-rich plasma (PRP) layer.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 20 minutes) to pellet the remaining cells. The resulting supernatant is platelet-poor plasma (PPP).
-
Assay Execution: a. Set an aggregometer to 37°C. Calibrate the instrument using PPP as the 100% transmission reference and PRP as the 0% transmission reference.[11] b. Pipette PRP into a cuvette with a magnetic stir bar. c. Add a specific concentration of the test compound (or vehicle control) and incubate for 2-5 minutes while stirring. d. Initiate aggregation by adding a fixed concentration of ADP (typically 5-20 µM). e. Record the increase in light transmission for 5-10 minutes.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control. Plot these values against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
Radioligand Binding Assay
Causality: This assay provides a direct measure of the compound's affinity for the P2Y12 receptor, independent of downstream functional effects. It is essential for confirming the molecular target and quantifying the binding constant (Ki). The protocol involves competition between the unlabeled test compound and a radiolabeled ligand known to bind the P2Y12 receptor (e.g., [³H]2-MeS-ADP or a specific radiolabeled antagonist).[13][14]
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Source Preparation: Use either isolated human platelet membranes or a stable cell line (e.g., HEK293, CHO) engineered to overexpress the human P2Y12 receptor.
-
Reaction Setup: In a 96-well plate, combine the membranes/cells, a fixed concentration of a P2Y12-specific radioligand, and serial dilutions of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known P2Y12 ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes/cells (and thus the bound radioligand) while unbound radioligand passes through.
-
Quantification: Wash the filters with ice-cold buffer to remove residual unbound ligand. Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements to get specific binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Authoritative Grounding & Conclusion
Ticagrelor represents a highly successful application of medicinal chemistry to achieve a specific pharmacological profile: rapid, potent, and reversible P2Y12 inhibition.[5][9] Any novel compound, such as this compound, must be subjected to a rigorous and standardized evaluation to determine its potential. The experimental protocols detailed herein—from functional platelet aggregation to direct target binding assays—form the necessary foundation for such a comparison.
The data generated from these studies will allow researchers to build a comprehensive profile of the investigational compound, directly comparing its potency, mechanism, and potential therapeutic window to the established benchmark of ticagrelor. Only through such a systematic, data-driven approach can the true potential of new antiplatelet chemical entities be uncovered and advanced toward clinical consideration.
References
- Dr.Oracle. (2025, February 20). What is the mechanism of action of Ticagrelor (generic name for Brand name: Brilinta), a P2Y12 (Purinergic receptor P2Y12) inhibitor?
- Teng, R. (2012). Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome. P & T : a peer-reviewed journal for formulary management.
- ChemicalBook. Ticagrelor: mechanism of action, pharmacokinetics and application.
- Dobesh, P. P., & Oestreich, J. H. (2014). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy.
- Wikipedia. Ticagrelor.
- Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation. The Journal of Clinical Investigation.
- Amison, R. T., et al. (2015). Signalling pathways upon platelet P2Y12 receptor activation, potentiating platelet–platelet and platelet–leucocyte interaction. ResearchGate.
- Gore, A., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PubMed Central.
- O'Sullivan, S., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PubMed Central.
- Li, S., et al. (2022). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. MDPI.
- Bio-protocol. (2020). 4.3. Platelet Aggregometry Assay.
- Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry.
- Gachet, C., et al. (2012). The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413. PubMed.
- Gifford Bioscience. Radioligand Binding Assay.
- Menozzi, G., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. PubMed.
Sources
- 1. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Ticagrelor (Brilinta), an Antiplatelet Drug for Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ticagrelor - Wikipedia [en.wikipedia.org]
- 8. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. The platelet P2Y12 receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [3H]PSB-0413 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The platelet P2Y(12) receptor under normal and pathological conditions. Assessment with the radiolabeled selective antagonist [(3)H]PSB-0413 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Validation of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid as a Novel P2Y12 Antagonist
This guide provides a robust framework for the preclinical validation of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid, a novel small molecule with therapeutic potential as a P2Y12 receptor antagonist. Drawing upon established methodologies and comparative data from clinically approved antiplatelet agents, this document outlines the critical experimental pathways necessary to rigorously assess its efficacy, mechanism of action, and preclinical safety profile. This guide is intended for researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
Introduction: The Clinical Imperative for Novel P2Y12 Antagonists
The P2Y12 receptor is a critical purinergic G protein-coupled receptor (GPCR) on the surface of platelets.[1][2] Its activation by adenosine diphosphate (ADP) is a pivotal step in platelet activation and aggregation, leading to thrombus formation.[1][2] Consequently, P2Y12 antagonists are a cornerstone of antiplatelet therapy for the prevention of thrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[3][4]
While current therapies, including the thienopyridines Clopidogrel and Prasugrel, and the direct-acting antagonist Ticagrelor, have demonstrated significant clinical benefit, they are not without limitations.[3][5][6] These include variability in patient response, delayed onset of action for prodrugs like Clopidogrel, and bleeding risks.[3][6] This necessitates the exploration of new chemical entities, such as this compound, that may offer an improved therapeutic window. The thienopyran scaffold is a promising starting point for the development of novel P2Y12 inhibitors.
This guide will systematically detail the validation cascade for our lead compound, benchmarking its performance against established P2Y12 inhibitors.
Mechanism of Action: Understanding the P2Y12 Signaling Pathway
A thorough understanding of the P2Y12 signaling cascade is fundamental to designing and interpreting validation assays. Upon ADP binding, the P2Y12 receptor couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Reduced cAMP levels disinhibit the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key regulator of platelet activation. This signaling cascade ultimately results in platelet aggregation and degranulation.[2]
Caption: P2Y12 receptor signaling cascade in platelets.
Comparative Landscape: Benchmarking Against the Gold Standard
To establish the potential of this compound, its performance must be objectively compared against currently marketed P2Y12 antagonists.
| Feature | Clopidogrel | Prasugrel | Ticagrelor | This compound |
| Class | Thienopyridine (Prodrug) | Thienopyridine (Prodrug) | Cyclopentyl-triazolo-pyrimidine (Direct-acting) | Thienopyran |
| Mechanism | Irreversible P2Y12 antagonist | Irreversible P2Y12 antagonist | Reversible P2Y12 antagonist | To be determined |
| Metabolic Activation | Required (CYP450) | Required (CYP450)[3][7] | Not required[7][8] | To be determined |
| Onset of Action | Slow (2-6 hours)[3][6] | Faster than Clopidogrel[3][7] | Rapid (30 minutes) | To be determined |
| Reversibility | Irreversible[8] | Irreversible[9] | Reversible[5][7][8] | To be determined |
| Potency | Moderate | High[3][7] | High[5][10] | To be determined |
Experimental Validation Workflow
A tiered approach to validation will be employed, progressing from in vitro characterization to in vivo efficacy models.
Caption: Tiered experimental workflow for P2Y12 antagonist validation.
In Vitro Characterization
Objective: To determine the binding affinity and selectivity of this compound for the human P2Y12 receptor.
Methodology:
-
Membrane Preparation: Human platelets or a stable cell line overexpressing the human P2Y12 receptor will be used to prepare membrane fractions.
-
Radioligand Binding: A competition binding assay will be performed using a known radiolabeled P2Y12 antagonist (e.g., [³H]-Prasugrel active metabolite or a commercially available equivalent).
-
Incubation: Membrane preparations will be incubated with the radioligand and increasing concentrations of the test compound and comparator drugs (Clopidogrel active metabolite, Prasugrel active metabolite, Ticagrelor).
-
Detection: Bound radioligand will be separated from unbound and quantified using liquid scintillation counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) will be calculated and converted to the inhibition constant (Ki) to determine binding affinity.
Expected Outcome: A low Ki value will indicate high binding affinity for the P2Y12 receptor.
Objective: To assess the functional inhibitory effect of the test compound on ADP-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors will be centrifuged at a low speed to obtain PRP.
-
Light Transmission Aggregometry (LTA): LTA will be performed by measuring the change in light transmission through a PRP sample upon the addition of an agonist.[11]
-
Assay Protocol: PRP will be pre-incubated with various concentrations of the test compound or comparator drugs before the addition of ADP to induce aggregation.[12][13]
-
Data Analysis: The percentage of platelet aggregation inhibition will be calculated for each concentration, and the IC₅₀ value will be determined.
Expected Outcome: The test compound should demonstrate a dose-dependent inhibition of ADP-induced platelet aggregation.
Objective: To confirm that the inhibition of platelet aggregation is mediated through the P2Y12 pathway by measuring the phosphorylation status of VASP.[3]
Methodology:
-
Platelet Treatment: Washed human platelets will be incubated with the test compound, followed by stimulation with prostaglandin E1 (PGE1) and then ADP.
-
Flow Cytometry: Platelets will be fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated VASP (P-VASP).
-
Data Analysis: The level of P-VASP will be quantified by flow cytometry. Inhibition of the P2Y12 receptor will lead to an increase in P-VASP levels.
Expected Outcome: A dose-dependent increase in VASP phosphorylation in the presence of the test compound, confirming its action on the P2Y12 signaling pathway.
In Vivo Efficacy and Safety
Objective: To evaluate the antithrombotic efficacy of this compound in a relevant in vivo model.
Methodology:
-
Animal Model: A ferric chloride-induced carotid artery thrombosis model in mice or rats is a standard and well-characterized model.[14]
-
Drug Administration: The test compound and comparators will be administered orally or intravenously at various doses prior to the induction of thrombosis.
-
Thrombus Formation Monitoring: The time to vessel occlusion will be monitored using a flow probe.
-
Data Analysis: The effect of the test compound on the time to occlusion will be compared to the vehicle control and comparator groups.
Expected Outcome: The test compound should significantly prolong the time to vessel occlusion in a dose-dependent manner.
Objective: To assess the potential bleeding risk associated with the test compound.
Methodology:
-
Animal Model: The same animals used in the thrombosis model can be used.
-
Procedure: A standardized tail transection will be performed, and the time until bleeding cessation will be measured.
-
Data Analysis: The bleeding time in the treated groups will be compared to the vehicle control and comparator groups.
Expected Outcome: An ideal candidate will demonstrate potent antithrombotic efficacy with a minimal increase in bleeding time compared to established P2Y12 antagonists.
Conclusion and Future Directions
The comprehensive validation framework outlined in this guide will provide the necessary data to robustly characterize this compound as a potential P2Y12 antagonist. A successful outcome from these studies, demonstrating a favorable efficacy and safety profile in comparison to existing therapies, will warrant its progression into further preclinical development, including pharmacokinetic and toxicology studies, with the ultimate goal of advancing to clinical trials. The systematic approach detailed herein ensures a data-driven and scientifically rigorous evaluation of this promising new chemical entity.
References
-
P2Y12 Antagonism | Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. Available from: [Link]
-
Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome | Circulation - American Heart Association Journals. Available from: [Link]
-
P2Y12 platelet inhibition in clinical practice - PMC - PubMed Central. Available from: [Link]
-
P2Y12 Inhibition Assay - UChicago Medicine Medical Laboratories. Available from: [Link]
-
Efficacy and Safety of High Potent P2Y12 Inhibitors Prasugrel and Ticagrelor in Patients With Coronary Heart Disease Treated With Dual Antiplatelet Therapy: A Sex‐Specific Systematic Review and Meta‐Analysis. Available from: [Link]
-
P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - MDPI. Available from: [Link]
-
A to Z of CV Pharmacotherapy | Clopidogrel or Ticagrelor: Why, When, for Whom? Available from: [Link]
-
Types of Heart Medications - American Heart Association. Available from: [Link]
-
The Comparative Effectiveness of Potent P2Y12 Inhibitors Versus Clopidogrel in Patients with Acute Myocardial Infarction Undergoing PCI: National Registry Data - PubMed. Available from: [Link]
-
Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC. Available from: [Link]
-
P2Y12 antagonists: Approved drugs, potential naturally isolated and synthesised compounds, and related in-silico studies - PubMed. Available from: [Link]
-
Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC - NIH. Available from: [Link]
-
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed Central. Available from: [Link]
-
Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed. Available from: [Link]
-
Antagonizing P2Y12 Receptor Inhibitors: Current and Future Options - PubMed. Available from: [Link]
-
Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC - NIH. Available from: [Link]
-
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed. Available from: [Link]
-
P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - Frontiers. Available from: [Link]
-
Agonist-bound structure of the human P2Y12 receptor - PMC - NIH. Available from: [Link]
-
ADP and Collagen: Key Roles in Platelet Aggregation Testing - Bio/Data Corporation. Available from: [Link]
-
The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases - MDPI. Available from: [Link]
-
Platelet function analysis (aggregometry) - Synnovis |. Available from: [Link]
-
Clopidogrel, ticagrelor, prasugrel or an alternation of two P2Y12 in patients with acute myocardial infarction with cardiogenic shock - Frontiers. Available from: [Link]
-
In Vivo Blockade of Platelet ADP Receptor P2Y12 Reduces Embolus and Thrombus Formation but Not Thrombus Stability | Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]
-
Signalling pathways upon platelet P2Y12 receptor activation, potentiating platelet–platelet and platelet–leucocyte interaction. Available from: [Link]
-
Natural P2Y12 inhibitors as antiplatelet leads: A multi-tool in silico study. Available from: [Link]
-
The P2Y12 Receptor Antagonist Selatogrel Dissolves Preformed Platelet Thrombi In Vivo. Available from: [Link]
-
Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. Available from: [Link]
-
Platelet Function Assay (PFA) ADP/Collagen - Bloodworks Northwest. Available from: [Link]
-
P2Y12 - Wikipedia. Available from: [Link]
-
Signalling pathways upon platelet P2Y12 receptor activation,... - ResearchGate. Available from: [Link]
-
4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Available from: [Link]
-
Assessment of ADP-induced platelet aggregation with light transmission aggregometry and multiple electrode platelet aggregometry - SciSpace. Available from: [Link]
-
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[3][15]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies - MDPI. Available from: [Link]
Sources
- 1. P2Y12 antagonists: Approved drugs, potential naturally isolated and synthesised compounds, and related in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. heart.org [heart.org]
- 5. ahajournals.org [ahajournals.org]
- 6. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biodatacorp.com [biodatacorp.com]
- 13. Platelet function analysis (aggregometry) | Synnovis [synnovis.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P2Y12 Inhibitors: Thienopyridines vs. Non-Thienopyridines
A Guide for Researchers and Drug Development Professionals
In the landscape of antiplatelet therapy, the P2Y12 receptor stands as a critical target for preventing arterial thrombosis, particularly in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). The inhibition of this receptor effectively blocks the amplification of platelet activation and aggregation. The two major classes of oral P2Y12 inhibitors used clinically are the thienopyridines (e.g., clopidogrel, prasugrel) and the non-thienopyridine, direct-acting inhibitors (e.g., ticagrelor).
This guide provides a detailed comparative analysis of these two classes, focusing on their distinct mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to evaluate their performance.
The P2Y12 Receptor Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand adenosine diphosphate (ADP), initiates a signaling cascade. This cascade leads to a decrease in cyclic adenosine monophosphate (cAMP) levels and the activation of the phosphoinositide 3-kinase (PI3K) pathway. The ultimate result is the activation of the GPIIb/IIIa receptor, the primary mediator of platelet aggregation, as well as platelet degranulation and thrombus stabilization.
Caption: P2Y12 receptor signaling cascade in platelet activation.
Thienopyridines: The Irreversible Prodrugs
Thienopyridines are a class of P2Y12 inhibitors characterized by a common thienopyridine moiety. This class includes clopidogrel and prasugrel. A key feature of these drugs is that they are prodrugs, meaning they are inactive when administered and require metabolic activation in the liver to exert their antiplatelet effect.
Mechanism of Action:
-
Absorption and Metabolism: Following oral administration, a significant portion of the thienopyridine prodrug is hydrolyzed by esterases to an inactive metabolite. The remaining portion undergoes a two-step, cytochrome P450 (CYP)-dependent oxidation process in the liver to form a highly reactive thiol-containing active metabolite.
-
Irreversible Binding: This active metabolite then forms a disulfide bridge with one or more cysteine residues on the P2Y12 receptor. This covalent bond results in permanent, irreversible inhibition of the receptor for the entire lifespan of the platelet (approximately 7-10 days).
This metabolic activation pathway is a critical determinant of their efficacy and is susceptible to genetic variations and drug-drug interactions. For instance, patients with genetic polymorphisms in CYP2C19 exhibit a reduced metabolic activation of clopidogrel, leading to higher rates of adverse cardiovascular events. Prasugrel's metabolic activation is more efficient and less dependent on CYP2C19, resulting in a more potent and predictable antiplatelet effect.
Caption: Metabolic activation and mechanism of action for thienopyridines.
Non-Thienopyridines: The Direct-Acting Reversible Inhibitors
In contrast to thienopyridines, non-thienopyridine inhibitors like ticagrelor (a cyclopentyltriazolopyrimidine) are direct-acting agents. They do not require metabolic activation to inhibit the P2Y12 receptor.
Mechanism of Action:
-
Direct Binding: Ticagrelor and its active metabolite (AR-C124910XX) bind directly and reversibly to a site on the P2Y12 receptor that is distinct from the ADP binding site.
-
Reversible Inhibition: This non-competitive binding induces a conformational change in the receptor, preventing G-protein activation and downstream signaling. Because the binding is not covalent, the inhibition is reversible. As plasma concentrations of the drug decrease, it dissociates from the receptor, and platelet function is restored more rapidly than with thienopyridines.
This direct and reversible mechanism leads to a faster onset and offset of action and a more consistent level of platelet inhibition compared to clopidogrel.
Head-to-Head Comparison: Pharmacological & Clinical Profiles
| Feature | Clopidogrel | Prasugrel | Ticagrelor |
| Class | Thienopyridine | Thienopyridine | Cyclopentyltriazolopyrimidine |
| Activation | Prodrug (CYP-dependent) | Prodrug (CYP-dependent) | Active Drug (Direct-acting) |
| Receptor Binding | Irreversible (Covalent) | Irreversible (Covalent) | Reversible (Non-competitive) |
| Onset of Action | 2-6 hours | 30 minutes | 30 minutes |
| Offset of Action | 5-7 days | 7-10 days | 3-5 days |
| CYP2C19 Dependence | High | Low | None |
| Dosing Frequency | Once Daily | Once Daily | Twice Daily |
| Major Clinical Trial | CURE, CAPRIE | TRITON-TIMI 38 | PLATO |
| Key Finding | Superior to Aspirin alone | Superior to Clopidogrel in ACS-PCI, but higher bleeding risk | Superior to Clopidogrel in ACS, lower mortality |
Experimental Evaluation of P2Y12 Inhibition
Assessing the degree of platelet inhibition is crucial for both drug development and clinical management. Several assays are commonly employed.
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.
Experimental Protocol:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which serves as a blank.
-
Baseline Calibration: Place the PPP cuvette in the aggregometer and set the light transmission to 100%. Place the PRP cuvette in the aggregometer and set the light transmission to 0%.
-
Agonist Addition: Add a specific concentration of ADP (e.g., 5-20 µM) to the PRP cuvette, which is being stirred at 37°C.
-
Data Acquisition: Record the increase in light transmission over time (typically 5-10 minutes) as platelets aggregate.
-
Analysis: The maximum aggregation percentage is calculated relative to the 0% and 100% baselines. The degree of P2Y12 inhibition is determined by the reduction in aggregation compared to a pre-drug baseline or a control sample.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
The VASP assay is a more specific method for assessing P2Y12 receptor activity. The phosphorylation state of VASP is directly regulated by the P2Y12-cAMP pathway. When the P2Y12 receptor is inhibited, cAMP levels rise, leading to increased VASP phosphorylation. This change can be quantified using flow cytometry.
Principle:
-
P2Y12 Active: ADP binds, Gi is activated, adenylyl cyclase is inhibited, cAMP is low, and VASP is NOT phosphorylated.
-
P2Y12 Inhibited: No ADP effect, adenylyl cyclase is active, cAMP is high, and VASP IS phosphorylated.
This assay provides a direct measure of receptor blockade and is less susceptible to variability from other platelet activation pathways.
Conclusion
The evolution from irreversible, metabolically activated thienopyridines to direct-acting, reversible P2Y12 inhibitors represents a significant advancement in antiplatelet therapy. While thienopyridines like clopidogrel and prasugrel remain important, their effectiveness can be hampered by metabolic variability and a slow offset of action. Ticagrelor offers more potent, predictable, and rapidly reversible platelet inhibition, which has been shown to translate into improved clinical outcomes for ACS patients, albeit with considerations for its twice-daily dosing and distinct side-effect profile.
The choice of agent depends on a careful assessment of the patient's clinical presentation, genetic profile, and bleeding risk. The experimental methods detailed herein are fundamental tools for the continued development and optimization of novel antiplatelet therapies targeting the P2Y12 receptor.
References
-
Title: The role of cytochrome P450 enzymes in the metabolic activation of clopidogrel. Source: Platelets URL: [Link]
-
Title: Prasugrel: a novel thienopyridine that is a potent and consistent inhibitor of platelet aggregation. Source: Cardiovascular Drug Reviews URL: [Link]
-
Title: Cytochrome P-450 2C19 loss-of-function polymorphism and the risk of recurrent cardiovascular events in patients receiving clopidogrel therapy: a meta-analysis of 23 studies. Source: European Heart Journal URL: [Link]
-
Title: Ticagrelor (AZD6140), a reversibly binding oral P2Y12 receptor antagonist, inhibits platelet aggregation and prevents arterial thrombosis. Source: Arteriosclerosis, Thrombosis, and Vascular Biology URL: [Link]
-
Title: Prasugrel versus Clopidogrel in Patients with Acute Coronary Syndromes. Source: The New England Journal of Medicine URL: [Link]
-
Title: Ticagrelor versus Clopidogrel in Patients with Acute Coronary Syndromes. Source: The New England Journal of Medicine URL: [Link]
Navigating the Structure-Activity Landscape of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic Acid Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, particularly in the pursuit of novel antiplatelet therapies, the 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid scaffold has emerged as a promising framework. These analogs, and their close isosteres, are primarily investigated for their antagonist activity against the P2Y12 receptor, a critical player in ADP-induced platelet aggregation and thrombus formation.[1] This guide offers a comprehensive comparison of the structure-activity relationships (SAR) within this class of compounds, providing researchers, scientists, and drug development professionals with a synthesized understanding of the key structural determinants for potency and selectivity. The insights presented herein are drawn from a meticulous analysis of published experimental data, with a focus on providing a rational basis for future drug design endeavors.
Due to the greater abundance of published research on the bioisosteric 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, the foundational scaffold of blockbuster antiplatelet drugs like clopidogrel, this guide will leverage SAR data from this closely related series to infer and discuss the probable SAR of the target thienopyran analogs.[2][3] The substitution of the nitrogen atom in the piperidine ring with an oxygen to form the tetrahydropyran ring is a well-established bioisosteric replacement in medicinal chemistry, often employed to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity while aiming to retain biological activity.[4][5]
The Thienopyran Scaffold: A Privileged Structure for P2Y12 Inhibition
The this compound core presents a rigid, bicyclic system that effectively orients key pharmacophoric features for interaction with the P2Y12 receptor. The general structure consists of a thiophene ring fused to a dihydropyran ring, with the critical carboxylic acid group at the 2-position of the thiophene ring. Modifications at various positions of this scaffold have been explored to optimize its antiplatelet activity.
Structure-Activity Relationship (SAR) Analysis
Modifications at the 2-Position: The Carboxylic Acid and its Bioisosteres
The carboxylic acid group at the 2-position is a crucial pharmacophoric element for P2Y12 receptor antagonism. It is believed to engage in key ionic interactions within the receptor's binding pocket.
-
Esterification: Conversion of the carboxylic acid to its methyl or ethyl ester, as seen in prodrugs like clopidogrel, renders the molecule inactive in vitro.[1] These prodrugs require in vivo metabolic activation to unmask the active carboxylic acid metabolite.
-
Amide Analogs: Replacement of the carboxylic acid with a primary or secondary amide generally leads to a significant decrease in potency, highlighting the importance of the acidic proton and the potential for ionic bonding.
-
Carboxylic Acid Bioisosteres: The use of bioisosteres for the carboxylic acid, such as tetrazoles, can sometimes restore or even enhance activity.[6] Tetrazoles, with a similar pKa to carboxylic acids, can mimic the ionic interaction while offering altered physicochemical properties that may improve oral bioavailability or metabolic stability.[6]
Substitutions on the Dihydropyran/Tetrahydropyridine Ring
Modifications to the saturated heterocyclic ring play a significant role in modulating the overall shape, lipophilicity, and metabolic stability of the molecule.
-
N-Substitution (in Thienopyridine Analogs): In the isosteric thienopyridine series, the nature of the substituent on the nitrogen atom is a major determinant of activity. Large, lipophilic groups are generally favored. For instance, the active metabolite of clopidogrel features a 2-(2-chlorophenyl)acetate group attached to the nitrogen.[7] The stereochemistry of this substituent is also critical for activity.
-
Oxygen as a Bioisostere: The replacement of the nitrogen atom with oxygen to form the 6,7-dihydro-4H-thieno[3,2-c]pyran ring is a key feature of the topic compounds. This substitution is expected to reduce the basicity of the core, potentially altering its pharmacokinetic profile and off-target activities. The oxygen atom can also act as a hydrogen bond acceptor, potentially forming different interactions within the receptor binding site compared to the protonated nitrogen of the thienopyridine analogs.[5]
Substitutions on the Thiophene Ring
While the 2-position is dominated by the carboxylic acid, other positions on the thiophene ring have been explored for substitution.
-
3-Position: Introduction of small alkyl groups at the 3-position is generally well-tolerated and can sometimes lead to a modest increase in potency.
-
4- and 7-Positions: Due to the fusion of the two rings, direct substitution at these positions is less common in SAR studies of the core scaffold itself.
Comparative Data of Thienopyridine Analogs
To illustrate the SAR principles discussed, the following table summarizes the antiplatelet activity of a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine analogs, which serve as a valuable reference for the design of novel this compound derivatives.
| Compound | R (Substitution on Nitrogen) | In Vitro Antiplatelet Activity (IC50, µM) * | Reference |
| Active Metabolite of Clopidogrel | 2-(2-chlorophenyl)acetyl | ~0.1 | [1] |
| Analog 1 | 2-phenylacetyl | ~1.5 | [3] |
| Analog 2 | 2-(2-fluorophenyl)acetyl | ~0.3 | [3] |
| Analog 3 | 2-(2-methylphenyl)acetyl | ~0.8 | [3] |
| Analog 4 | H (unsubstituted) | >100 | [3] |
*Data are representative and compiled from various sources for comparative purposes. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
A fundamental assay for evaluating the antiplatelet activity of this compound analogs is the ADP-induced platelet aggregation assay.
Protocol: ADP-Induced Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
1. Principle: This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, in this case, Adenosine Diphosphate (ADP). The test compound's ability to inhibit this aggregation is quantified.
2. Materials:
- Freshly drawn human venous blood collected in 3.2% sodium citrate tubes.
- Adenosine Diphosphate (ADP) stock solution.
- Phosphate-buffered saline (PBS).
- Test compounds dissolved in a suitable solvent (e.g., DMSO).
- Light Transmission Aggregometer.
- Centrifuge.
3. Methodology:
Rationale for Experimental Choices:
-
Citrated Blood: Sodium citrate is used as an anticoagulant because it chelates calcium ions, preventing coagulation while maintaining platelet viability and function for the assay.
-
Light Transmission Aggregometry (LTA): LTA is considered the gold standard for assessing platelet function in vitro due to its high reproducibility and sensitivity.
-
ADP as Agonist: ADP is a key physiological agonist that activates platelets through the P2Y1 and P2Y12 receptors, making it directly relevant for studying P2Y12 antagonists.
Visualizing Key Relationships
Logical Flow of SAR Analysis
Caption: Key structural regions influencing the antiplatelet activity of the thienopyran scaffold.
Experimental Workflow for Antiplatelet Activity Screening
Caption: A streamlined workflow for the in vitro evaluation of novel thienopyran analogs.
Conclusion
The this compound scaffold represents a fertile ground for the development of novel P2Y12 receptor antagonists. The structure-activity relationships, largely inferred from its close thienopyridine isosteres, underscore the critical role of the 2-carboxylic acid group and the significant impact of substitutions on the heterocyclic ring. By leveraging the comparative data and the detailed experimental protocols provided in this guide, researchers can more effectively design and evaluate new chemical entities with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.
References
-
Exploring New Tetrahydrothienopyridine Derivatives as Platelet Agglutination Inhibitors: Synthesis, Biological Evaluation and In Silico Study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Geiger, J., & Schror, K. (2007). Thienopyridines in cardiovascular disease: focus on clopidogrel resistance. Vascular Health and Risk Management, 3(4), 487-497. [Link]
-
Grundmann, M., et al. (2011). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 54(15), 5514-5526. [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. PubChem. Retrieved January 19, 2026, from [Link]
-
Maillard, D., Spangenberg, T., & Sylla, Y. (2025). SAR profile of ticlopidine and clopidogrel analogs. ResearchGate. [Link]
-
Costanzi, S., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Medicinal Chemistry Letters, 9(11), 1128-1133. [Link]
-
Reddy, T. S., et al. (2012). Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4418-4427. [Link]
-
Dal Piaz, V., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(8), 863-872. [Link]
-
Wang, X., et al. (2019). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 24(15), 2759. [Link]
-
Peter, K., et al. (2019). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Catalysts, 9(12), 1035. [Link]
-
de Oliveira, M. A. L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(5), 724. [Link]
-
Hankey, G. J., & Eikelboom, J. W. (2001). Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Cochrane Database of Systematic Reviews, (1), CD001246. [Link]
-
Perveen, S., et al. (2021). Novel target of the 4-piperidone thiazole derivative for platelet inhibitions by using inducers collagen and ADP. Health Biotechnology and Biopharma, 5(3), 1-16. [Link]
-
Dal Piaz, V., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. ResearchGate. [Link]
-
Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. ACS Medicinal Chemistry Letters, 3(6), 431-436. [Link]
-
Guerrera, F., et al. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. [Link]
-
Tice, C. M. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 13(3), 36. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thienopyridines in cardiovascular disease: focus on clopidogrel resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. drughunter.com [drughunter.com]
- 7. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Novel Antiplatelet Agents: 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid versus Clopidogrel
This guide provides a comprehensive framework for the preclinical in vivo comparison of a novel antiplatelet agent, represented here by 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid, against the well-established clinical standard, clopidogrel. For the purpose of this illustrative guide, we will refer to this compound as the "investigational compound." It is important to note that, at the time of publication, specific in vivo efficacy data for this compound is not extensively available in peer-reviewed literature. Therefore, this document serves as a detailed methodological template for researchers and drug development professionals on how to design, execute, and interpret the necessary in vivo studies to establish a comparative efficacy profile.
Introduction: The Clinical Imperative for Novel Antiplatelet Therapies
Thrombotic diseases, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Antiplatelet therapy is a cornerstone of prevention and treatment. Clopidogrel, a thienopyridine derivative, has been a widely used antiplatelet drug for decades.[1][2] However, its limitations, such as variable patient response and a slow onset of action, necessitate the development of new and improved antiplatelet agents.[3] The thieno[3,2-c]pyran scaffold represents a promising area of chemical exploration for novel therapeutics.[4][5]
This guide will delineate the critical in vivo assays required to compare the efficacy of an investigational thieno[3,2-c]pyran derivative against clopidogrel, focusing on thrombosis prevention and hemostatic function.
Mechanistic Overview: Targeting Platelet Activation
A thorough understanding of the mechanism of action is fundamental to interpreting in vivo data.
Clopidogrel: An Irreversible P2Y12 Receptor Antagonist
Clopidogrel is a prodrug that requires a two-step metabolic activation in the liver, primarily by cytochrome P450 enzymes (including CYP2C19), to form its active thiol metabolite.[3][4][6][7] This active metabolite then irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the surface of platelets.[1][6][7] By blocking the P2Y12 receptor, clopidogrel's active metabolite prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation for the lifespan of the platelet (approximately 7-10 days).[4][6]
This compound: A Hypothesized Mechanism
The precise mechanism of action for the investigational compound would need to be elucidated through in vitro studies. Given its structural similarity to other thienopyridine and related heterocyclic compounds, it is plausible that it also targets the P2Y12 receptor. However, it could also act on other pathways involved in platelet activation, such as the thromboxane A2 pathway or by inhibiting phosphodiesterases. The experimental design for in vivo comparison should be informed by these initial mechanistic hypotheses.
In Vivo Efficacy Assessment: Key Experimental Models
The following in vivo models are standard in the preclinical evaluation of antiplatelet agents.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This widely used model assesses the ability of a compound to prevent occlusive thrombus formation in a damaged artery.[8]
Experimental Rationale: The topical application of ferric chloride to the carotid artery induces oxidative endothelial injury, leading to the exposure of the subendothelial matrix. This triggers platelet adhesion and aggregation, forming a thrombus that can partially or fully occlude the vessel. The time to occlusion is a direct measure of the antithrombotic efficacy of the test compound.
Detailed Protocol:
-
Animal Preparation: Anesthetize a mouse or rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.
-
Baseline Blood Flow Measurement: Place a Doppler flow probe around the artery to record baseline blood flow.
-
Drug Administration: Administer the investigational compound, clopidogrel (positive control), or vehicle (negative control) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before injury.
-
Induction of Thrombosis: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of FeCl₃ solution (e.g., 5-10%) directly onto the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[1][2][9]
-
Monitoring and Data Collection: After removing the filter paper, continuously monitor blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs. Record the time to occlusion. A longer time to occlusion indicates a greater antithrombotic effect.
Tail Bleeding Time Assay
This assay evaluates the effect of an antiplatelet agent on primary hemostasis. An increase in bleeding time is an indicator of potential bleeding risk, a critical safety parameter for antiplatelet drugs.
Experimental Rationale: Transection of the tail tip in a mouse or rat results in a standardized injury that initiates the formation of a platelet plug to stop the bleeding. The time it takes for bleeding to cease is a measure of the animal's hemostatic capacity.
Detailed Protocol:
-
Animal and Drug Preparation: Administer the investigational compound, clopidogrel, or vehicle to the animals as described in the thrombosis model.
-
Anesthesia and Temperature Control: Anesthetize the animal and place it on a warming pad to maintain a body temperature of 37°C, as temperature can affect bleeding.
-
Tail Amputation: Amputate a small, consistent segment (e.g., 3 mm) from the distal end of the tail with a sharp scalpel.
-
Bleeding Measurement: Immediately immerse the tail in a tube containing pre-warmed (37°C) isotonic saline.[10][11]
-
Data Collection: Record the time from the start of bleeding until its complete cessation, defined as no sign of bleeding for a continuous period (e.g., 30 seconds). A cut-off time (e.g., 20 minutes) is typically set to avoid excessive blood loss.[10]
Data Presentation and Interpretation
For a robust comparison, quantitative data from these experiments should be summarized in a clear and concise table.
| Parameter | Vehicle Control | Clopidogrel (dose) | Investigational Compound (dose) |
| Time to Occlusion (min) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Bleeding Time (sec) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Interpretation of Expected Results:
-
An ideal novel antiplatelet agent would demonstrate a significantly longer time to occlusion in the thrombosis model compared to both the vehicle and clopidogrel, indicating superior antithrombotic efficacy.
-
Concurrently, this superior efficacy should ideally be accompanied by only a modest or equivalent increase in bleeding time compared to clopidogrel, suggesting a favorable safety profile with a wider therapeutic window.
Conclusion and Future Directions
This guide outlines the fundamental in vivo experiments required to compare the efficacy of a novel thieno[3,2-c]pyran derivative, such as this compound, with the established antiplatelet agent, clopidogrel. A successful investigational compound would exhibit potent antithrombotic activity with a manageable effect on hemostasis.
Further preclinical studies should include pharmacokinetic and pharmacodynamic (PK/PD) modeling to establish a clear relationship between drug exposure and antiplatelet effect. Additionally, ex vivo platelet aggregation studies using blood from treated animals can provide further mechanistic insights. The collective data from these studies will be crucial for determining the potential of the investigational compound to advance into clinical development as a safer and more effective antiplatelet therapy.
References
-
Clopidogrel: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
Study on antiplatelet effect of a new thiophenopyridine platelets P2Y12 receptor antagonist DV-127. PubMed. [Link]
-
Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis. PubMed. [Link]
-
Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. JoVE. [Link]
-
Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. PubMed. [Link]
-
What is the mechanism of Clopidogrel besylate? Patsnap Synapse. [Link]
-
The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]
-
Clopidogrel pathway. Pharmacogenetics and genomics. [Link]
-
Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. Cochrane Database of Systematic Reviews. [Link]
-
Clopidogrel. Wikipedia. [Link]
-
Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice. World Journal of Experimental Medicine. [Link]
-
Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments. [Link]
-
In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. Current Protocols in Pharmacology. [Link]
-
Bleeding Time, Mouse. Pharmacology Discovery Services. [Link]
-
Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. JoVE. [Link]
-
Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. Bio-protocol. [Link]
-
New approaches in tail-bleeding assay in mice: improving an important method for designing new anti-thrombotic agents. Laboratory Animals. [Link]
-
Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2. Scientific Reports. [Link]
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on antiplatelet effect of a new thiophenopyridine platelets P2Y12 receptor antagonist DV-127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prasugrel: a novel thienopyridine antiplatelet agent. A review of preclinical and clinical studies and the mechanistic basis for its distinct antiplatelet profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of ticagrelor and thienopyridine P2Y(12) binding characteristics and antithrombotic and bleeding effects in rat and dog models of thrombosis/hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. healthbiotechpharm.org [healthbiotechpharm.org]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profile of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
Abstract
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid, a novel heterocyclic compound. While direct pharmacological data for this specific molecule is not extensively published, its structural similarity to known bioactive thieno-fused derivatives, such as the antiplatelet thienopyridines, suggests a potential mechanism of action and highlights the critical need for robust off-target profiling.[1][2] This document outlines a logical, tiered approach to experimental design, presents detailed protocols for key assays, and uses illustrative data to guide researchers in interpreting potential outcomes. The objective is to provide a self-validating system for assessing compound specificity, a crucial step in mitigating downstream project attrition due to unforeseen toxicity or lack of efficacy.[3][4]
Introduction: The Rationale for Proactive Cross-Reactivity Profiling
This compound (herein referred to as Compound X) belongs to the thieno-fused heterocyclic family. Compounds sharing this core scaffold have demonstrated a wide range of biological activities, including antagonism of P2Y12 receptors (e.g., Clopidogrel), anti-tumor effects, and antihypertensive properties.[1][2][5] Given this landscape, we can hypothesize a primary target for Compound X to illustrate the cross-reactivity workflow. Based on the precedent of thienopyridines, a plausible, though unconfirmed, primary target could be the P2Y12 receptor, a Gi-coupled GPCR crucial for platelet aggregation.
However, interacting with a single desired target is rare for small molecules.[4] Unintended interactions with other proteins, known as off-target effects, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[6][7] Therefore, a systematic and early assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of efficient drug development. This guide establishes a robust methodology for such an assessment, using Compound X as a model.
Designing the Selectivity Panel: A Logic-Driven Approach
The selection of proteins for a cross-reactivity panel must be strategic, balancing breadth with relevance. For Compound X, with a hypothetical P2Y12 target, the panel should be constructed in tiers.
-
Tier 1: Homologous Targets: Includes other members of the P2Y purinergic receptor family (P2Y1, P2Y6, P2Y11, P2Y13, P2Y14). Cross-reactivity within a receptor family is common and can lead to complex pharmacological profiles or side effects.
-
Tier 2: Structurally Related Scaffolds: The thienopyran core is found in compounds targeting a variety of proteins.[8][9] This tier should include representative examples from other target classes where similar scaffolds have shown activity, such as certain cyclin-dependent kinases (CDKs) or alpha-1 adrenergic receptors.[5][8]
-
Tier 3: High-Liability Targets: A standard panel of targets commonly associated with adverse events. This includes the hERG channel (cardiotoxicity), COX-1/COX-2 (gastrointestinal effects), and a panel of common kinases and GPCRs known for promiscuous binding.
-
Tier 4: Broad Screening: A wider, unbiased screen against hundreds of targets using commercial services can reveal unexpected interactions and provide a comprehensive safety profile.[7]
The following Graphviz diagram illustrates this logical relationship.
Caption: Logical framework for selecting a cross-reactivity panel.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of cross-reactivity data hinges on meticulous experimental design and execution.[10] Below are detailed protocols for primary and secondary assays relevant to a hypothetical GPCR target.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity of Compound X for a target receptor by measuring its ability to displace a known, labeled ligand.[11][12]
Objective: To determine the inhibitory constant (Ki) of Compound X at the P2Y12 receptor and other selected GPCRs.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293-P2Y12).
-
Radioligand (e.g., [³H]-2-MeS-ADP).
-
Compound X, dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid and microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of Compound X in assay buffer (e.g., from 100 µM to 1 pM). Add 25 µL of each concentration to the wells of a 96-well plate. Include wells for "total binding" (buffer with DMSO) and "non-specific binding" (10 µM of a known non-radioactive ligand).
-
Radioligand Preparation: Dilute the radioligand in assay buffer to a final concentration equal to its Kd (dissociation constant) for the target receptor.
-
Membrane Preparation: Thaw and dilute the cell membranes in ice-cold assay buffer to a concentration that provides a robust signal-to-noise ratio (e.g., 10-20 µg protein/well).
-
Incubation: Add 100 µL of diluted membranes to each well, followed by 25 µL of the diluted radioligand. The final volume is 150 µL.
-
Equilibration: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium. Causality Note: Incubation time is critical; it must be sufficient to reach equilibrium but not so long as to cause ligand degradation.
-
Harvesting: Rapidly filter the plate contents through the GF/C filter plate using a cell harvester, followed by three quick washes with 200 µL of ice-cold assay buffer to separate bound from unbound radioligand.
-
Detection: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert counts per minute (CPM) to percent inhibition relative to the controls. Plot percent inhibition versus log[Compound X] and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
Protocol 2: Functional Cell-Based cAMP Assay
This assay measures the functional consequence of receptor binding, confirming whether Compound X acts as an agonist, antagonist, or inverse agonist at a Gi-coupled receptor like P2Y12.
Objective: To determine the functional potency (EC50 or IC50) of Compound X by measuring its effect on forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 cells stably expressing the P2Y12 receptor.
-
Assay Medium: HBSS, 20 mM HEPES, 0.1% BSA.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Step-by-Step Methodology:
-
Cell Plating: Seed the P2Y12-expressing cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Addition: Remove culture medium and add 10 µL of Compound X (serially diluted in stimulation buffer) to the cells. To test for antagonist activity, co-incubate with an EC80 concentration of a known agonist (e.g., ADP).
-
Stimulation: Add 5 µL of forskolin (to a final concentration of 1-10 µM) to all wells except the basal control. Causality Note: Forskolin directly activates adenylyl cyclase, increasing cAMP. A Gi-coupled agonist will inhibit this increase, providing a measurable signal window.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Add the cAMP kit's lysis and detection reagents according to the manufacturer's instructions.
-
Data Analysis: Read the plate on a compatible plate reader. For antagonist mode, calculate the percent inhibition of the agonist response and fit the data to determine an IC50. For agonist mode, calculate the percent inhibition of the forskolin response to determine an EC50.
The following diagram outlines the general workflow for this tiered screening approach.
Caption: A tiered workflow for assessing compound cross-reactivity.
Data Presentation and Comparative Analysis
Clear and concise data presentation is essential for decision-making. The following tables present illustrative data from a hypothetical cross-reactivity study of Compound X compared to a reference compound, the active metabolite of Clopidogrel.
Table 1: Hypothetical Cross-Reactivity Profile of Compound X
| Target Class | Target | Assay Type | Compound X (Ki, nM) |
| Primary Target | P2Y12 | Binding | 15 |
| Homologous GPCRs | P2Y1 | Binding | 850 |
| P2Y13 | Binding | >10,000 | |
| 5-HT2A | Binding | 1,200 | |
| α1-Adrenergic | Binding | >10,000 | |
| Kinases | CDK2 | Enzymatic | 5,300 |
| ROCK1 | Enzymatic | >10,000 | |
| Ion Channels | hERG | Binding | >10,000 |
| Enzymes | COX-1 | Enzymatic | >10,000 |
Table 2: Comparative Selectivity Profile
| Target | Compound X (Ki, nM) | Clopidogrel Active Metabolite (Ki, nM) | Selectivity Ratio (P2Y1 / P2Y12) |
| P2Y12 | 15 | 25 | - |
| P2Y1 | 850 | 2,500 | 57-fold |
| 5-HT2A | 1,200 | 800 | 80-fold |
Note: Data for Clopidogrel Active Metabolite is illustrative and based on literature precedence. The selectivity ratio is calculated as Ki(Off-Target) / Ki(Primary Target).
Discussion and Interpretation
Based on the hypothetical data presented, Compound X demonstrates potent activity at the P2Y12 receptor with a Ki of 15 nM. The comparative analysis in Table 2 suggests it is slightly more potent than the reference compound.
The selectivity profile in Table 1 is encouraging. The >50-fold selectivity against the closely related P2Y1 receptor is a positive attribute, as P2Y1 activity can contribute to different physiological effects. The weak activity against the 5-HT2A receptor (Ki = 1.2 µM) should be noted and monitored, but with an 80-fold selectivity window, it is unlikely to be a primary driver of effects at therapeutic concentrations. Crucially, the compound shows no significant activity against key liability targets like hERG and COX-1 at concentrations up to 10 µM.
These results would position Compound X as a promising lead candidate. The next steps would involve a broader off-target screen (Tier 4) to uncover any unexpected liabilities and progression into in vivo models to correlate the observed in vitro selectivity with a favorable in vivo safety and efficacy profile.
References
-
Thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. Available at: [Link]
-
A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
-
Competition Assay Protocol. Fabgennix International. Available at: [Link]
-
Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]
-
Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Bio-protocol. Available at: [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
-
Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. Available at: [Link]
-
Off-Target Profiling. Creative Biolabs. Available at: [Link]
-
Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link]
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Available at: [Link]
-
The protocol of competitive binding assay. ResearchGate. Available at: [Link]
-
A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine. Available at: [Link]
-
Thienopyridine and benzofuran derivatives as potent anti-tumor agents possessing different structure-activity relationships. PubMed. Available at: [Link]
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Oxford Academic. Available at: [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]
-
Thiophene systems. 9. Thienopyrimidinedione derivatives as potential antihypertensive agents. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Available at: [Link]
-
4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. PubMed. Available at: [Link]
-
Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. ResearchGate. Available at: [Link]
-
Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. PubMed. Available at: [Link]
Sources
- 1. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyridine and benzofuran derivatives as potent anti-tumor agents possessing different structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 5. Thiophene systems. 9. Thienopyrimidinedione derivatives as potential antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Guide to Evaluating Off-Target Effects of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early and comprehensive evaluation of a compound's off-target effects is paramount. Unforeseen interactions with biological molecules other than the intended therapeutic target can lead to adverse effects, toxicity, or even unexpected therapeutic benefits.[1][2][3] This guide provides a robust, multi-tiered framework for the systematic investigation of the off-target profile of the novel small molecule, 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid, a compound with limited publicly available biological data. The principles and methodologies outlined herein are broadly applicable to the characterization of any new chemical entity.
Our approach is designed to be a self-validating system, integrating broad initial screens with orthogonal validation methods to build a high-confidence off-target profile. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking of a senior application scientist.
Tier 1: Broad Screening for Unbiased Hit Identification
The initial step in characterizing a new molecule is to cast a wide net to identify potential interactions across the major druggable classes of proteins. This is typically achieved through high-throughput screening against large panels of purified proteins.
Kinase Profiling: A Critical First Pass
Kinases are a large family of enzymes that play crucial roles in cellular signaling and are common off-targets for small molecules.[4] A broad kinase panel screen is an essential starting point to assess the selectivity of this compound.
Rationale: Given that over 500 kinases are encoded in the human genome, even a highly selective compound can have unintended interactions within this family.[4] Early identification of off-target kinase activity can prevent costly failures in later stages of development. Reputable vendors offer extensive kinase profiling services, screening against hundreds of kinases.[4][5][6][7][8]
Experimental Approach: Kinase Panel Screening
A typical approach involves a radiometric assay or a fluorescence-based method to measure the ability of the test compound to inhibit the activity of a large panel of kinases.
Protocol: Radiometric Kinase Panel Screen (Example)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution at a concentration 100-fold higher than the final desired screening concentration in the assay buffer.
-
Assay Plate Preparation: In a 96- or 384-well plate, add the kinase, the appropriate substrate, and the assay buffer.
-
Compound Addition: Add the test compound to the desired final concentration (e.g., 1 µM and 10 µM for initial screening). Include a DMSO-only control for 100% activity and a known inhibitor for the specific kinase as a positive control.
-
Reaction Initiation: Start the kinase reaction by adding ATP (radiolabeled, e.g., with ³³P). The ATP concentration should ideally be at or near the Km for each kinase to ensure physiological relevance.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP, typically using a filter-based method.[9]
-
Data Analysis: Quantify the amount of incorporated radiolabel using a scintillation counter. Calculate the percent inhibition for the test compound relative to the DMSO control.
Data Presentation: Hypothetical Kinase Profiling Data
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Kinase A | 5% | 12% |
| Kinase B | 85% | 98% |
| Kinase C | 3% | 8% |
| ... (e.g., >400 more kinases) | ... | ... |
| Kinase X | 62% | 89% |
Data is for illustrative purposes only.
Interpretation: Hits are typically defined as kinases showing significant inhibition (e.g., >50%) at the screening concentration. In the hypothetical data above, Kinase B and Kinase X would be considered hits requiring further investigation.
G-Protein Coupled Receptor (GPCR) Profiling
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[10] Off-target interactions with GPCRs can lead to a wide range of physiological effects.
Rationale: Screening against a panel of GPCRs is crucial to identify any unintended agonist or antagonist activity. This is particularly important for compounds that may have effects on the central nervous, cardiovascular, or endocrine systems.
Experimental Approach: Receptor Binding Assays
Radioligand binding assays are a common method for GPCR profiling.[9][11][12][13] These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Protocol: Radioligand Displacement Assay (Example)
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radiolabeled ligand (e.g., ³H-labeled), and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand by vacuum filtration.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Tier 2: Orthogonal Validation and Target Engagement in a Cellular Context
Hits identified in broad biochemical screens must be validated using orthogonal assays, preferably in a more physiologically relevant cellular environment. This step is crucial to confirm direct target engagement and to eliminate artifacts from in vitro assays.
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement
CETSA® is a powerful technique for assessing the direct binding of a compound to its target protein in intact cells or cell lysates.[14][15][16][17][18] The principle is based on the ligand-induced thermal stabilization of the target protein.[18]
Rationale: Biochemical assays use purified proteins, which may not fully represent the protein's conformation or accessibility within a cell. CETSA® provides evidence of target engagement in a more native environment, increasing confidence in the identified off-target hits.[5][17]
Experimental Workflow: CETSA®
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Protocol: CETSA® using Western Blot Detection
-
Cell Treatment: Culture an appropriate cell line and treat with this compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein identified in the primary screen (e.g., Kinase B or X).
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation: Hypothetical CETSA® Data
| Temperature (°C) | Relative Amount of Soluble Kinase B (Vehicle) | Relative Amount of Soluble Kinase B (Compound) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.52 | 0.88 |
| 60 | 0.21 | 0.65 |
| 65 | 0.05 | 0.30 |
| 70 | 0.01 | 0.10 |
Data is for illustrative purposes only.
Visualization of CETSA® Data
Sources
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 6. pharmaron.com [pharmaron.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening and Profiling | Thermo Fisher Scientific - US [thermofisher.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Receptor-Ligand Binding Assays | Revvity [revvity.co.jp]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
A Senior Application Scientist's Guide to Comparative Molecular Docking of P2Y12 Inhibitors
This guide provides an in-depth, objective comparison of the molecular docking performance of various P2Y12 receptor inhibitors, offering supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals. Moving beyond a rigid template, this document is structured to deliver a comprehensive technical narrative grounded in scientific integrity.
The Pivotal Role of the P2Y12 Receptor in Thrombosis
The P2Y12 receptor, a G protein-coupled receptor (GPCR) located on the surface of platelets, plays a central role in hemostasis and thrombosis.[1][2] Its endogenous ligand, adenosine diphosphate (ADP), upon binding, initiates a signaling cascade that leads to platelet activation, aggregation, and the formation of a thrombus.[1][2] Consequently, the P2Y12 receptor has emerged as a critical therapeutic target for the prevention of cardiovascular events such as myocardial infarction and stroke.[1][2]
This guide focuses on a comparative molecular docking analysis of four key P2Y12 inhibitors: the active metabolites of the thienopyridines clopidogrel and prasugrel , and the direct-acting inhibitors ticagrelor and cangrelor .
The P2Y12 Signaling Cascade
The binding of ADP to the P2Y12 receptor triggers a conformational change, leading to the activation of the inhibitory G protein, Gi. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn leads to the activation of the glycoprotein IIb/IIIa receptors, the final common pathway for platelet aggregation.
Figure 1: Simplified P2Y12 signaling pathway leading to platelet aggregation.
A Curated Comparison of P2Y12 Inhibitors
P2Y12 inhibitors can be broadly categorized into two classes: irreversible thienopyridines and reversible direct-acting inhibitors.
-
Thienopyridines (Clopidogrel and Prasugrel): These are prodrugs that require metabolic activation in the liver to form their active metabolites.[3][4] These active metabolites then irreversibly bind to the P2Y12 receptor.[3][4]
-
Direct-Acting Inhibitors (Ticagrelor and Cangrelor): These agents do not require metabolic activation and bind directly and reversibly to the P2Y12 receptor.[5]
The following table summarizes key experimental data for the selected inhibitors.
| Inhibitor | Class | Mechanism of Action | Binding Affinity (Ki) | IC50 | Key Interacting Residues |
| Clopidogrel (Active Metabolite) | Thienopyridine | Irreversible, Covalent | - | ~0.53 µM[6] | Cys97, Cys175[7][8][9] |
| Prasugrel (Active Metabolite R-138727) | Thienopyridine | Irreversible, Covalent | - | < 1 µM[10] | Cys97, Cys175[3][10] |
| Ticagrelor | Cyclopentyl-triazolopyrimidine | Reversible, Non-competitive | ~2.0 nM[11], 4.3 nM[12] | ~0.07 µM[11] | Cys194[13] |
| Cangrelor | ATP Analog | Reversible, Competitive | - | - | ADP binding site[5] |
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
This section outlines a detailed, self-validating protocol for conducting a comparative molecular docking study of P2Y12 inhibitors. The causality behind each experimental choice is explained to ensure scientific rigor.
Figure 2: Experimental workflow for comparative molecular docking.
Step 1: Receptor Preparation
-
Rationale: The accuracy of a docking study is fundamentally dependent on the quality of the receptor structure. The crystal structure of the human P2Y12 receptor in complex with the antagonist AZD1283 (PDB ID: 4NTJ) provides a high-resolution template of the antagonist-bound conformation.[1][2][14][15]
-
Protocol:
-
Download the crystal structure of the human P2Y12 receptor from the Protein Data Bank (PDB ID: 4NTJ).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.
-
Assign partial charges to all atoms using a force field such as AMBER or CHARMM.
-
Perform energy minimization of the receptor structure to relieve any steric clashes.
-
Step 2: Ligand Preparation
-
Rationale: The three-dimensional structures and charge distributions of the ligands are critical for accurate docking.
-
Protocol:
-
Obtain the 2D structures of the active metabolites of clopidogrel and prasugrel, as well as ticagrelor and cangrelor.
-
Convert the 2D structures to 3D structures using a molecular modeling software.
-
Assign appropriate protonation states and partial charges to each ligand.
-
Perform energy minimization for each ligand structure.
-
Step 3: Binding Site Definition and Grid Generation
-
Rationale: Defining the search space for the docking algorithm is crucial. The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through binding site prediction algorithms.
-
Protocol:
-
Identify the binding pocket of the P2Y12 receptor based on the coordinates of the co-crystallized antagonist AZD1283 in the 4NTJ structure.
-
Define a grid box that encompasses the entire binding site with sufficient padding to allow for ligand flexibility.
-
Step 4: Molecular Docking
-
Rationale: The docking algorithm explores various conformations and orientations of the ligand within the receptor's binding site and estimates the binding affinity.
-
Protocol:
-
Utilize a validated docking program such as AutoDock, GOLD, or Glide.
-
For each inhibitor, perform multiple independent docking runs to ensure the convergence of the results.
-
For the irreversible inhibitors (clopidogrel and prasugrel active metabolites), a covalent docking protocol should be employed, specifying a covalent bond formation with the thiol groups of Cys97 and Cys175.
-
Step 5: Analysis of Docking Results
-
Rationale: A thorough analysis of the docking results is essential to compare the binding modes and affinities of the different inhibitors.
-
Protocol:
-
Binding Pose Analysis: Visualize the top-ranked docking poses for each inhibitor and compare their orientations within the binding pocket.
-
Interaction Analysis: Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges, and covalent bonds) between each inhibitor and the receptor residues.
-
Scoring Function Analysis: Compare the docking scores (binding energies) of the different inhibitors. It is important to note that these scores are estimations and should be interpreted in conjunction with the analysis of binding poses and interactions.
-
Comparative Analysis of Docking Results
A comparative analysis of the docking results reveals distinct binding modes for the different classes of P2Y12 inhibitors.
-
Thienopyridines (Clopidogrel and Prasugrel Active Metabolites): These inhibitors are predicted to form a covalent disulfide bond with the cysteine residues Cys97 and Cys175 in the P2Y12 binding pocket, consistent with experimental data.[3][7][8][9][10] This covalent interaction explains their irreversible mechanism of action. The docking poses will likely show the thienopyridine core interacting with hydrophobic residues, while the carboxylate group may form hydrogen bonds with nearby polar residues.
-
Ticagrelor: As a reversible, non-competitive inhibitor, ticagrelor is predicted to bind to an allosteric site distinct from the ADP binding site.[5][16] Docking studies are expected to show interactions with residues such as Cys194, which has been identified as crucial for its activity.[13] The cyclopentyl-triazolopyrimidine core will likely engage in hydrophobic interactions, while the hydroxyl and other polar groups can form hydrogen bonds.
-
Cangrelor: Being a competitive inhibitor and an ATP analog, cangrelor is expected to dock directly into the ADP binding site.[5] Its phosphate groups will likely interact with positively charged residues that are known to bind the phosphate groups of ADP. The adenine-like moiety will likely form interactions with the residues that recognize the adenine base of ADP.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for conducting and interpreting comparative molecular docking studies of P2Y12 inhibitors. The detailed protocol and analysis of expected outcomes offer valuable insights for researchers in the field of antiplatelet drug discovery.
Future studies could expand upon this work by:
-
Employing more advanced computational techniques such as molecular dynamics simulations to study the dynamic behavior of the receptor-ligand complexes.
-
Investigating the binding of these inhibitors to different conformational states of the P2Y12 receptor.
-
Utilizing the developed docking models for virtual screening of new potential P2Y12 inhibitors with improved efficacy and safety profiles.
By integrating computational and experimental approaches, the scientific community can continue to advance our understanding of P2Y12 receptor pharmacology and develop novel antithrombotic therapies.
References
-
Algaier, I., Jakubowski, J. A., Asai, F., & von Kügelgen, I. (2008). Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. Journal of Thrombosis and Haemostasis, 6(11), 1908–1914. [Link]
-
Cattaneo, M. (2021). Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor. International Journal of Molecular Sciences, 22(8), 3933. [Link]
-
Savi, P., Zachayus, J. L., Delesque-Touchard, N., Labouret, C., Hervé, C., Uzabiaga, F., ... & Herbert, J. M. (2006). The active metabolite of clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences, 103(29), 11069-11074. [Link]
-
American College of Chest Physicians. (2022). Antithrombotic Therapy for VTE Disease: CHEST Guideline and Expert Panel Report. Chest, 162(3), e1-e63. [Link]
-
Hoffmann, K., Lutz, D. A., Straßburger, J., Baqi, Y., Müller, C. E., & von Kügelgen, I. (2014). Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12-receptor. Journal of Thrombosis and Haemostasis, 12(11), 1898–1905. [Link]
-
Zhang, K., Zhang, J., Gao, Z. G., Zhang, D., Zhu, L., Han, G. W., ... & Zhao, Q. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature, 509(7498), 115-118. [Link]
-
Nylander, S., Schulz, R., & van Giezen, J. J. (2016). Effects of P2Y12 receptor antagonists beyond platelet inhibition–comparison of ticagrelor with thienopyridines. British journal of pharmacology, 173(7), 1163-1178. [Link]
-
Singh, M., Jadhav, P., & Singh, S. K. (2021). IDENTIFICATION AND OPTIMIZATION OF BINDING SITE FOR AN ACTIVE METABOLITE OF CLOPIDOGREL, PRASUGREL AND TICLOPIDINE ON RECEPTOR P2Y12. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(8), 4323-4330. [Link]
-
Zhang, J., Zhang, K., Gao, Z. G., Paoletta, S., Zhang, D., Han, G. W., ... & Zhao, Q. (2014). Agonist-bound structure of the human P2Y12 receptor. Nature, 509(7498), 119-122. [Link]
-
Teng, R. (2009). Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist. Cardiovascular Therapeutics, 27(4), 259-274. [Link]
-
Dorsam, R. T., & Kunapuli, S. P. (2004). Clopidogrel: interactions with the P2Y12 receptor and clinical relevance. Hematology/the Education Program of the American Society of Hematology. American Society of Hematology. Education Program, 359-365. [Link]
-
Savi, P., Zachayus, J. L., Delesque-Touchard, N., Labouret, C., Hervé, C., Uzabiaga, F., ... & Herbert, J. M. (2006). The active metabolite of clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts. Proceedings of the National Academy of Sciences, 103(29), 11069-11074. [Link]
-
van Giezen, J. J., & Humphries, R. G. (2009). Ticagrelor binds to human P2Y (12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation. Journal of Thrombosis and Haemostasis, 7(9), 1556–1565. [Link]
-
RCSB PDB. (n.d.). 4NTJ: Structure of the human P2Y12 receptor in complex with an antithrombotic drug. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). R-138727. [Link]
-
Garcia, C., Brouckaert, P., & Gachet, C. (2018). Cangrelor and ticagrelor stabilize two different conformations of P2Y12-R. Scientific reports, 8(1), 1-13. [Link]
-
Storey, R. F., Judge, H. M., Wilcox, R. G., & Heptinstall, S. (2008). The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. Platelets, 19(2), 125-133. [Link]
-
Zhao, Q., & Wu, B. (2014). Structure of the human P2Y 12 receptor in complex with an antithrombotic drug. Chinese Science Bulletin, 59(24), 2936-2938. [Link]
-
Zhang, K., Zhang, J., Gao, Z. G., Zhang, D., Zhu, L., Han, G. W., ... & Zhao, Q. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature, 509(7498), 115-118. [Link]
-
U.S. Food and Drug Administration. (n.d.). Prasugrel. [Link]
-
ResearchGate. (n.d.). Comparative properties involving oral P2Y12 inhibitors. [Link]
-
ResearchGate. (n.d.). Comparison of pharmacological characteristics of major P2Y12 receptor antagonists. [Link]
-
Storey, R. F. (2009). P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. European heart journal supplements, 11(suppl_K), K15-K22. [Link]
-
Zhang, J., Zhang, K., Gao, Z. G., Paoletta, S., Zhang, D., Han, G. W., ... & Zhao, Q. (2014). Agonist-bound structure of the human P2Y12 receptor. Nature, 509(7498), 119-122. [Link]
-
Zhang, H., Weng, Z., & Li, H. (2012). The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism. PLoS ONE, 7(12), e51037. [Link]
-
Judge, H. M., Buckland, R. J., & Storey, R. F. (2014). Cangrelor inhibits the binding of the active metabolites of clopidogrel and prasugrel to P2Y 12 receptors. Thrombosis and haemostasis, 111(02), 347-353. [Link]
-
Zhang, H., Weng, Z., & Li, H. (2012). The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism. PLoS ONE, 7(12), e51037. [Link]
-
Vivas, D., & Angiolillo, D. J. (2023). Cangrelor. In StatPearls [Internet]. StatPearls Publishing. [Link]
-
Angiolillo, D. J. (2016). Cangrelor: A New Route for P2Y12 Inhibition. The Journal of the American College of Cardiology, 67(1), 111-124. [Link]
-
Kubica, J., & Kozinski, M. (2015). Cangrelor—Expanding therapeutic options in patients with acute coronary syndrome. Cardiology Journal, 22(5), 483-494. [Link]
-
Gales, C., & Reversi, A. (2018). Deciphering biased inverse agonism of cangrelor and ticagrelor at P2Y12 receptor. Scientific reports, 8(1), 1-12. [Link]
-
Savi, P., Pereillo, J. M., Cazes, M., Gal, J. F., & Herbert, J. M. (2000). Identification and biological activity of the active metabolite of clopidogrel. Thrombosis and haemostasis, 84(05), 891-896. [Link]
Sources
- 1. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. Cangrelor Use Patterns and Transition to Oral P2Y12 Inhibitors Among Patients With Myocardial Infarction: Initial Results From the CAMEO Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12 -receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid, a heterocyclic compound of interest in modern medicinal chemistry. Our approach is grounded in the principles of laboratory safety, regulatory compliance, and environmental stewardship, ensuring that every step is not just a procedure, but a self-validating system for safety.
While specific toxicity data for this compound is not extensively published, its structural motifs—a carboxylic acid and a thieno-pyran core—necessitate a cautious approach. Structurally related compounds, such as tetrahydropyran-4-carboxylic acid, are known to cause skin and serious eye irritation.[1] Thieno[3,2-c]pyran derivatives are also biologically active, potentially exhibiting cytotoxic effects, which underscores the need for prudent handling and disposal to minimize exposure and environmental release.[2][3]
Therefore, this compound must be treated as hazardous waste. Improper disposal, such as pouring it down the drain or mixing it with regular trash, can pollute the environment and pose a threat to human health.[4] All disposal procedures must adhere to the stringent regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as local and institutional policies.[5]
Part 1: Hazard Characterization and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, it is critical to understand its potential hazards and to use appropriate PPE. Based on data from similar chemical structures, we can infer the primary hazards.
Table 1: Hazard Assessment and Required PPE
| Potential Hazard | Basis of Assessment | Required Personal Protective Equipment (PPE) |
| Skin Irritation | Analogous compounds (e.g., Tetrahydropyran-4-carboxylic acid) are classified as skin irritants.[1] | Chemical-resistant gloves (Nitrile or Neoprene) are mandatory. A lab coat must be worn and fully fastened. |
| Serious Eye Irritation | Analogous compounds are classified as causing serious eye irritation.[1][6] | Safety goggles or a face shield providing full splash protection must be worn. |
| Respiratory Irritation | As a solid, dust may be generated. Carboxylic acids can be respiratory irritants.[1][7] | All handling, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood . |
| Unknown Toxicity | Thieno-pyran derivatives are pharmacologically active.[2][8] Long-term effects are unknown. | A cautious approach is warranted. Minimize all potential exposure through consistent use of all specified PPE. |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is waste segregation. Never mix incompatible waste streams.[9] For this compound, this means it should be disposed of in a container designated for non-halogenated solid organic acid waste .
Experimental Protocol: Waste Collection and Storage
-
Container Selection:
-
Labeling:
-
Proper labeling is a critical compliance step.[11] Before any waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
-
Waste Transfer (Solid):
-
Inside a chemical fume hood, carefully transfer the solid waste into the labeled container using a dedicated spatula.
-
Avoid generating dust. If the material is a fine powder, handle it with extreme care.[13]
-
This includes pure, unused compound and any contaminated items like weighing paper.
-
-
Waste Transfer (Solutions):
-
If disposing of solutions, they should be collected in a designated container for non-halogenated organic acid liquid waste .
-
Do not mix with other waste streams, particularly bases or oxidizing agents, as this can cause violent reactions.[9][14]
-
Ensure the liquid waste container is also properly labeled as described in step 2.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[10] This minimizes the release of vapors and prevents spills.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be under the control of the generator and located at or near the point of generation.
-
The SAA should be a secondary containment tray to capture any potential leaks.
-
-
Final Disposal:
-
Do not fill the container beyond 90% capacity to allow for expansion.[10]
-
Once the container is full or has been in the SAA for up to one year, arrange for its removal by your institution's certified hazardous waste management provider.[12][15]
-
This ensures "cradle-to-grave" management, where the waste is tracked from generation to final, compliant disposal.
-
Part 3: Spill Management Protocol
Accidents can happen, and a prepared response is key to maintaining safety.
-
Evacuate and Alert: If a significant spill occurs, alert colleagues and evacuate the immediate area.
-
Assess the Situation: From a safe distance, assess the extent of the spill. For minor spills (a few grams) that you are trained to handle, proceed with the cleanup. For large spills, contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Don PPE: At a minimum, wear double gloves, a lab coat, and safety goggles.
-
Containment & Cleanup (Solid Spill):
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[16] Do not use combustible materials like paper towels for the initial cleanup.
-
Using non-sparking tools, carefully sweep the material into a designated hazardous waste container.[13][17]
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Final Steps: Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container. Seal, label, and dispose of it according to the protocol in Part 2.
Part 4: Logical Frameworks for Disposal
To ensure clarity and consistency, the following diagrams illustrate the key decision-making processes for waste segregation and spill response.
Caption: Waste Segregation Flowchart for Disposal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Molecular Insights into the Interaction of RONS and Thieno[3,2-c]pyran Analogs with SIRT6/COX-2: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. axonator.com [axonator.com]
- 6. download.basf.com [download.basf.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. crystal-clean.com [crystal-clean.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.com [fishersci.com]
- 14. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 15. sustainable-markets.com [sustainable-markets.com]
- 16. fishersci.com [fishersci.com]
- 17. Sulfur - ESPI Metals [espimetals.com]
Navigating the Safe Handling of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid, a heterocyclic compound, represents a class of molecules with significant potential. Ensuring the safety of our researchers is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling this compound, grounded in a risk-based approach and authoritative safety standards.
Core Principles of Chemical Safety: The R.A.M.P. Framework
The American Chemical Society (ACS) advocates for a safety framework known as R.A.M.P., which stands for Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[2][3] This guide is structured around this principle to provide a comprehensive and logical approach to PPE selection.
Hazard Recognition and Risk Assessment
Based on the chemical structure of this compound, the following potential hazards should be recognized:
-
Skin Irritation: Carboxylic acids can be irritating to the skin upon contact.[4]
-
Eye Irritation: The compound is likely to cause serious eye irritation.[4][5]
-
Respiratory Tract Irritation: As a solid, airborne dust or aerosols generated during handling could irritate the respiratory system.[1]
-
Ingestion: While the acute oral toxicity is unknown, similar compounds are considered harmful if swallowed.[1]
The risk associated with these hazards depends on the scale of the work, the physical form of the compound, and the procedures being performed.
Minimizing Risk: A Multi-Layered PPE Approach
The Occupational Safety and Health Administration (OSHA) mandates the use of personal protective equipment to minimize exposure to workplace hazards.[6][7][8][9][10] The following sections detail the recommended PPE for handling this compound.
Primary Engineering Controls: The First Line of Defense
Before relying on PPE, engineering controls should be in place to minimize exposure. All work with this compound, especially when handling the solid material, should be conducted in a certified chemical fume hood to control airborne dust and vapors.[11]
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical to prevent skin contact. For handling carboxylic acids, nitrile and butyl rubber gloves are recommended for their chemical resistance.[3][12][13][14][15]
-
Nitrile Gloves: Offer excellent resistance to a wide range of chemicals, including many acids, and provide good puncture resistance.[12][15] They are a suitable choice for general handling and when dexterity is important.
-
Butyl Rubber Gloves: Provide superior resistance to highly corrosive acids and are recommended when handling concentrated solutions or for prolonged exposure.[3][14]
Protocol for Glove Use:
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.
-
Disposal: Dispose of used gloves in the appropriate chemical waste container. Never reuse disposable gloves.
Eye and Face Protection: Shielding from Splashes and Dust
Given the potential for serious eye irritation, robust eye and face protection is mandatory.[4][5]
-
Safety Glasses with Side Shields: These are the minimum requirement for any work in a laboratory setting.[15]
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashes, such as when transferring solutions or working with larger quantities. They provide a seal around the eyes, offering greater protection than safety glasses.[11][15]
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes or when handling highly concentrated or reactive materials.[15]
Protective Clothing: A Barrier for the Body
Protective clothing prevents contamination of personal attire and skin.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure should be worn at all times in the laboratory.[15]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.
Respiratory Protection: Guarding Against Inhalation
Respiratory protection is necessary when engineering controls cannot adequately control the concentration of airborne contaminants.
-
N95 Dust Mask: For handling small quantities of the solid compound where minimal dust is expected, a properly fitted N95 dust mask can provide a basic level of protection against airborne particulates.
-
Half-Mask or Full-Face Respirator with Particulate Cartridges: When handling larger quantities of the solid or when there is a potential for significant dust generation, a respirator with P100 particulate filters is recommended. A full-face respirator also provides the added benefit of eye and face protection.
Operational and Disposal Plans
Standard Operating Procedure for Handling:
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available and in good condition.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood. Use a spatula and handle the material gently to minimize dust generation.
-
In Solution: When working with the compound in solution, handle it with the same care as a corrosive liquid. Use a pipette or other appropriate liquid handling device to avoid splashes.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.
Disposal:
All waste materials, including contaminated gloves, wipes, and the compound itself, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this material down the drain.
PPE Selection Guide
The following table summarizes the recommended PPE for different scenarios:
| Scenario | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Small-Scale Weighing (<1g) in Fume Hood | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | N95 Dust Mask (if dust is observed) |
| Handling Solutions (<100mL) in Fume Hood | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not generally required |
| Large-Scale Synthesis (>10g) in Fume Hood | Double-gloving (Nitrile inner, Butyl outer) | Chemical Splash Goggles and Face Shield | Lab Coat and Chemical-Resistant Apron | Half-mask respirator with P100 filters |
| Spill Cleanup | Butyl Rubber Gloves | Chemical Splash Goggles and Face Shield | Chemical-Resistant Suit or Apron | Full-face respirator with P100 filters |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. industrialfluidsmfg.twinoils.com [industrialfluidsmfg.twinoils.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. Carboxylic Acids Group - information sheet - Canada.ca [canada.ca]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. fishersci.pt [fishersci.pt]
- 12. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 13. envirosafetyproducts.com [envirosafetyproducts.com]
- 14. esafetysupplies.com [esafetysupplies.com]
- 15. safetyware.com [safetyware.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
